molecular formula C24H40N7O18P3S B155978 Lactyl-coa CAS No. 1926-57-4

Lactyl-coa

Cat. No.: B155978
CAS No.: 1926-57-4
M. Wt: 839.6 g/mol
InChI Key: VIWKEBOLLIEAIL-FBMOWMAESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactyl-coenzyme A (Lactyl-CoA) is a crucial high-energy metabolic intermediate that serves as the primary lactyl-donor for a novel post-translational modification (PTM) known as lysine lactylation . This modification is a key mechanism linking cellular metabolic status, particularly glycolytic flux, to the regulation of gene expression and protein function . Research has established that this compound is the essential cofactor for enzymatic lysine L-lactylation (K(L-la)), a dominant isomer dynamically regulated by glycolysis and the Warburg effect in cancer cells . The generation of this compound in the nucleus is facilitated by enzymes such as acetyl-CoA synthetase 2 (ACSS2), which can function as a this compound synthetase . Subsequently, lactyltransferases including KAT2A and p300 utilize this compound to catalyze the addition of lactyl groups to specific lysine residues on both histone and non-histone proteins . This process directly influences chromatin architecture and transcriptional activity, playing a significant role in immune cell polarization, tumor immune evasion, and macrophage transition from a pro-inflammatory to a reparative state . Beyond epigenetics, this compound-dependent lactylation is a major regulator of cellular metabolism. It exerts feedback control on metabolic pathways by modifying key enzymes involved in fatty acid oxidation, such as CPT2, and pyruvate metabolism, such as PDHA1, thereby shaping the metabolic landscape of the cell . Given its central role, this compound is an indispensable reagent for scientists investigating the interface between metabolism and cellular signaling in fields ranging from cancer biology and immunology to neurobiology and metabolic diseases .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxypropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12?,13-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWKEBOLLIEAIL-FBMOWMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940920
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1926-57-4
Record name Coenzyme A, S-(2-hydroxypropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1926-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dawn of a New Metabolic Signal: An In-depth Technical Guide to the Discovery and History of Lactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cellular metabolism and epigenetic regulation has been reshaped by the recent discovery of lactyl-coenzyme A (Lactyl-CoA) and its role as a key substrate for a novel post-translational modification (PTM), lysine (B10760008) lactylation. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with this compound. Initially identified in the context of histone lactylation's role in macrophage polarization, this compound has emerged as a critical signaling molecule linking glycolysis to gene expression. This document details the enzymatic and non-enzymatic pathways of lactylation, summarizes key quantitative data on this compound concentrations and enzyme kinetics, and provides detailed experimental protocols for its detection and analysis. Furthermore, this guide presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of the intricate processes surrounding this pivotal metabolite.

Introduction: A Paradigm Shift in Understanding Lactate's Role

For decades, lactate (B86563) was largely considered a metabolic waste product of anaerobic glycolysis. However, a paradigm shift began with the groundbreaking discovery of lysine lactylation, a novel post-translational modification, by Professor Yingming Zhao's group in 2019.[1] This seminal work, published in Nature, revealed that lactate is not merely a metabolic byproduct but also a precursor to a signaling molecule that can directly impact gene expression through the epigenetic modification of histones.[1][2] This discovery firmly established a direct link between cellular metabolic states, particularly glycolysis, and the regulation of chromatin structure and function.

At the heart of this new signaling pathway lies lactyl-coenzyme A (this compound), the activated form of lactic acid.[3] The identification of this compound in mammalian cells was a crucial step in elucidating the mechanism of enzymatic lysine lactylation.[3][4] It serves as the donor of the lactyl group, which is transferred to lysine residues on histone and non-histone proteins, thereby modulating their function.[5] The existence of this compound in mammalian systems, although at concentrations significantly lower than other acyl-CoAs like acetyl-CoA, has been confirmed through advanced mass spectrometry techniques.[3][4]

This guide will delve into the historical context of this discovery, the key experiments that led to the identification of this compound, and the current understanding of its metabolism and function.

A Historical Perspective: From Metabolic Waste to Epigenetic Regulator

The journey to understanding this compound's role began with a re-evaluation of lactate's function in cellular physiology. The key historical developments are outlined below:

  • Pre-2019: The "Lactate Shuttle" and Beyond: The traditional view of lactate as a waste product was challenged by the "lactate shuttle" hypothesis, which proposed that lactate could be transported between cells and tissues as an energy source. This laid the groundwork for considering lactate as a more dynamic metabolic player.

  • 2019: The Discovery of Histone Lactylation: The pivotal moment came with the publication by Zhang et al., which identified lysine lactylation as a novel histone modification.[1][2] Using high-resolution mass spectrometry, they detected a mass shift on histone lysine residues corresponding to the addition of a lactyl group.[6] This modification was found to be stimulated by increased glycolysis and lactate levels, for instance, during M1 macrophage polarization.[2]

  • 2020: The Identification of this compound in Mammalian Cells: Following the discovery of lactylation, the search for the enzymatic machinery and substrates commenced. Varner et al. provided the first direct evidence and quantification of this compound in mammalian cells and tissues using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[3][4] This discovery was a critical piece of the puzzle, confirming the existence of the substrate for enzymatic lactylation.

  • Concurrent Discoveries: The Non-Enzymatic Pathway: Around the same time, an alternative, non-enzymatic pathway for lysine lactylation was proposed, involving the intermediate lactoylglutathione (LGSH) derived from the glyoxalase pathway. This highlighted the complexity of lactylation and suggested multiple mechanisms for its regulation.

Quantitative Data on this compound and Associated Enzymes

The accurate quantification of this compound and the characterization of the enzymes that regulate its metabolism are crucial for understanding its physiological and pathological roles.

Cellular and Tissue Concentrations of this compound

This compound is present in mammalian cells and tissues at significantly lower concentrations than other short-chain acyl-CoAs.[3][4]

Sample TypeConcentrationReference
HepG2 Cells0.011 pmol/10⁶ cells[7]
Mouse Heart (fed)0.0172 pmol/mg tissue wet weight[3][4]
Mouse Heart (fasted)0.0187 pmol/mg tissue wet weight[3]
Enzyme Kinetics

The levels of protein lactylation are dynamically regulated by "writer" enzymes that add the lactyl group and "eraser" enzymes that remove it.

Writer Enzyme: The histone acetyltransferase p300 has been identified as a "writer" of lactylation, capable of using this compound as a substrate to modify histones.[5] While its role is established, specific kinetic parameters (Km and kcat) for p300 with this compound are not yet well-documented in the literature. Molecular docking and simulation studies suggest a specific and efficient binding of this compound to p300.[8]

Eraser Enzymes: Histone deacetylases (HDACs) 1-3 have been identified as the primary "erasers" of lysine lactylation.

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)Reference
HDAC1H4K12(L-la) peptide~1,000
HDAC2H4K12(L-la) peptide~1,000
HDAC3H4K12(L-la) peptide~10,000

Key Experimental Protocols

The detection and quantification of the low-abundance this compound molecule require sensitive and specific analytical methods.

Quantification of this compound by LC-HRMS

This protocol is based on the methods described by Varner et al. for the analysis of acyl-CoAs.[3]

4.1.1. Sample Preparation and Extraction

  • Cell Harvesting: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in a minimal volume of ice-cold PBS and pellet by centrifugation at 4°C.

  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Resuspend cell pellets or tissue powder in 1 ml of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Internal Standard Spiking: Add an appropriate internal standard, such as ¹³C₃¹⁵N₁-labeled this compound, to the sample for accurate quantification.

  • Sonication and Centrifugation: Sonicate the samples on ice to ensure complete lysis. Pellet the protein precipitate by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB 1cc (30 mg) SPE column with methanol, followed by equilibration with water.

    • Load the cleared supernatant onto the SPE column.

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the pellet in a small volume of 5% sulfosalicylic acid for LC-MS analysis.

4.1.2. LC-HRMS Analysis

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 60% mobile phase B over 20 minutes is typically used to separate short-chain acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection: Operate a high-resolution mass spectrometer (e.g., Orbitrap) in full scan mode to detect the [M+H]⁺ ion of this compound (m/z 840.1436).

    • Fragmentation: For confirmation, perform tandem mass spectrometry (MS/MS) to observe characteristic fragment ions.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Lysine Lactylation

Two primary pathways for lysine lactylation have been proposed:

lactylation_pathways cluster_glycolysis Glycolysis cluster_enzymatic Enzymatic Pathway cluster_non_enzymatic Non-Enzymatic Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Methylglyoxal Methylglyoxal Pyruvate->Methylglyoxal Lactyl_CoA This compound Lactate->Lactyl_CoA Acyl-CoA Synthetase? cluster_enzymatic cluster_enzymatic p300 p300 (Writer) Lactyl_CoA->p300 Histone_Lactylation Histone Lactylation p300->Histone_Lactylation Lactyl group transfer HDACs HDAC1-3 (Erasers) Histone_Lactylation->HDACs Delactylation GLO1 GLO1 Methylglyoxal->GLO1 LGSH Lactoylglutathione (LGSH) GLO1->LGSH Non_enzymatic_Lactylation Non-enzymatic Lactylation LGSH->Non_enzymatic_Lactylation Acyl transfer discovery_workflow cluster_hypothesis Hypothesis Generation cluster_method_dev Method Development cluster_detection Detection in Biological Samples cluster_confirmation Confirmation and Quantification Discovery_Lactylation Discovery of Histone Lactylation (2019) Hypothesis Hypothesis: This compound exists as a substrate for enzymatic lactylation Discovery_Lactylation->Hypothesis Synthetic_Standard Chemical Synthesis of This compound Standard Hypothesis->Synthetic_Standard Cell_Extraction Acyl-CoA Extraction from Mammalian Cells/Tissues Hypothesis->Cell_Extraction LC_HRMS_Method Development of LC-HRMS Method for Acyl-CoA Analysis Synthetic_Standard->LC_HRMS_Method Method Validation LC_HRMS_Analysis LC-HRMS Analysis of Biological Extracts LC_HRMS_Method->LC_HRMS_Analysis Cell_Extraction->LC_HRMS_Analysis Data_Analysis Data Analysis: - Retention Time Matching - Accurate Mass Matching - MS/MS Fragmentation  Matching LC_HRMS_Analysis->Data_Analysis Labeled_LactylCoA Detection of Labeled This compound Data_Analysis->Labeled_LactylCoA Confirmation Isotope_Labeling Stable Isotope Labeling (¹³C-Lactate) Isotope_Labeling->Labeled_LactylCoA Quantification Quantification using Internal Standards Labeled_LactylCoA->Quantification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically viewed as a metabolic waste product of glycolysis, lactate (B86563) has emerged as a critical signaling molecule, forging a direct link between cellular metabolic states and epigenetic regulation. This paradigm shift is centered on the discovery of Lactyl-Coenzyme A (Lactyl-CoA) and the subsequent identification of histone lysine (B10760008) lactylation, a novel post-translational modification (PTM). This technical guide provides an in-depth exploration of this compound's role as a key molecular bridge between glycolysis and the epigenetic landscape, offering insights for researchers and professionals in drug development. We will delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern this fascinating biological process.

Data Presentation

The following tables summarize the quantitative data available on this compound and histone lactylation levels in various biological contexts.

Table 1: Quantitative Analysis of Acyl-CoA Species in HepG2 Cells

Acyl-CoA SpeciesConcentration (pmol/10^6 cells)
This compound 0.011 [1]
Crotonyl-CoA0.033[1]
Acetyl-CoA3.3[1]
Propionyl-CoA0.33[1]
Succinyl-CoA2.7[1]

Source: Adapted from Varner, E. L., et al. (2020).[1]

Table 2: Relative Abundance of Histone Lactylation and Acetylation in MCF-7 Cells in Response to Hypoxia

Histone MarkConditionSILAC Ratio (Hypoxia/Normoxia)
Pan-Histone Lactylation (Kla) 24h Hypoxia (1% O2)Increased [2]
Pan-Histone Acetylation (Kac)24h Hypoxia (1% O2)No significant change[2]

Source: Adapted from Zhang, D., et al. (2019).[2] The original data was presented as a ratio; specific numerical values for the SILAC ratio were not provided in a tabular format in the primary text.

Signaling Pathways and Experimental Workflows

The Glycolysis-Lactyl-CoA-Histone Lactylation Axis

Increased glycolytic flux, often observed in highly proliferative cells such as cancer cells (the Warburg effect), leads to an accumulation of lactate.[3] This lactate is then converted to this compound, which serves as the donor for the lactylation of lysine residues on histone tails. This modification is catalyzed by histone acetyltransferases (HATs) with lactyltransferase activity, most notably p300.[2][4] Histone lactylation can alter chromatin structure and directly stimulate gene transcription.[2]

Glycolysis_to_Epigenetics cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_cyto Lactate Pyruvate->Lactate_cyto LDH LactylCoA_cyto This compound Lactate_cyto->LactylCoA_cyto Acyl-CoA Synthetase (e.g., ACSS2) LactylCoA_nuc This compound LactylCoA_cyto->LactylCoA_nuc Transport p300 p300 LactylCoA_nuc->p300 Histones Histones Histones->p300 Lactylated_Histones Lactylated Histones Gene_Expression Altered Gene Expression Lactylated_Histones->Gene_Expression p300->Lactylated_Histones Lactyl group transfer

Glycolysis to Epigenetic Regulation Pathway.
Experimental Workflow for Studying Histone Lactylation

Investigating the role of this compound and histone lactylation requires a multi-faceted experimental approach. A typical workflow involves cell culture and treatment, extraction of metabolites and histones, and subsequent analysis using mass spectrometry and next-generation sequencing techniques.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_metabolomics Metabolomic Analysis cluster_epigenomics Epigenomic Analysis Cell_Culture Cell Culture & Treatment (e.g., Glucose stimulation, Hypoxia) Harvesting Cell Harvesting Cell_Culture->Harvesting Fractionation Subcellular Fractionation (Cytoplasmic & Nuclear Extracts) Harvesting->Fractionation Metabolite_Extraction Acyl-CoA Extraction Fractionation->Metabolite_Extraction Histone_Extraction Histone Extraction Fractionation->Histone_Extraction LCMS LC-HRMS Analysis of this compound Metabolite_Extraction->LCMS Quantification_Metabolite Quantification LCMS->Quantification_Metabolite Western_Blot Western Blot (Pan-Kla Antibody) Histone_Extraction->Western_Blot CUT_RUN CUT&RUN / ChIP-seq (Lactyl-Lysine Antibody) Histone_Extraction->CUT_RUN Library_Prep NGS Library Preparation CUT_RUN->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis

Workflow for Histone Lactylation Studies.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by LC-HRMS

This protocol is adapted from Varner et al. (2020) for the analysis of short-chain acyl-CoAs.[1]

Materials:

  • Cells or tissues of interest

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

  • Sample Homogenization: Homogenize cell pellets or powdered tissue in ice-cold 10% TCA. For robust quantification, spike the TCA solution with internal standards prior to homogenization.

  • Protein Precipitation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • LC-HRMS Analysis: Analyze the extracted acyl-CoAs using an LC-HRMS system. Separation is typically achieved on a C18 reversed-phase column with a gradient of aqueous and organic mobile phases.

  • Data Analysis: Identify this compound based on its accurate mass and retention time compared to a synthetic standard. Quantify the peak area relative to the internal standard.

Protocol 2: In Vitro Histone Lactyltransferase (HLa) Assay with p300

This protocol is based on the cell-free transcription assay described by Zhang et al. (2019).[2]

Materials:

  • Recombinant p300

  • Recombinant core histones or nucleosomes

  • L-Lactyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Anti-Lactyl-Lysine antibody for Western blot analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant histones or nucleosomes with recombinant p300 in the assay buffer.

  • Initiation of Reaction: Add L-Lactyl-CoA to the reaction mixture to a final concentration of 50-100 µM.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Lactyl-Lysine antibody to detect histone lactylation.

Protocol 3: CUT&RUN for Histone Lactylation Profiling

This protocol is a generalized procedure based on the detailed method provided by De Leo et al. for tumor-associated macrophages.

Materials:

  • Freshly harvested cells (50,000 - 500,000 per sample)

  • Concanavalin A-coated magnetic beads

  • Permeabilization buffer (e.g., Digitonin-containing buffer)

  • Anti-Lactyl-Lysine primary antibody

  • pA-MNase fusion protein

  • DNA purification kit

  • Reagents for qPCR and NGS library preparation

Procedure:

  • Cell Binding: Bind live cells to Concanavalin A-coated magnetic beads.

  • Permeabilization: Permeabilize the cells to allow antibody and enzyme entry.

  • Antibody Incubation: Incubate the cell-bead complexes with the anti-Lactyl-Lysine primary antibody overnight at 4°C.

  • pA-MNase Binding: Add pA-MNase, which will bind to the antibody-targeted genomic regions.

  • Cleavage and Release: Activate the MNase activity to cleave the DNA surrounding the antibody-binding sites, releasing the chromatin fragments into the supernatant.

  • DNA Purification: Purify the released DNA fragments using a DNA purification kit.

  • Downstream Analysis: Quantify specific loci by qPCR or perform genome-wide analysis by preparing NGS libraries for sequencing.

Conclusion

The discovery of this compound as a direct link between glycolysis and histone lactylation has opened a new frontier in our understanding of how cellular metabolism orchestrates epigenetic regulation and gene expression. This intricate connection has profound implications for various fields, including cancer biology, immunology, and developmental biology. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore this exciting area. Further investigation into the dynamics of this compound metabolism and the functional consequences of histone lactylation will undoubtedly unveil novel therapeutic targets and strategies for a range of human diseases.

References

An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Synthesis of Lactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactyl-CoA is a critical metabolic intermediate that serves as the primary lactyl group donor for lysine (B10760008) lactylation, a recently discovered post-translational modification (PTM) implicated in a range of physiological and pathological processes, including inflammation, cancer, and metabolic reprogramming. The availability of this compound is a key determinant in the extent of protein lactylation, making the pathways of its synthesis a crucial area of investigation. This technical guide provides a comprehensive overview of the two primary routes of this compound formation: enzymatic synthesis catalyzed by specific transferases and a non-enzymatic pathway originating from a byproduct of glycolysis. This document details the underlying mechanisms, presents key quantitative data, provides experimental protocols, and visualizes the involved pathways to support further research and therapeutic development in this emerging field.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is primarily accomplished through the action of a class of enzymes known as acetyl-CoA:lactate CoA-transferases (ALCTs). These enzymes catalyze the transfer of Coenzyme A (CoA) from a donor molecule, typically acetyl-CoA, to lactate, thereby forming this compound.

Reaction Mechanism

The reaction catalyzed by ALCTs is a reversible process:

Lactate + Acetyl-CoA ⇌ this compound + Acetate (B1210297)

This enzymatic route provides a direct and regulated means of producing this compound from lactate, a readily available product of glycolysis.

Key Enzymes and Quantitative Data

Several ALCTs have been identified and characterized, primarily from bacterial sources. A systematic study of various CoA-transferases has revealed enzymes with high catalytic efficiency for this compound generation.[1] The kinetic parameters of some of these enzymes are summarized in the table below.

Enzyme SourceAbbreviationSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Optimal Temp (°C)Optimal pH
Megasphaera elsdeniiME-PCTD-Lactate1.12 ± 0.1194.28 ± 3.4884.18407.0
Acetyl-CoA0.38 ± 0.04100.40 ± 3.29264.22
Clostridium propionicumCP-PCTD-Lactate1.45 ± 0.1355.76 ± 2.0138.46357.5
Acetyl-CoA0.49 ± 0.0578.32 ± 2.76159.84
Megasphaera sp. DISK 18MS-SCOTD-Lactate2.34 ± 0.2168.34 ± 2.8729.21357.0
Acetyl-CoA0.61 ± 0.0791.23 ± 4.12149.56
Clostridium lactatifermentans An75CLA-SCOTD-Lactate3.11 ± 0.2945.67 ± 2.1114.68307.0
Acetyl-CoA0.78 ± 0.0963.89 ± 3.0181.91
Firmicutes bacterium CAG:466FB-ACTD-Lactate4.56 ± 0.4232.11 ± 1.547.04307.5
Acetyl-CoA0.92 ± 0.1148.76 ± 2.3353.00

Data sourced from Zhang et al. (2019).[1]

Experimental Protocols

This protocol is a generalized procedure adapted from established methods for recombinant protein expression and purification in E. coli[2][3] and the specific conditions reported for ALCTs.[4]

1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding the desired ALCT (e.g., from Megasphaera elsdenii) with codon optimization for E. coli expression.
  • Incorporate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the gene, respectively.
  • Insert an N-terminal His6-tag for affinity purification.
  • Ligate the synthesized gene into an expression vector (e.g., pET-28a(+)).
  • Transform the resulting plasmid into a suitable cloning host (e.g., E. coli DH5α) for plasmid propagation.
  • Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

  • Transform the expression plasmid into a suitable expression host (e.g., E. coli BL21(DE3)).
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to grow the culture at a reduced temperature (e.g., 16°C) for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).
  • Collect fractions and analyze by SDS-PAGE to assess purity.

5. Desalting and Storage:

  • Pool the fractions containing the purified protein.
  • Desalt the protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Aliquot the purified enzyme and store at -80°C.

This protocol is based on the method described by Zhang et al. (2019).[4]

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 50 mM phosphate (B84403) buffer (pH 7.0)
  • 2 mM acetyl-CoA
  • 10 mM D-lactate
  • Purified ALCT enzyme (e.g., 1-10 µg)
  • The total reaction volume is 100 µL.

2. Reaction Incubation:

  • Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for the specific enzyme (e.g., 40°C for ME-PCT) for 5 minutes.
  • Initiate the reaction by adding the purified enzyme.
  • Incubate for a defined period (e.g., 3 minutes) during which the reaction is linear.

3. Reaction Termination:

  • Terminate the reaction by heating at 98°C for 2 minutes.

4. Product Analysis:

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.
  • Analyze the supernatant for the formation of acetate (the co-product of this compound synthesis) using High-Performance Liquid Chromatography (HPLC).
  • Alternatively, the formation of this compound can be directly monitored using LC-MS/MS by detecting its specific mass-to-charge ratio (m/z 838.1325).[5]

5. Calculation of Enzyme Activity:

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
  • For kinetic studies, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualization of the Enzymatic Synthesis Pathway

Enzymatic_Lactyl_CoA_Synthesis Lactate Lactate ALCT Acetyl-CoA:Lactate CoA-Transferase (ALCT) Lactate->ALCT AcetylCoA Acetyl-CoA AcetylCoA->ALCT LactylCoA This compound ALCT->LactylCoA CoA Transfer Acetate Acetate ALCT->Acetate

Enzymatic synthesis of this compound by ALCT.

Non-Enzymatic Synthesis of this compound

Recent evidence has uncovered a non-enzymatic route for this compound formation that is linked to the glyoxalase system, a cellular pathway for detoxifying the reactive metabolite methylglyoxal (B44143) (MGO), a byproduct of glycolysis.[5]

The Glyoxalase Pathway and Lactoylglutathione (LGSH)

The glyoxalase system converts MGO into D-lactate in a two-step process:

  • Glyoxalase I (GLO1) catalyzes the reaction of MGO with glutathione (B108866) (GSH) to form S-D-lactoylglutathione (LGSH).

  • Glyoxalase II (GLO2) hydrolyzes LGSH to D-lactate and regenerates GSH.[6]

LGSH, the intermediate in this pathway, is a thioester and has been shown to be a source of non-enzymatic protein lactoylation.[7]

Spontaneous S-to-S Acyl Transfer

Crucially, it has been demonstrated that a spontaneous, non-enzymatic S-to-S acyl transfer can occur from LGSH to Coenzyme A, resulting in the formation of this compound.[5][8]

LGSH + CoA ⇌ this compound + GSH

This pathway suggests that under conditions of high glycolytic flux and MGO production, the resulting increase in LGSH levels can directly lead to the non-enzymatic synthesis of this compound, independent of specific synthetase or transferase enzymes.

Quantitative Data

While the kinetic parameters of the spontaneous S-to-S acyl transfer from LGSH to CoA have not been extensively characterized, studies have shown that ablation of GLO2, the enzyme that hydrolyzes LGSH, leads to a significant increase in both LGSH levels and histone lactoylation, supporting the physiological relevance of this pathway.[5] The intracellular concentration of this compound is significantly lower than that of other major acyl-CoAs. For example, in mouse heart tissue, this compound levels are approximately 0.0172 pmol/mg, which is about 335-fold lower than acetyl-CoA and 27-fold lower than propionyl-CoA.[9][10]

MetaboliteConcentration in Mouse Heart (pmol/mg wet weight)
This compound0.0172
Acetyl-CoA~5.77
Propionyl-CoA~0.476

Data sourced from Varner et al. (2020).[9][10]

Experimental Protocols

This protocol provides a method for the chemical synthesis of this compound, which can serve as a standard for analytical studies. This method is adapted from Varner et al. (2020).[9]

1. Activation of Lactic Acid:

  • Dissolve L-lactic acid (1.0 mmol) and N-hydroxysuccinimide (NHS, 1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF).
  • Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC, 1.0 mmol) in THF dropwise to the lactic acid solution with stirring at room temperature.
  • Stir the reaction mixture overnight at room temperature.
  • Remove the resulting dicyclohexylurea precipitate by vacuum filtration.
  • Condense the filtrate under reduced pressure to yield L-lactyl-NHS, which can be used without further purification.

2. Conjugation to Coenzyme A:

  • Dissolve L-lactyl-NHS in a minimal amount of an appropriate organic solvent (e.g., methanol).
  • Add this solution to a solution of Coenzyme A (lithium salt) in an aqueous bicarbonate buffer (pH ~8).
  • Stir the reaction at room temperature for 2-3 hours.
  • Neutralize the reaction with a weak acid (e.g., trifluoroacetic acid).

3. Purification:

  • Purify the this compound product by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing a low concentration of a pairing agent like trifluoroacetic acid.
  • Lyophilize the fractions containing the purified this compound to obtain a white solid.

Visualization of the Non-Enzymatic Synthesis Pathway

Non_Enzymatic_Lactyl_CoA_Synthesis cluster_glycolysis Glycolysis cluster_glyoxalase Glyoxalase System Glucose Glucose MGO Methylglyoxal (MGO) Glucose->MGO byproduct GLO1 GLO1 MGO->GLO1 GSH_in Glutathione (GSH) GSH_in->GLO1 LGSH Lactoylglutathione (LGSH) GLO1->LGSH GLO2 GLO2 LGSH->GLO2 LactylCoA This compound LGSH->LactylCoA Spontaneous S-to-S Acyl Transfer GSH_final Glutathione (GSH) D_Lactate D-Lactate GLO2->D_Lactate GSH_out Glutathione (GSH) GLO2->GSH_out CoA Coenzyme A (CoA) CoA->LactylCoA LactylCoA->GSH_final +

Non-enzymatic synthesis of this compound from LGSH.

Comparative Summary and Future Directions

Both the enzymatic and non-enzymatic pathways contribute to the cellular pool of this compound, which is a critical substrate for protein lactoylation. The enzymatic pathway, mediated by ALCTs, offers a direct and potentially more regulated route for this compound synthesis. In contrast, the non-enzymatic pathway, dependent on the levels of the glycolytic byproduct LGSH, provides a direct link between glycolytic flux and the availability of this compound.

The relatively low intracellular concentration of this compound compared to other acyl-CoAs suggests that its synthesis is tightly controlled and that fluctuations in its levels could have significant signaling consequences. Further research is needed to fully elucidate the relative contributions of the enzymatic and non-enzymatic pathways to the this compound pool in different cell types and under various physiological and pathological conditions. A detailed quantitative comparison of the kinetics and yields of both pathways under identical conditions would be particularly insightful.

Understanding the regulation of both ALCTs and the glyoxalase pathway will be crucial for developing strategies to modulate protein lactoylation for therapeutic purposes. The methodologies and data presented in this guide provide a foundation for researchers to further explore the synthesis and function of this important metabolite.

References

The Emerging Landscape of Lactyl-CoA Metabolism: A Technical Guide to Cellular Pathways and Therapeutic Opportunities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactyl-CoA is a recently identified endogenous metabolite that serves as the primary donor for lysine (B10760008) lactylation, a novel post-translational modification (PTM) linking cellular metabolism to epigenetic regulation. This technical guide provides an in-depth exploration of the cellular pathways governing this compound metabolism, the enzymatic machinery that controls lysine lactylation, and the functional consequences of this modification in health and disease. We present a comprehensive overview of the current understanding of this compound synthesis and degradation, detailed experimental protocols for its quantification, and a summary of its role in key signaling cascades, particularly in the context of immunology and oncology. This document is intended to be a valuable resource for researchers and drug development professionals seeking to understand and target the this compound metabolic-epigenetic axis.

Introduction to this compound and Lysine Lactylation

This compound is an acyl-CoA derivative formed from the conjugation of lactic acid and coenzyme A.[1] For a long time, lactate (B86563) was primarily considered a metabolic waste product of glycolysis. However, recent discoveries have repositioned it as a critical signaling molecule that can directly influence the epigenetic landscape through the formation of this compound and subsequent lysine lactylation.[2][3]

Lysine lactylation is a post-translational modification where a lactyl group is transferred from this compound to the ε-amino group of a lysine residue on a protein, a process catalyzed by "writer" enzymes. This modification can be reversed by "eraser" enzymes. The "readers" of lactylation are proteins that recognize and bind to lactylated lysines, thereby transducing the signal to downstream cellular processes. This dynamic interplay of writers, erasers, and readers modulates protein function and gene expression, impacting a wide range of biological processes from macrophage polarization to cancer progression.[4][5]

The Enzymatic Machinery of this compound Metabolism and Lysine Lactylation

The cellular concentration and activity of this compound are tightly regulated by a dedicated set of enzymes that govern its synthesis, utilization, and degradation.

This compound Synthesis: The Role of ACSS2

Recent studies have identified Acetyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) as a bona fide this compound synthetase in mammalian cells.[6][7] Under conditions of high lactate, such as in the tumor microenvironment or during intense physical activity, ACSS2 can utilize lactate and CoA to generate this compound.[6] This discovery was a significant breakthrough in understanding the direct link between lactate metabolism and the lactylation pathway.

Writers of Lysine Lactylation

The primary "writers" of lysine lactylation identified to date are histone acetyltransferases (HATs) that exhibit broader substrate specificity.

  • p300/CBP: The histone acetyltransferases p300 (E1A binding protein p300) and its paralog, CREB-binding protein (CBP), are major writers of lysine lactylation.[3][8] They catalyze the transfer of the lactyl group from this compound to lysine residues on both histone and non-histone proteins.[3] The activity of p300/CBP in lactylation is thought to be a key mechanism by which cellular metabolic states influence gene expression.[9]

  • KAT2A (GCN5): Lysine Acetyltransferase 2A (KAT2A), also known as GCN5, has been identified as a lactyltransferase that couples with ACSS2 to mediate histone lactylation, particularly in the context of tumor immune evasion.[6]

Erasers of Lysine Lactylation

The removal of lactyl groups from lysine residues is catalyzed by a class of enzymes known as histone deacetylases (HDACs) and Sirtuins.

  • HDAC1-3: Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, have been shown to possess robust delactylase activity, effectively removing lactyl groups from histones.[4][10][11] Interestingly, under certain conditions, these enzymes have also been suggested to catalyze the reverse reaction of lysine lactylation.

  • SIRT1-3: Sirtuins, a class of NAD+-dependent deacetylases, also function as erasers of lactylation. SIRT1, SIRT2, and SIRT3 have all been shown to exhibit delactylase activity towards both histone and non-histone proteins.[4][12][[“]]

This compound Degradation

While the synthesis and utilization of this compound in lactylation are increasingly understood, the specific pathways for its degradation are less clear. In some bacteria, the enzyme lactoyl-CoA dehydratase can convert lactoyl-CoA to acryloyl-CoA as part of propanoate metabolism.[14] However, the primary routes of this compound catabolism in mammalian cells are still an active area of investigation.

Quantitative Analysis of this compound and Lactylated Proteins

Accurate quantification of this compound and the identification of lactylated proteins are crucial for understanding the dynamics of this metabolic-epigenetic axis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.[15][16]

Table 1: Cellular and Tissue Concentrations of this compound

Sample TypeConcentrationMethodReference
HepG2 cells0.011 pmol / 10^6 cellsLC-HRMS[15]
Mouse Heart0.0172 pmol / mg wet weightLC-HRMS[1]
Mouse Heart (Fasted)0.0187 pmol/mgLC-HRMS[15]
Mouse Heart (Fed)0.0172 pmol/mgLC-HRMS[15]

Table 2: Comparison of this compound with Other Acyl-CoAs in HepG2 Cells

Acyl-CoAConcentration (pmol / 10^6 cells)
Acetyl-CoA10.644
Succinyl-CoA25.467
Propionyl-CoA3.532
Crotonyl-CoA0.032
This compound 0.011
Data from[15]
Experimental Protocols

This protocol is adapted from previously published methods.[15][17]

1. Sample Preparation and Extraction:

  • Rapidly quench metabolism by flash-freezing tissues in liquid nitrogen or by adding ice-cold extraction buffer to cultured cells.

  • Homogenize tissue samples in an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or 80% methanol). For cultured cells, scrape them in ice-cold PBS and pellet by centrifugation.

  • Resuspend cell pellets in an ice-cold lysis buffer (e.g., 10% trichloroacetic acid).

  • Add an internal standard, such as ¹³C₃¹⁵N₁-isotopically labeled lactoyl-CoA, to the homogenate for accurate quantification.[15]

  • Sonicate the samples to ensure complete lysis.

  • Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with an appropriate solvent, such as methanol containing 25 mM ammonium (B1175870) acetate.

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried acyl-CoA extract in a solvent compatible with the LC-MS/MS system (e.g., 5% 5-sulfosalicylic acid in water).

  • Separate the acyl-CoAs using reversed-phase liquid chromatography with a suitable gradient.

  • Detect and quantify this compound using a high-resolution mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions.

This protocol provides a general workflow for the identification and quantification of lactylated proteins and their modification sites.[18][19][20][21]

1. Protein Extraction and Digestion:

  • Extract proteins from cells or tissues using a lysis buffer containing protease and deacetylase inhibitors.

  • Quantify the protein concentration using a standard assay (e.g., BCA).

  • Reduce and alkylate the proteins, followed by digestion with trypsin or another suitable protease to generate peptides.

2. Enrichment of Lactylated Peptides:

  • Incubate the peptide digest with an antibody that specifically recognizes lactyl-lysine residues. These antibodies are often conjugated to agarose (B213101) beads for easy separation.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched lactylated peptides from the antibody-beads using a low pH solution (e.g., 0.1% trifluoroacetic acid).

3. LC-MS/MS Analysis:

  • Analyze the enriched peptides by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequence and pinpoint the exact site of lactylation.

4. Data Analysis:

  • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against a protein sequence database to identify the lactylated peptides and proteins.

  • Perform label-free or label-based quantification to determine the relative abundance of lactylated sites across different samples.

  • Conduct bioinformatics analysis to identify enriched pathways and biological processes associated with the lactylated proteins.

Cellular Pathways and Signaling Involving this compound Metabolism

This compound and lysine lactylation are integral components of several key cellular signaling pathways, acting as a bridge between metabolic state and cellular function.

Macrophage Polarization and Immune Response

One of the most well-characterized roles of lysine lactylation is in the regulation of macrophage polarization. Lactate accumulation in the microenvironment, for example during inflammation or in tumors, can drive the lactylation of histones in macrophages. This epigenetic modification can promote the expression of genes associated with an M2-like, anti-inflammatory, and pro-reparative macrophage phenotype.[4][22] This process is crucial for the resolution of inflammation but can also be co-opted by tumors to create an immunosuppressive microenvironment.

Macrophage_Polarization This compound in Macrophage Polarization Lactate Lactate ACSS2 ACSS2 Lactate->ACSS2 substrate LactylCoA This compound p300 p300/CBP (Writer) LactylCoA->p300 donor ACSS2->LactylCoA synthesis HistoneLactylation Histone Lactylation p300->HistoneLactylation catalysis M2_Genes M2-like Gene Expression (e.g., Arg1, Vegfa) HistoneLactylation->M2_Genes activates HDACs_SIRTs HDACs/SIRTs (Erasers) HistoneLactylation->HDACs_SIRTs removes M2_Polarization M2 Macrophage Polarization (Anti-inflammatory, Pro-reparative) M2_Genes->M2_Polarization promotes

Caption: this compound driven macrophage M2 polarization.

Cancer Metabolism and the Tumor Microenvironment

The Warburg effect, a hallmark of cancer, leads to high levels of lactate production, creating a lactate-rich tumor microenvironment.[2] This lactate can be taken up by both cancer cells and tumor-associated immune cells, where it is converted to this compound. The resulting increase in histone and non-histone lactylation can promote cancer progression through several mechanisms:

  • Immune Evasion: As described above, lactylation can promote an immunosuppressive M2-like phenotype in tumor-associated macrophages (TAMs).[19]

  • Angiogenesis: Lactylation has been shown to regulate the expression of pro-angiogenic factors, contributing to the formation of new blood vessels that supply the tumor.

  • Metabolic Reprogramming: Lactylation can directly modify metabolic enzymes, altering their activity and further reinforcing the cancer metabolic phenotype.[23]

Hypoxia and HIF-1α Signaling

Hypoxia, or low oxygen, is a common feature of the tumor microenvironment and a potent inducer of glycolysis and lactate production. The master regulator of the hypoxic response is the transcription factor HIF-1α.[24][25] Lactate has been shown to stabilize HIF-1α, and recent evidence suggests that lactylation of HIF-1α itself can enhance its stability and transcriptional activity.[26] This creates a positive feedback loop where hypoxia-induced lactate production leads to HIF-1α stabilization and the expression of genes that promote glycolysis, further increasing lactate levels.

HIF1a_Signaling This compound and HIF-1α Signaling in Hypoxia Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Glycolysis Glycolysis HIF1a->Glycolysis upregulates Lactate Lactate Glycolysis->Lactate produces ACSS2 ACSS2 Lactate->ACSS2 substrate LactylCoA This compound p300 p300/CBP LactylCoA->p300 donor ACSS2->LactylCoA synthesis HIF1a_Lactylation HIF-1α Lactylation HIF1a_Stabilization HIF-1α Stabilization HIF1a_Lactylation->HIF1a_Stabilization promotes Hypoxic_Response_Genes Hypoxic Response Gene Expression (e.g., VEGFA, GLUT1) HIF1a_Stabilization->Hypoxic_Response_Genes activates p300->HIF1a_Lactylation catalyzes

Caption: Positive feedback loop of this compound and HIF-1α.

Therapeutic Implications and Future Directions

The central role of the this compound-lactylation axis in diseases such as cancer and inflammatory disorders makes it an attractive target for therapeutic intervention. Several strategies are being explored:

  • Inhibition of this compound Synthesis: Targeting ACSS2 to reduce the production of this compound could be a viable approach to decrease pro-tumorigenic and pro-inflammatory lactylation.

  • Modulation of Writers and Erasers: Developing small molecule inhibitors or activators of the writer (p300/CBP, KAT2A) and eraser (HDACs, SIRTs) enzymes could allow for the precise control of lactylation levels.

  • Targeting Lactate Transport: Inhibiting the transport of lactate into cells via monocarboxylate transporters (MCTs) could limit the substrate available for this compound synthesis.

The field of this compound metabolism and lysine lactylation is rapidly evolving. Future research will likely focus on identifying the full spectrum of lactylated proteins and their functions, elucidating the detailed mechanisms of the writer and eraser enzymes, and developing novel therapeutic strategies that target this pathway.

Conclusion

This compound is a key metabolic intermediate that fuels a novel and fundamentally important post-translational modification, lysine lactylation. This modification provides a direct link between cellular metabolic status and the epigenetic regulation of gene expression, with profound implications for a wide range of physiological and pathological processes. The continued exploration of the cellular pathways involving this compound metabolism promises to uncover new biological insights and provide innovative therapeutic avenues for a host of human diseases.

Experimental_Workflow_LactylCoA Experimental Workflow for this compound Quantification Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (with Internal Standard) Sample->Extraction SPE Solid-Phase Extraction (Cleanup) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: General workflow for this compound quantification.

Experimental_Workflow_Lactylproteome Experimental Workflow for Lactylproteome Analysis Sample Biological Sample Protein_Extraction Protein Extraction and Digestion Sample->Protein_Extraction Enrichment Enrichment of Lactylated Peptides Protein_Extraction->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis and Site Identification LCMS->DataAnalysis

Caption: General workflow for Lactylproteome analysis.

References

The Emerging Role of Lactyl-CoA in Cancer: A Technical Guide to Metabolism, Signaling, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning role of lactyl-CoA and its associated post-translational modification, lactylation, in the metabolic reprogramming and signaling networks of cancer cells. This whitepaper, targeted at researchers, scientists, and drug development professionals, provides an in-depth analysis of the core mechanisms, quantitative data, experimental methodologies, and signaling pathways, positioning this compound as a pivotal nexus between the Warburg effect and oncogenic gene expression.

The guide addresses the critical need for a deeper understanding of how cancer cells utilize lactate (B86563), a byproduct of aerobic glycolysis, not merely as a waste product but as a key signaling molecule. The conversion of lactate to this compound and the subsequent lactylation of histone and non-histone proteins represent a novel layer of epigenetic regulation with profound implications for tumorigenesis, metastasis, and therapeutic resistance.

Quantitative Insights into this compound and Histone Lactylation in Cancer

Recent advancements in mass spectrometry have enabled the quantification of this compound and lactylation in various biological contexts. These findings underscore a significant upregulation in cancer tissues, correlating with disease progression.

Table 1: Concentration of this compound and Other Short-Chain Acyl-CoAs in HepG2 Cells

Acyl-CoAConcentration (pmol/10^6 cells)Standard Deviation
Acetyl-CoA10.6441.364
Succinyl-CoA25.4672.818
Propionyl-CoA3.5320.652
This compound 0.011 0.003
Crotonoyl-CoA0.0320.015

Data sourced from a study on HepG2 cells, a human liver cancer cell line.[1]

Table 2: Upregulated Histone Lactylation Sites in Gastrointestinal (GI) Cancer Tissues Compared to Normal Adjacent Tissues (NATs)

Histone SiteDescriptionFold Change (Tumor vs. NATs)
H4K79laHistone H4 at Lysine 79Upregulated
H4K91laHistone H4 at Lysine 91Upregulated
Multiple Sites37 consistently upregulated Kla sites identifiedUpregulated

This table summarizes findings from a global lactylome characterization of GI cancers.[2][3]

Core Signaling Pathways Influenced by this compound

This compound and the resultant protein lactylation have been shown to modulate key oncogenic signaling pathways, providing a direct link between metabolic state and gene expression programs that drive cancer.

The Warburg Effect and this compound Synthesis

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to a significant accumulation of intracellular lactate.[4] This lactate is then converted to this compound, which serves as the substrate for lactylation. While the enzymatic machinery for this conversion in mammalian cells is still under investigation, it is a critical step in this new signaling paradigm.[5][6][7]

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA LactylCoA This compound Lactate->LactylCoA HistoneLactylation Histone & Non-Histone Protein Lactylation LactylCoA->HistoneLactylation Writers (e.g., p300) GeneExpression Altered Gene Expression HistoneLactylation->GeneExpression Warburg Warburg Effect (Aerobic Glycolysis) Warburg->Lactate

Metabolic pathway from glucose to protein lactylation.
Wnt/β-catenin Signaling Pathway

Hypoxia, a common feature of the tumor microenvironment, induces glycolysis and subsequent lactylation of β-catenin. This modification enhances the stability and expression of β-catenin, leading to the activation of the Wnt signaling pathway and promoting cancer cell proliferation and stemness, particularly in colorectal cancer.[8][9][10][11]

Wnt_Signaling cluster_0 Normoxia cluster_1 Hypoxia / High Lactate Destruction_Complex Destruction Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation Lactyl_CoA_Pool Increased This compound Beta_Catenin_Lactylated Lactyl-β-catenin Lactyl_CoA_Pool->Beta_Catenin_Lactylated Lactylation Nucleus Nucleus Beta_Catenin_Lactylated->Nucleus TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (Proliferation, Stemness) TCF_LEF->Wnt_Target_Genes Activation

Lactylation of β-catenin in the Wnt signaling pathway.
Hippo Signaling Pathway

In colorectal cancer liver metastases, the G-protein coupled receptor GPR37 has been shown to activate the Hippo pathway, promoting the expression of lactate dehydrogenase A (LDHA) and subsequent glycolysis. This metabolic shift increases histone H3K18 lactylation, leading to the upregulation of chemokines CXCL1 and CXCL5, which in turn modulates the tumor microenvironment.[12][13][14][15][16]

Hippo_Signaling GPR37 GPR37 Hippo Hippo Pathway (YAP/TAZ) GPR37->Hippo Activates LDHA LDHA Expression Hippo->LDHA Lactate Lactate Production LDHA->Lactate H3K18la H3K18 Lactylation Lactate->H3K18la Chemokines CXCL1 & CXCL5 Expression H3K18la->Chemokines TME Tumor Microenvironment Modulation Chemokines->TME

GPR37-Hippo pathway link to histone lactylation.

Experimental Protocols for the Study of this compound and Lactylation

Accurate and reproducible methods are paramount for elucidating the role of this compound and lactylation in cancer. This section provides an overview of key experimental protocols.

Measurement of Intracellular Lactate and this compound

1. Lactate Measurement:

  • Principle: Enzymatic assays are commonly used to measure lactate concentrations in cell lysates and culture media.[17][18][19][20][21] These kits typically utilize lactate oxidase or lactate dehydrogenase to produce a detectable signal (colorimetric or fluorometric) proportional to the lactate concentration.

  • Protocol Outline:

    • Sample Preparation: Culture cells to the desired confluency. For intracellular lactate, wash cells with cold PBS and lyse using a suitable buffer (e.g., 0.1% Triton X-100).[18] For extracellular lactate, collect the cell culture supernatant.

    • Standard Curve Preparation: Prepare a series of lactate standards of known concentrations.

    • Reaction: Add the reaction mixture (containing enzyme and probe) to both standards and samples in a 96-well plate.

    • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Detection: Measure the absorbance or fluorescence using a microplate reader.

    • Quantification: Determine the lactate concentration in the samples by comparing their readings to the standard curve. Normalize to cell number or protein concentration.

2. This compound Measurement by LC-MS/MS:

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[1][7][22][23][24][25]

  • Protocol Outline:

    • Metabolite Extraction: Wash cells with cold saline and extract metabolites using an 80:20 methanol:water solution at -80°C.

    • Chromatographic Separation: Separate acyl-CoAs using reversed-phase liquid chromatography.

    • Mass Spectrometry Analysis: Utilize high-resolution mass spectrometry to detect and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern. The use of a synthetic, isotopically labeled this compound internal standard is recommended for accurate quantification.[22][24]

Experimental_Workflow_LactylCoA Start Cancer Cells or Tissues Extraction Metabolite Extraction (-80°C Methanol/Water) Start->Extraction LC Liquid Chromatography (Reversed-Phase) Extraction->LC MS High-Resolution Mass Spectrometry LC->MS Quantification Quantification of This compound MS->Quantification

References

The Immunometabolic Nexus: A Technical Guide to Lactyl-CoA and its Epigenetic Control of Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth examination of Lactyl-CoA, a pivotal metabolite linking cellular metabolism to immune cell function. We delve into the molecular mechanisms of its action, its impact on macrophage polarization, and its broader implications for disease and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this emerging area of immunometabolism.

Executive Summary

The traditional view of lactate (B86563) as a mere byproduct of glycolysis is being fundamentally reshaped. Recent discoveries have identified lactate as a precursor for this compound, a substrate for a novel post-translational modification known as histone lactylation.[1][2][3] This epigenetic modification directly influences gene expression, establishing a critical link between metabolic state and cellular function, particularly within the immune system.[1][3] In immune cells like macrophages, this "lactate clock" can reprogram their phenotype, shifting them from a pro-inflammatory (M1) to an anti-inflammatory and reparative (M2) state.[2][3][4] This guide will explore the synthesis of this compound, the enzymatic machinery governing histone lactylation, its quantifiable effects on gene expression, and the experimental protocols necessary to investigate this pathway.

The Glycolysis-Lactate-Lactyl-CoA Axis

Activated immune cells, much like cancer cells, exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[5][6] This process involves a dramatic upregulation of glucose uptake and its subsequent conversion to lactate, even in the presence of sufficient oxygen.[5][6] This metabolic reprogramming is not just for energy production but also serves to generate lactate as a signaling molecule.[7][8] Intracellular lactate is then converted into the high-energy thioester, this compound. While the specific enzymes responsible for this conversion in mammalian cells are still under full investigation, it is the crucial step that links a key metabolic output—lactate—to a powerful epigenetic regulatory mechanism.[1][2][9]

cluster_nucleus Nucleus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (Warburg Effect) Lactate Lactate Pyruvate->Lactate LDH LactylCoA This compound Lactate->LactylCoA Acyl-CoA Synthetases? (Mechanism under investigation) Histone Histone Proteins (e.g., H3) LactylCoA->Histone p300 ('Writer') LactylHistone Lactylated Histone (e.g., H3K18la) LactylHistone->Histone HDACs ('Eraser') GeneExpression Altered Gene Expression (e.g., M2 Phenotype Genes) LactylHistone->GeneExpression cluster_workflow Macrophage Polarization Workflow cluster_M1 M1 Polarization cluster_M2 M2 Polarization Start Start: Monocytes (e.g., THP-1 or Bone Marrow-Derived) M0 Differentiate to M0 Macrophages (e.g., with PMA for THP-1) Start->M0 M1_Stim Stimulate: LPS (e.g., 100 ng/mL) + IFN-γ (e.g., 20 ng/mL) M0->M1_Stim 24-72h M2_Stim Stimulate: IL-4 (e.g., 20 ng/mL) + IL-13 (e.g., 20 ng/mL) M0->M2_Stim 24-72h M1_Phenotype M1 Phenotype (Pro-inflammatory) M1_Stim->M1_Phenotype Analysis Downstream Analysis: - LC-MS for this compound - ChIP-seq for H3K18la - RNA-seq for Gene Expression - Flow Cytometry for Surface Markers M1_Phenotype->Analysis M2_Phenotype M2 Phenotype (Anti-inflammatory) M2_Stim->M2_Phenotype M2_Phenotype->Analysis

References

The Emerging Role of Lactyl-CoA in Neurological Function and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactyl-CoA, a coenzyme A derivative of lactic acid, is emerging as a critical signaling molecule within the central nervous system (CNS). Traditionally viewed as a mere metabolic byproduct, lactate (B86563) is now understood to be the direct precursor for this compound, which serves as the donor for a novel epigenetic modification known as lysine (B10760008) lactylation (Kla). This post-translational modification, particularly on histones, directly links cellular metabolic states, such as glycolysis, to the regulation of gene expression. Recent evidence has implicated histone lactylation in fundamental neurological processes, including memory formation and synaptic plasticity, and has revealed its significant involvement in the pathophysiology of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth overview of the biochemical pathways, functions, and disease implications of this compound and protein lactylation in the brain, presenting key quantitative data, experimental methodologies, and signaling pathway visualizations to support advanced research and therapeutic development.

Introduction: From Metabolic Waste to Epigenetic Regulator

For decades, lactate was primarily considered an end-product of anaerobic glycolysis. However, this view has been fundamentally challenged by the discovery of the astrocyte-neuron lactate shuttle (ANLS), which established lactate as a crucial energy substrate for neurons, particularly during periods of high synaptic activity.[1][2][3] The paradigm shifted further with the identification of lysine lactylation, a post-translational modification (PTM) where the lactyl group from this compound is transferred to lysine residues on proteins, most notably histones.[4][5]

This discovery positions this compound as a key molecular bridge between metabolism and epigenetic regulation.[4][6] Within the CNS, this link is profound. Conditions that alter cellular metabolism, such as hypoxia during an ischemic stroke or the metabolic reprogramming of microglia in neurodegenerative diseases, can directly impact the levels of this compound and, consequently, histone lactylation.[7][8] This, in turn, alters the chromatin landscape and modulates the transcription of genes involved in neuroinflammation, neuronal plasticity, and cell survival, offering a new layer of regulatory control and a wealth of potential therapeutic targets.[9][10][11]

The Biochemical Pathway of this compound and Histone Lactylation

The formation of this compound and subsequent histone lactylation is a multi-step process that begins with glucose metabolism. In the brain, astrocytes are a primary source of lactate, which is then transported to neurons.[2][3][12]

  • Glycolysis and Lactate Production: Glucose is taken up by brain cells (primarily astrocytes) via glucose transporters (GLUTs) and undergoes glycolysis in the cytoplasm to produce pyruvate (B1213749).[1][2] Lactate dehydrogenase (LDH) then converts pyruvate to lactate.[1][2]

  • Lactate Transport: Lactate is transported out of astrocytes via monocarboxylate transporters (MCT1 and MCT4) and taken up by neurons, which primarily express MCT2.[2][3][12]

  • This compound Synthesis: Within the cell, lactate is converted to this compound. The enzyme acetyl-CoA synthetase 2 (ACSS2) has been identified as a potential this compound synthetase.[5]

  • Histone Lactylation: The lactyl group is transferred from this compound to the lysine residues of histones. This reaction is catalyzed by histone acetyltransferases (KATs), notably p300/CBP and KAT2A, acting as "writers" of this epigenetic mark.[5][13][14]

  • "Erasers" and "Readers": The removal of lactyl groups is thought to be mediated by Class I histone deacetylases (HDACs 1-3).[15] The downstream effects of histone lactylation are carried out by "reader" proteins that recognize the lactylated lysine and recruit transcriptional machinery.

LCMS_Workflow Sample 1. Cell/Tissue Sample (Flash Freeze) Extraction 2. Acyl-CoA Extraction (e.g., 80:20 Methanol:Water, -80°C) Sample->Extraction Centrifuge 3. Centrifugation (Pellet proteins) Extraction->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant LC 5. Liquid Chromatography (Separation) Supernatant->LC MS 6. High-Resolution Mass Spec (Detection & Quantification) LC->MS Analysis 7. Data Analysis (Peak Integration, Normalization) MS->Analysis

References

The Emerging Role of Lactyl-CoA: An In-Depth Guide to its Intracellular Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactyl-CoA is a recently identified endogenous metabolite that serves as the primary donor for protein lactylation, a novel post-translational modification linking cellular metabolism to epigenetic regulation. Understanding the spatial and quantitative dynamics of this compound is paramount for elucidating its role in health and disease, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the intracellular localization and concentration of lactyl--CoA, details the experimental methodologies for its study, and illustrates the key signaling and experimental workflows.

Intracellular Localization of this compound

The subcellular compartmentalization of this compound is critical to its function as a signaling molecule, particularly in the context of histone lactylation which occurs in the nucleus. Evidence strongly suggests that this compound is primarily synthesized and localized within the cytoplasm and the nucleus .

The key enzyme responsible for the conversion of lactate (B86563) to this compound has been identified as Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) .[1] Studies on the subcellular localization of ACSS2 have consistently shown its presence in both the cytoplasm and the nucleus.[2][3][4] The nuclear localization of ACSS2 is particularly significant as it suggests a mechanism for the direct, on-site production of this compound required for histone modifications, thereby bypassing the need for transport across the nuclear membrane.[5][6]

While many acyl-CoA species are metabolized within the mitochondria, current evidence does not point to a significant mitochondrial pool of this compound. The transport of most acyl-CoAs across the inner mitochondrial membrane is a regulated process, often requiring specific shuttles like the carnitine shuttle for long-chain fatty acyl-CoAs.[7][8][9] However, no such transporter has been identified for this compound. The cytoplasmic and nuclear presence of its synthesizing enzyme, ACSS2, further supports a non-mitochondrial primary localization for this compound.

Intracellular Concentration of this compound

The intracellular concentration of this compound is maintained at relatively low levels compared to other short-chain acyl-CoAs, highlighting its likely role as a signaling molecule rather than a major metabolic intermediate. Quantitative analyses have been performed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Cell/Tissue TypeThis compound ConcentrationComparison to other Acyl-CoAsReference
HepG2 cells 0.011 pmol / 106 cellsComparable to crotonyl-CoA (0.032 pmol / 106 cells). 30-250 times lower than acetyl-CoA, succinyl-CoA, and propionyl-CoA.[3]
Mouse Heart Tissue 0.0172 pmol / mg wet weight20-350 times lower than acetyl-CoA, propionyl-CoA, and succinyl-CoA.[4][5]

These findings underscore the tight regulation of this compound pools within the cell. Its concentration can likely fluctuate in response to metabolic shifts, such as changes in lactate availability under conditions like hypoxia or intense exercise, thereby modulating downstream signaling events.

Signaling Pathway: this compound Dependent Histone Lactylation

This compound is the key substrate for enzymatic histone lactylation, a post-translational modification that alters chromatin structure and gene expression. This pathway directly links cellular metabolic status, specifically lactate metabolism, to epigenetic regulation.

The primary "writer" of this modification is the histone acetyltransferase p300/CBP , which utilizes this compound as a donor to transfer the lactyl group to lysine (B10760008) residues on histones. This process is analogous to histone acetylation, where acetyl-CoA is the donor molecule.

Lactyl_CoA_Signaling cluster_cytoplasm_nucleus Cytoplasm / Nucleus Lactate Lactate ACSS2 ACSS2 Lactate->ACSS2 ATP, CoA LactylCoA This compound p300 p300/CBP LactylCoA->p300 ACSS2->LactylCoA Lactylated_Histones Lactylated Histones p300->Lactylated_Histones Lactylates Histones Histones Histones->p300 Gene_Expression Altered Gene Expression Lactylated_Histones->Gene_Expression

Caption: this compound mediated histone lactylation pathway.

Experimental Protocols

Quantification of Total Cellular this compound using LC-HRMS

This protocol is adapted from the methodology described by Varner et al. (2020).[4]

a. Cell Lysis and Extraction:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable buffer (e.g., methanol/water, 80:20, v/v) containing an internal standard (e.g., 13C-labeled this compound).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously and centrifuge at high speed to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

b. Sample Preparation:

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a solution of 5% (w/v) 5-sulfosalicylic acid in water.

c. LC-HRMS Analysis:

  • Inject the prepared sample onto a reverse-phase C18 column.

  • Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Detect this compound and the internal standard using a high-resolution mass spectrometer in positive ion mode, monitoring for their specific mass-to-charge ratios.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the known concentration of the internal standard.

Determination of Subcellular this compound Concentration using SILEC-SF

This protocol is based on the Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF) method, which provides a robust way to quantify metabolites in different cellular compartments.[2][4]

a. Stable Isotope Labeling:

  • Culture cells in a medium containing a stable isotope-labeled precursor for Coenzyme A synthesis, such as 13C,15N-pantothenate, to generate a "heavy" labeled internal standard cell population.

b. Subcellular Fractionation:

  • Harvest both the experimental ("light") and internal standard ("heavy") cells.

  • Combine the "light" and "heavy" cell pellets in a specific ratio.

  • Perform subcellular fractionation using a differential centrifugation protocol to isolate the nuclear, mitochondrial, and cytosolic fractions. This involves a series of centrifugation steps at increasing speeds to pellet different organelles.

c. Extraction and LC-MS/MS Analysis:

  • Extract acyl-CoAs from each subcellular fraction as described in protocol 4.1.a.

  • Analyze the extracts by LC-MS/MS, monitoring for both the "light" (endogenous) and "heavy" (internal standard) forms of this compound.

  • The ratio of the "light" to "heavy" peak areas for this compound in each fraction allows for accurate quantification, correcting for any loss or contamination during the fractionation process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis Start Start: Experimental ('Light') Cells Combine Combine 'Light' and 'Heavy' Cells Start->Combine Heavy_Cells Internal Standard ('Heavy') Cells Heavy_Cells->Combine Fractionation Differential Centrifugation Combine->Fractionation Nuclei Nuclear Fraction Fractionation->Nuclei Mitochondria Mitochondrial Fraction Fractionation->Mitochondria Cytosol Cytosolic Fraction Fractionation->Cytosol Extraction Acyl-CoA Extraction Nuclei->Extraction Mitochondria->Extraction Cytosol->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of This compound LCMS->Quantification

Caption: Experimental workflow for subcellular this compound quantification.

Conclusion and Future Directions

The study of this compound is a rapidly evolving field. Current research has established its primary localization in the cytoplasm and nucleus and provided initial quantitative data on its cellular concentrations. The identification of ACSS2 as a this compound synthetase has been a major breakthrough. The signaling pathway leading to histone lactylation is a critical link between metabolism and epigenetics.

Future research should focus on:

  • Quantifying this compound in different subcellular compartments under various physiological and pathological conditions. This will provide a more detailed understanding of its dynamic regulation.

  • Identifying potential transporters for this compound , which could reveal additional layers of regulation.

  • Elucidating the full range of proteins targeted for lactylation to understand the broader impact of this post-translational modification.

  • Developing specific inhibitors for this compound synthesis to probe its function and for potential therapeutic applications in diseases such as cancer and inflammatory disorders.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the intricate world of this compound and its role in cellular function and disease.

References

The Physiological Relevance of Lactyl-CoA in Different Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactyl-CoA is a recently identified endogenous acyl-CoA molecule that has emerged as a critical link between cellular metabolism and epigenetic regulation. Derived from lactate (B86563), a product of glycolysis, this compound serves as the substrate for a novel post-translational modification known as lysine (B10760008) lactylation. This modification, wherein a lactyl group is transferred to the epsilon-amino group of lysine residues on histone and non-histone proteins, is increasingly recognized for its profound impact on gene expression and cellular function across various tissues. This technical guide provides an in-depth overview of the physiological relevance of this compound, with a focus on its tissue-specific concentrations, the experimental methods for its study, and its role in key signaling pathways.

Data Presentation: Quantitative Levels of this compound

The concentration of this compound is a critical determinant of the extent of protein lactylation. Quantitative analysis, primarily by liquid chromatography-mass spectrometry (LC-MS), has revealed that this compound is a low-abundance acyl-CoA species compared to acetyl-CoA. Its levels are dynamic and can be influenced by the metabolic state of the cell, particularly the rate of glycolysis.

Tissue/Cell TypeOrganismConditionThis compound Concentration (pmol/mg tissue or pmol/10^6 cells)Acetyl-CoA Concentration (pmol/mg tissue or pmol/10^6 cells)Reference
HeartMouseFed0.01725.77[1]
HeartMouseFasted0.0187Not Reported[1]
HeartMouse (Male)-0.0214Not Reported[1]
HeartMouse (Female)-0.0145Not Reported[1]
HepG2 cellsHuman-0.011 (per 10^6 cells)10.644 (per 10^6 cells)[1]
Skeletal MuscleMouse-Detected, but not quantifiedNot Reported
BrainMouse-Detected, but not quantified-[2][3]
LiverMouse-Detected, but not quantified-[3][4]

Note: Quantitative data for this compound in brain, liver, and skeletal muscle under physiological conditions are not yet widely available in the literature.

Signaling Pathways Modulated by this compound Dependent Lactylation

This compound, through its role in protein lactylation, influences several key signaling pathways implicated in both physiological and pathological processes.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Recent evidence suggests that this pathway can be modulated by lactylation. In hypoxic conditions, such as those found in the tumor microenvironment, increased glycolysis leads to an accumulation of lactate and subsequently this compound. This can result in the lactylation of β-catenin, a key transcriptional co-activator in the Wnt pathway. Lactylation of β-catenin can enhance its stability and nuclear translocation, leading to the activation of Wnt target genes involved in cell proliferation and stemness.[5][6]

Wnt_Signaling cluster_glycolysis High Glycolysis cluster_wnt Wnt Signaling Glucose Glucose Lactate Lactate Glucose->Lactate LactylCoA This compound Lactate->LactylCoA BetaCatenin β-catenin LactylCoA->BetaCatenin Lactylates Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dsh Frizzled->Dsh activates DestructionComplex Destruction Complex Dsh->DestructionComplex inhibits DestructionComplex->BetaCatenin degrades BetaCatenin_Lactyl Lactylated β-catenin BetaCatenin->BetaCatenin_Lactyl TCF_LEF TCF/LEF BetaCatenin_Lactyl->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Wnt/β-catenin pathway modulation by β-catenin lactylation.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. Histone lactylation, fueled by this compound, plays a significant role in the transcriptional activation of NF-κB target genes. In inflammatory conditions, activated immune cells switch to aerobic glycolysis, leading to lactate and this compound production. The histone acetyltransferase p300 can then utilize this compound to lactylate histone lysine residues, particularly H3K18la and H4K12la, at the promoters of pro-inflammatory genes.[7][8] This epigenetic mark promotes a more open chromatin structure, facilitating the binding of NF-κB and other transcription factors, thereby amplifying the inflammatory gene expression program.

NFkB_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_glycolysis Metabolic Reprogramming cluster_nfkb NF-κB Activation & Gene Expression Stimulus Stimulus Glycolysis Increased Glycolysis Stimulus->Glycolysis NFkB NF-κB Stimulus->NFkB activates Lactate Lactate Glycolysis->Lactate LactylCoA This compound Lactate->LactylCoA p300 p300 LactylCoA->p300 Histone Histone p300->Histone Lactylates LactylatedHistone Lactylated Histone Histone->LactylatedHistone TargetGenes Pro-inflammatory Gene Expression LactylatedHistone->TargetGenes activates NFkB->LactylatedHistone binds to promoter

NF-κB pathway activation via histone lactylation.

Experimental Protocols

A variety of experimental techniques are employed to study this compound and its downstream effects. Below are summarized protocols for key experimental workflows.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from tissues.

Materials:

  • Tissue sample

  • Liquid nitrogen

  • 10% Trichloroacetic acid (TCA), ice-cold

  • Internal standard (e.g., ¹³C₃¹⁵N₁-Lactyl-CoA, if available, or a surrogate like ¹³C₃¹⁵N₁-propionyl-CoA)[1]

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization: Snap-freeze tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Homogenize the powdered tissue in ice-cold 10% TCA. Spike with the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed to pellet proteins.

  • Solid-Phase Extraction (SPE): Purify the supernatant containing acyl-CoAs using an appropriate SPE column to remove salts and other interfering substances.

  • LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS.

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate this compound from other acyl-CoAs.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer in positive ion mode. Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a standard curve.[1]

LCMS_Workflow Tissue Tissue Sample Homogenization Homogenization (in liquid N2) Tissue->Homogenization Extraction Extraction (10% TCA + Internal Std) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Workflow for this compound quantification by LC-MS/MS.
Analysis of Histone Lactylation by Western Blot

This protocol outlines the steps for detecting histone lactylation in cell or tissue samples.

Materials:

  • Cell or tissue sample

  • Histone extraction buffer

  • SDS-PAGE gels (high percentage, e.g., 15%)

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the lactyl-lysine modification of interest (e.g., anti-H3K18la)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction: Isolate histones from cells or tissues using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Separate the histone proteins by SDS-PAGE on a high-percentage gel to resolve the low molecular weight histones.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone lactylation mark.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9][10]

WesternBlot_Workflow Sample Cell/Tissue Sample HistoneExtraction Histone Extraction Sample->HistoneExtraction Quantification Protein Quantification HistoneExtraction->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Workflow for histone lactylation analysis by Western Blot.
In Vitro Histone Lactylation Assay

This assay allows for the direct assessment of histone lactylation by a specific "writer" enzyme, such as p300.

Materials:

  • Recombinant histone substrate (e.g., H3/H4 tetramer)

  • Recombinant p300 enzyme

  • This compound

  • HAT assay buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant histone substrate, recombinant p300 enzyme, and this compound in the HAT assay buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic transfer of the lactyl group.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for the lactylated histone.[11][12]

InVitro_Lactylation cluster_components Reaction Components Histones Recombinant Histones Incubation Incubation (30°C) Histones->Incubation p300 Recombinant p300 p300->Incubation LactylCoA This compound LactylCoA->Incubation Analysis SDS-PAGE & Western Blot Incubation->Analysis

In vitro histone lactylation assay workflow.

Physiological Relevance in Key Tissues

The physiological and pathological roles of this compound and the subsequent lactylation are tissue-specific and context-dependent.

  • Skeletal Muscle: In skeletal muscle, lactate is a major metabolic currency. Recent studies indicate that histone lactylation is involved in myogenesis and muscle regeneration.[13][14] Exercise has been shown to increase histone lactylation in skeletal muscle, suggesting a role in the adaptive response to physical activity.[15] Furthermore, dysregulation of histone lactylation in skeletal muscle is associated with aging and senescence.[15]

  • Brain: The brain is a highly metabolic organ that utilizes lactate as an energy substrate, particularly through the astrocyte-neuron lactate shuttle.[2][16] this compound and histone lactylation are implicated in neuronal plasticity, memory formation, and neuroprotection.[17][18][19] Dysregulation of lactylation in the brain has been linked to neurodegenerative diseases.

  • Liver: The liver is a central hub for lactate metabolism. This compound and protein lactylation are involved in regulating hepatic glucose and lipid metabolism.[4][20] In liver diseases such as fibrosis and hepatocellular carcinoma, aberrant lactylation contributes to disease progression by promoting cell proliferation and inflammation.[4]

  • Cancer: The Warburg effect, characterized by high rates of glycolysis and lactate production, is a hallmark of many cancers. The resulting increase in this compound and histone lactylation can drive oncogene expression, promote cell proliferation, and contribute to an immunosuppressive tumor microenvironment.[21]

  • Inflammation and Immunity: As detailed in the NF-κB signaling section, this compound-dependent histone lactylation is a key mechanism in regulating the inflammatory response in immune cells like macrophages.[22]

Conclusion

This compound is a pivotal metabolite that translates changes in cellular metabolism, particularly glycolysis, into downstream epigenetic and signaling events through protein lactylation. Its low but dynamic abundance across different tissues underscores its role as a sensitive metabolic sensor. The experimental protocols outlined in this guide provide a framework for researchers to investigate the multifaceted roles of this compound and lactylation in health and disease. As our understanding of this novel regulatory axis expands, targeting the synthesis and function of this compound may offer new therapeutic avenues for a range of metabolic, inflammatory, and proliferative disorders. Further research is needed to fully elucidate the quantitative landscape of this compound in various tissues and to unravel the complete repertoire of proteins and pathways regulated by this fascinating molecule.

References

The Emerging Role of Lactyl-CoA in Gene Expression: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Epigenetic Regulator at the Intersection of Metabolism and Gene Transcription

Introduction

In the intricate landscape of cellular regulation, the interplay between metabolism and gene expression has emerged as a critical area of investigation. A key player in this connection is lactyl-coenzyme A (lactyl-CoA), a metabolite derived from lactate (B86563), the end product of glycolysis. This technical guide provides a comprehensive overview of the role of this compound in regulating gene expression through histone lactylation, a novel post-translational modification. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, quantitative data, experimental methodologies, and therapeutic potential associated with this burgeoning field.

The Core Mechanism: From Glucose to Gene Regulation

The journey from glucose to altered gene expression via this compound is a multi-step process that elegantly links cellular metabolic status to the epigenetic landscape. Under conditions of high glycolytic flux, such as in rapidly proliferating cancer cells or activated immune cells, increased lactate production drives the synthesis of this compound. This metabolic intermediate then serves as the donor for the lactylation of lysine (B10760008) residues on histone tails, a reaction catalyzed by "writer" enzymes. This modification, in turn, influences chromatin structure and gene transcription.

The this compound Synthesis Pathway

The production of this compound from lactate is a critical, yet not fully elucidated, step. While the enzymatic machinery for this conversion is still under active investigation in mammalian cells, two key enzymes have been identified as potential this compound synthetases:

  • Acetyl-CoA Synthetase 2 (ACSS2): Traditionally known for converting acetate (B1210297) into acetyl-CoA, ACSS2 has been shown to possess this compound synthetase activity. Its nuclear localization and interaction with histone acetyltransferases suggest a direct role in providing this compound for histone lactylation in the nucleus.[1][2]

  • Guanosine Triphosphate-specific Succinyl-CoA Synthetase (GTPSCS): This enzyme, typically involved in the citric acid cycle, has also been identified as a nuclear this compound synthetase, particularly in the context of gliomagenesis.[3][4]

The regulation of these enzymes and their substrate availability are key control points in the this compound signaling pathway.

Lactyl_CoA_Synthesis cluster_glycolysis Glycolysis cluster_synthesis This compound Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Lactyl_CoA This compound Lactate->Lactyl_CoA ACSS2 / GTPSCS ACSS2 ACSS2 GTPSCS GTPSCS

Figure 1. The metabolic pathway leading to the synthesis of this compound from glucose.
Histone Lactylation: The Epigenetic Mark

This compound serves as the substrate for histone lactylation, a post-translational modification that primarily occurs on lysine residues of histone tails. This process is dynamically regulated by "writer" and "eraser" enzymes:

  • Writers (Histone Acyltransferases - HATs): The primary writer of histone lactylation identified to date is the versatile histone acetyltransferase p300/CBP .[5][6][7][8] Molecular docking studies have shown that this compound can efficiently bind to the active site of p300.[9][10][11]

  • Erasers (Histone Deacetylases - HDACs and Sirtuins - SIRTs): The removal of lactyl groups is catalyzed by histone deacetylases, primarily HDAC1-3 and, to a lesser extent, SIRT1-3 .[12]

The addition of the lactyl group alters the charge of the histone tail, potentially weakening its interaction with DNA and leading to a more open chromatin structure, which is generally associated with transcriptional activation.

Downstream Consequences: Gene Activation and Cellular Response

Histone lactylation at gene promoters and enhancers is associated with increased gene expression. This epigenetic mark is recognized by "reader" proteins, which recruit the transcriptional machinery to initiate or enhance gene transcription.

  • Readers (Bromodomain-containing proteins): The bromodomain-containing protein TRIM33 has been identified as a novel reader of histone lactylation, particularly H3K18la.[13][14] TRIM33's ability to bind lactylated histones provides a direct link between this metabolic mark and the regulation of gene expression, especially in the context of macrophage polarization and inflammation.[13][14] Other potential readers are also under investigation.[15][16][17]

The specific genes regulated by this compound-dependent histone lactylation are context-dependent and play roles in a variety of cellular processes, including:

  • Inflammation and Immunity: Regulation of macrophage polarization and inflammatory gene expression.

  • Cancer: Promotion of tumorigenesis, metastasis, and drug resistance in various cancers.[18]

  • Cellular Homeostasis and Differentiation: Involvement in processes like osteoblast differentiation.[6]

Histone_Lactylation_Pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers Lactyl_CoA This compound Lactylated_Histone Lactylated Histone Lactyl_CoA->Lactylated_Histone p300/CBP Histone Histone Histone->Lactylated_Histone Lactylated_Histone->Histone HDACs/SIRTs Gene_Expression Gene Expression Lactylated_Histone->Gene_Expression TRIM33 p300 p300/CBP HDACs HDAC1-3 SIRTs SIRT1-3 TRIM33 TRIM33 LC_MS_Workflow Cell_Culture 1. Cell Culture Extraction 2. Extraction with 10% TCA Cell_Culture->Extraction Spike_In 3. Spike with Internal Standard Extraction->Spike_In Pellet_Protein 4. Protein Pelletization Spike_In->Pellet_Protein Evaporation 5. Supernatant Evaporation Pellet_Protein->Evaporation Resuspension 6. Resuspension in 5% SSA Evaporation->Resuspension LC_MS_Analysis 7. LC-MS/HRMS Analysis Resuspension->LC_MS_Analysis ChIP_seq_Workflow Crosslinking 1. Crosslinking with Formaldehyde Cell_Lysis 2. Cell Lysis and Chromatin Sonication Crosslinking->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation with anti-Kla Antibody Cell_Lysis->Immunoprecipitation Washing 4. Washing and Elution Immunoprecipitation->Washing Reverse_Crosslinking 5. Reverse Crosslinking and DNA Purification Washing->Reverse_Crosslinking Library_Prep 6. Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing RNA_seq_Workflow RNA_Extraction 1. Total RNA Extraction Library_Prep 2. mRNA Enrichment and cDNA Synthesis RNA_Extraction->Library_Prep Adapter_Ligation 3. Adapter Ligation and Amplification Library_Prep->Adapter_Ligation Sequencing 4. High-Throughput Sequencing Adapter_Ligation->Sequencing Data_Analysis 5. Data Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis

References

The Regulatory Nexus of Lactyl-CoA: An In-depth Technical Guide to its Upstream and Downstream Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered a mere metabolic byproduct of glycolysis, lactate (B86563) has emerged as a critical signaling molecule, primarily through its conversion to lactyl-coenzyme A (lactyl-CoA). This reactive metabolite serves as the donor for a novel post-translational modification (PTM), lysine (B10760008) lactylation, which intricately links cellular metabolism to a vast array of physiological and pathological processes. Understanding the regulatory network that governs this compound levels is paramount for elucidating its role in health and disease, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the upstream regulators of this compound synthesis and the downstream pathways influenced by its abundance, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Upstream Regulation of this compound Levels

The cellular concentration of this compound is tightly controlled by a series of upstream events, beginning with the production of its precursor, lactate.

Lactate Production and Transport

The primary source of intracellular lactate is glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). Under conditions of high glycolytic flux, such as in highly proliferative cancer cells (the Warburg effect) or during hypoxia, pyruvate is preferentially converted to lactate by the enzyme lactate dehydrogenase (LDHA).[1] Lactate levels can also be influenced by the uptake of extracellular lactate through monocarboxylate transporters (MCTs).[2]

Enzymatic Synthesis of this compound

The conversion of lactate to this compound is a critical regulatory node. Recently, the nuclear guanosine (B1672433) triphosphate (GTP)-specific succinyl-CoA synthetase (GTPSCS) has been identified as a key enzyme capable of catalyzing the formation of this compound from lactate and CoA.[3] This discovery has provided a direct enzymatic link between lactate metabolism and this compound-dependent signaling pathways. In the context of gliomagenesis, nuclear GTPSCS functions as a this compound synthetase to promote histone lactylation.[3]

There is also evidence of this compound synthetase activity in bacteria, which can be utilized for the biotechnological production of this compound.

Non-Enzymatic Formation of this compound Precursors

An alternative, non-enzymatic pathway for the generation of a lactyl donor involves the formation of lactoylglutathione (LGSH). This molecule is produced from methylglyoxal, a byproduct of glycolysis, and glutathione. While not directly forming this compound, LGSH can contribute to protein lactylation, thus bypassing the need for enzymatic this compound synthesis under certain conditions.

Downstream Effects of this compound: Protein Lactylation

The primary known downstream function of this compound is to serve as the donor for lysine lactylation, a post-translational modification that modulates the function of both histone and non-histone proteins.[4] This process is dynamically regulated by a trio of molecular players: "writers," "erasers," and "readers."

Writers of Lactylation

"Writers" are enzymes that catalyze the transfer of the lactyl group from this compound to the ε-amino group of lysine residues on target proteins. The most well-characterized writers of lactylation are the histone acetyltransferases (HATs) p300/CBP.[5][6] These enzymes exhibit promiscuous activity and can utilize this compound in addition to their canonical substrate, acetyl-CoA. The use of a selective inhibitor of p300 has confirmed that lactylation and acetylation are competitive processes for this enzyme.[7] Other identified writers include GCN5 (KAT2A), TIP60 (KAT5), HBO1 (KAT7), and KAT8.

Erasers of Lactylation

"Erasers" are enzymes that remove the lactyl group from lysine residues, thereby reversing the modification. The primary erasers of lactylation are histone deacetylases (HDACs), particularly the class I HDACs (HDAC1, HDAC2, and HDAC3), and the class III NAD+-dependent deacetylases, the sirtuins (SIRT1, SIRT2, and SIRT3).[8][9] In vitro assays have confirmed the delactylase activity of HDAC1-3, with HDAC3 being a particularly efficient eraser.[8]

Readers of Lactylation

"Readers" are proteins that contain specific domains, such as bromodomains, which recognize and bind to lactylated lysine residues. This recognition event then triggers downstream signaling cascades, influencing gene transcription and other cellular processes. The identification and characterization of specific lactylation readers is an active area of research.

Functional Consequences of Protein Lactylation

Histone Lactylation and Gene Regulation: Lactylation of histone proteins, particularly on lysine residues such as H3K18, directly impacts chromatin structure and gene expression.[7][9] Histone lactylation is associated with active transcription and has been implicated in a variety of cellular processes, including macrophage polarization, tissue repair, and the regulation of gene expression in response to hypoxia.[1][10]

Non-Histone Protein Lactylation and Cellular Function: A growing body of evidence indicates that a wide range of non-histone proteins are also targets of lactylation. This modification can alter their enzymatic activity, stability, and protein-protein interactions. For example, lactylation has been shown to regulate the activity of enzymes involved in glycolysis and to play a role in the function of proteins such as PARP1.[11]

Quantitative Data on this compound and Related Acyl-CoAs

The precise quantification of this compound is crucial for understanding its metabolic regulation. Recent advances in liquid chromatography-mass spectrometry (LC-MS) have enabled the measurement of this compound levels in various biological samples.

MetaboliteConcentration in HepG2 Cells (pmol/10⁶ cells)Concentration in Mouse Heart (pmol/mg wet weight)Reference
This compound 0.011 0.0172 [12]
Acetyl-CoA3.35.77[12]
Propionyl-CoA0.280.476[12]
Succinyl-CoA0.77Not Reported[12]
Crotonyl-CoA0.033Not Reported[12]

These data indicate that this compound is a low-abundance metabolite compared to other short-chain acyl-CoAs, highlighting the sensitivity required for its detection and the potential for its levels to be a tightly regulated signaling node.[12]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from Varner et al., 2020.[12]

1. Sample Preparation:

  • Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

  • For cultured cells, aspirate the media and add ice-cold 10% (w/v) trichloroacetic acid (TCA). Scrape the cells and collect the lysate.

  • For tissues, homogenize the frozen tissue in ice-cold 10% TCA.

  • Spike the samples with an internal standard (e.g., ¹³C₃¹⁵N₁-isotopically labeled this compound).

  • Sonicate the samples on ice and then centrifuge to pellet the protein.

  • Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with an appropriate sorbent (e.g., Oasis HLB).

  • Elute the acyl-CoAs, dry the eluate under nitrogen, and resuspend in a suitable buffer for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Use a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Detect this compound and other acyl-CoAs using electrospray ionization in positive mode.

  • Quantify the analytes using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) of specific precursor-to-product ion transitions.

In Vitro Histone Lactylation Assay

This protocol is a general guideline and can be adapted based on specific experimental needs.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT):

    • Recombinant histone substrate (e.g., H3/H4 tetramer or full-length histones).
    • Recombinant "writer" enzyme (e.g., p300/CBP).
    • This compound.

  • Include appropriate controls, such as reactions without the enzyme or without this compound.

2. Incubation:

  • Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).

3. Reaction Quenching and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Analyze the lactylation of the histone substrate by Western blotting using an anti-lactyl-lysine antibody.

Delactylation Assay

This protocol is a general method for assessing the activity of "eraser" enzymes.

1. Substrate Preparation:

  • Prepare a lactylated substrate, either by in vitro lactylation of a recombinant protein or by using a synthetic lactylated peptide.

2. Delactylation Reaction:

  • Incubate the lactylated substrate with the recombinant "eraser" enzyme (e.g., HDAC1, SIRT2) in an appropriate reaction buffer.

  • For sirtuins, ensure the presence of NAD+.

3. Analysis:

  • Monitor the removal of the lactyl group over time by Western blotting with an anti-lactyl-lysine antibody or by using a more quantitative method such as HPLC or mass spectrometry to measure the formation of the deacetylated product.

  • Alternatively, fluorometric assays using a lactylated peptide substrate linked to a fluorophore can be employed for high-throughput screening of delactylase activity.

Signaling Pathways and Experimental Workflows

Lactyl_CoA_Metabolism

Figure 1: Overview of this compound Metabolism and Signaling.

LC_MS_Workflow start Cell/Tissue Sample quench Metabolic Quenching (Liquid Nitrogen) start->quench lysis Lysis & Acyl-CoA Extraction (e.g., 10% TCA) quench->lysis spike Spike with Internal Standard lysis->spike spe Solid-Phase Extraction (SPE) spike->spe dry Dry Down & Reconstitute spe->dry lc_ms LC-MS/MS Analysis dry->lc_ms data Data Analysis & Quantification lc_ms->data

Figure 2: Experimental Workflow for this compound Quantification.

Lactylation_Logic Lactyl_CoA {this compound Levels | { Increased |  Decreased}} Lactylation {Protein Lactylation | { Increased |  Decreased}} Lactyl_CoA:up->Lactylation:up Promotes Lactyl_CoA:down->Lactylation:down Reduces Writers {Writer Activity (p300/CBP) | { High |  Low}} Writers:up->Lactylation:up Promotes Writers:down->Lactylation:down Reduces Erasers {Eraser Activity (HDACs/SIRTs) | { High |  Low}} Erasers:up->Lactylation:down Reduces Erasers:down->Lactylation:up Promotes

Figure 3: Logical Relationship of Lactylation Regulation.

Conclusion

The regulation of this compound levels represents a critical nexus between cellular metabolism and epigenetic control. The intricate interplay of upstream metabolic pathways that dictate lactate availability and the enzymatic machinery that synthesizes this compound, coupled with the downstream "writer," "eraser," and "reader" proteins that mediate and interpret protein lactylation, offers numerous points for potential therapeutic intervention. This technical guide provides a foundational understanding of this regulatory network, equipping researchers and drug development professionals with the knowledge and experimental frameworks necessary to further explore the role of this compound in health and disease. As research in this burgeoning field continues, a more detailed picture of the kinetic parameters of the involved enzymes and a broader understanding of the lactylproteome will undoubtedly emerge, paving the way for innovative diagnostic and therapeutic strategies targeting this novel signaling pathway.

References

The Evolutionary Conservation of Lactyl-CoA Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Lactyl-Coenzyme A (Lactyl-CoA) has emerged as a critical metabolic intermediate, acting as the primary donor for histone lysine (B10760008) lactylation (Kla), a post-translational modification (PTM) that directly links cellular metabolic states, particularly glycolysis, to epigenetic gene regulation. This technical guide provides a comprehensive overview of the evolutionary conservation of this compound metabolic and signaling pathways. We delve into the core enzymatic machinery, present quantitative data on metabolite abundance, detail key experimental protocols for investigation, and illustrate the associated signaling cascades. This document serves as a foundational resource for researchers exploring the roles of this compound in physiology and disease, and for professionals in drug development targeting metabolic-epigenetic crosstalk.

Introduction: The Rise of this compound in Epigenetics

Historically viewed as a mere byproduct of anaerobic glycolysis, lactate (B86563) is now recognized as a key signaling molecule, or "lactormone." A pivotal discovery in 2019 revealed that lactate is a precursor for histone lysine lactylation, a novel PTM that stimulates gene transcription.[1] This process is mediated by the metabolite L-Lactyl-CoA, which serves as the donor of the lactyl group.[2][3]

The pathways governing this compound synthesis and its utilization in histone modification are intrinsically linked to fundamental cellular processes and are conserved across evolution.[4] Acyl-CoA molecules are central to metabolism in all domains of life, suggesting that the machinery for this compound metabolism is built upon an ancient and highly conserved biochemical framework.[4][5] Understanding the conservation and function of these pathways is crucial for deciphering their roles in diverse biological contexts, from immune cell polarization to cancer progression and therapy resistance.[6][7]

Core Pathways: Synthesis and Consumption of this compound

The generation and utilization of this compound form a key node between glycolysis and epigenetic regulation. The pathway involves a series of enzymatic steps, including "synthetases" for its production and "writers" that transfer the lactyl group to histones. Conversely, "erasers" remove this modification, ensuring dynamic regulation.

This compound Synthesis

While a dedicated this compound synthetase in mammals is still a subject of intense research, recent studies have identified enzymes capable of converting lactate into this compound. Acetyl-CoA Synthetase 2 (ACSS2) has been shown to possess this compound synthetase activity, particularly upon nuclear translocation following specific signaling cues.[8][9] This dual-functionality highlights a direct link between lactate availability and the production of the substrate for histone lactylation. In prokaryotes, dedicated this compound synthases have been characterized, suggesting that mammalian homologues may yet be discovered.[10]

This compound Consumption: Histone Lactylation

The primary known fate of this compound is to serve as the donor for histone lactylation. This reaction is catalyzed by enzymes known as "writers," many of which are histone acetyltransferases (HATs) with broader substrate specificity. The acetyltransferase p300 was one of the first enzymes identified to mediate the transfer of the lactyl group from this compound to histone lysine residues.[1][7] More recently, a functional coupling between ACSS2 (as the synthetase) and KAT2A (as the lactyltransferase) has been demonstrated to drive histone lactylation and regulate gene expression in cancer.[9]

Core this compound production and consumption pathway.

Evolutionary Conservation of Pathway Components

The core principle of using Acyl-CoA molecules for metabolic processes and protein modification is ancient. The Acyl-CoA dehydrogenase (ACAD) family, for instance, originated in the common ancestor of Archaea, Bacteria, and Eukaryota, highlighting its essential role in early life.[5][11] While histone lactylation is a more recent discovery, the enzymatic machinery it co-opts is deeply conserved.

Enzymes like p300/CBP and GCN5 (KAT2A) are highly conserved histone acetyltransferases found across a wide range of eukaryotes. Their ability to utilize this compound demonstrates enzymatic plasticity built upon a conserved structural fold. Similarly, the "erasers" of this mark, Class I HDACs and Sirtuins, are also evolutionarily ancient protein families, underscoring that the dynamic regulation of acylation marks is a fundamental aspect of cellular biology.[6][12]

Table 1: Conservation of Key this compound Pathway Proteins

Protein Role Key Proteins General Evolutionary Conservation
Synthetase ACSS2 Conserved in eukaryotes; part of the ancient acyl-CoA synthetase family.
Writers p300/CBP, KAT2A (GCN5) Highly conserved histone acetyltransferase families in eukaryotes.
Erasers HDACs (1-3), SIRTs (1-3) Ancient and highly conserved protein deacetylase families across eukaryotes.
Related Enzymes Lactoyl-CoA dehydratase Identified in prokaryotes (e.g., Peptostreptococcus elsdenii).[13]

| | Acyl-CoA Dehydrogenases | Family is ancient, with origins in the last universal common ancestor.[5][11] |

Quantitative Data on this compound Abundance

A key aspect of this compound biology is its low cellular abundance compared to other short-chain acyl-CoAs. This suggests that its production and consumption are tightly regulated and that fluctuations in its concentration can serve as a sensitive metabolic signal. The first quantitative measurements in mammalian systems were achieved using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[14][15]

Table 2: Cellular Concentrations of this compound and Related Acyl-CoAs

Metabolite Concentration in HepG2 Cells (pmol / 10⁶ cells) Concentration in Mouse Heart (pmol / mg tissue) Reference
This compound 0.011 0.0172 [14][15]
Crotonyl-CoA 0.033 Not Reported [14]
Acetyl-CoA ~2.5 - 3.85 (20-350x higher) Not Reported [14][15]
Propionyl-CoA ~0.4 - 7.7 (20-350x higher) Not Reported [14][15]

| Succinyl-CoA | ~0.4 - 7.7 (20-350x higher) | Not Reported |[14][15] |

Note: The low abundance of this compound presents significant analytical challenges and necessitates highly sensitive detection methods.

Signaling Pathway: From Glucose to Gene Expression

The this compound pathway represents a direct signaling cascade from glucose metabolism to the chromatin. Under conditions of high glycolytic flux (e.g., the Warburg effect in cancer, M1 macrophage activation), increased lactate production drives the synthesis of this compound. This, in turn, provides the substrate for "writer" enzymes like p300 and KAT2A to lactylate histone tails, altering chromatin structure and activating gene transcription.[1][8]

Signaling_Pathway This compound Signaling to the Nucleus Glucose Glucose Warburg High Glycolysis (e.g., Warburg Effect) Glucose->Warburg Metabolic Reprogramming Lactate Increased Cellular Lactate Warburg->Lactate LactylCoA Increased Nuclear this compound Lactate->LactylCoA via ACSS2 Writers p300 / KAT2A Activation LactylCoA->Writers HistoneKla Histone Lysine Lactylation (Kla) ↑ Writers->HistoneKla Catalyzes Chromatin Chromatin Remodeling HistoneKla->Chromatin Transcription Target Gene Transcription Chromatin->Transcription

Signaling cascade from glycolysis to gene transcription.

Experimental Protocols

Investigating this compound metabolism requires specialized techniques for metabolite quantification and analysis of histone modifications.

Protocol: Quantification of this compound by LC-HRMS

This protocol is adapted from Varner et al. (2020) for the detection and quantification of this compound in mammalian cells.[14][15][16]

  • Cell Harvesting and Extraction:

    • Aspirate media from adherent cells on a 10 cm plate.

    • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.

    • Scrape cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

    • Spike the sample with an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₃¹⁵N₁-Lactyl-CoA) for absolute quantification.[14]

    • Sonicate the sample (e.g., 12 x 0.5-second pulses) on ice to ensure complete lysis.

    • Pellet the protein by centrifuging at 17,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Transfer the cleared supernatant to a new tube.

    • Purify the acyl-CoAs using an Oasis HLB 1cc (30 mg) SPE column.

    • Condition the column with methanol (B129727), then equilibrate with water.

    • Load the sample, wash with water to remove salts, and elute the acyl-CoAs with methanol.

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • LC-HRMS Analysis:

    • Reconstitute the dried sample in an appropriate buffer (e.g., 5% methanol in water with 10 mM ammonium (B1175870) acetate).

    • Inject the sample onto a reverse-phase C18 column connected to a high-resolution mass spectrometer (e.g., a Q Exactive).

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., 10 mM ammonium acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • Detect this compound using its exact mass in positive ion mode.

    • Confirm identity by matching retention time and MS/MS fragmentation pattern with a synthetic standard.[14]

    • Quantify by comparing the peak area of endogenous this compound to the labeled internal standard.

Experimental_Workflow Workflow for this compound Quantification start Cell Culture (10 cm plate) lysis Lysis & Extraction (10% TCA + Internal Std) start->lysis spe Solid-Phase Extraction (SPE Cleanup) lysis->spe analysis LC-HRMS Analysis spe->analysis quant Data Processing & Quantification analysis->quant

Experimental workflow for LC-MS based this compound analysis.
Protocol: Analysis of Histone Lactylation by Western Blot

  • Histone Extraction:

    • Harvest cells and isolate nuclei using a hypotonic lysis buffer.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).

    • Precipitate the histones with TCA and wash with acetone.

    • Resuspend the histone pellet in water and quantify protein concentration.

  • Western Blotting:

    • Separate 5-15 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the lactylated lysine residue of interest (e.g., anti-H3K18la).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the signal to a total histone H3 antibody.

Conclusion and Future Directions

The this compound pathway is a fundamental, evolutionarily conserved link between cellular metabolism and epigenetic control. Its core components rely on ancient enzyme families that have been adapted to mediate this novel post-translational modification. The low abundance of this compound positions it as a highly sensitive reporter of glycolytic flux, capable of translating metabolic shifts into rapid changes in the gene expression landscape.

For drug development professionals, targeting the enzymes that produce, recognize, and remove lactyl modifications presents a novel axis for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer, fibrosis, and inflammatory disorders.[3][17] Future research will undoubtedly focus on identifying dedicated this compound synthetases and transferases, exploring the full spectrum of lactylated proteins beyond histones, and elucidating the conservation of these pathways in a broader range of species to fully appreciate their physiological and pathological significance.

References

Methodological & Application

Synthesizing Lactyl-CoA for In Vitro Assays: A Detailed Guide to Chemical and Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lactyl-CoA is a critical metabolic intermediate and the donor for protein lactylation, a post-translational modification implicated in various cellular processes, including gene regulation and immune response. The availability of high-purity this compound is essential for in vitro studies aimed at elucidating the mechanisms of lactylation and for the development of therapeutic agents targeting this pathway. This document provides detailed protocols for both the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization. A comparison of the two synthetic approaches is presented to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The discovery of histone lactylation has opened a new avenue in understanding the interplay between metabolism and epigenetic regulation. This modification, where a lactyl group is transferred from this compound to lysine (B10760008) residues on proteins, is catalyzed by writers such as p300. To investigate the kinetics and substrate specificity of these enzymes, and to screen for potential inhibitors, a reliable source of this compound is paramount. This application note details two primary methods for obtaining this compound: direct chemical synthesis and enzymatic synthesis using CoA-transferases.

Comparison of Synthesis Methods

Choosing between chemical and enzymatic synthesis of this compound depends on factors such as desired yield, purity requirements, and available laboratory resources. Below is a summary of the key quantitative and qualitative aspects of each method.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials L-Lactic acid, Coenzyme A, DCC, NHSL-Lactic acid, Acetyl-CoA, CoA-transferase
Typical Yield ~26%Dependent on enzyme activity and stability
Purity High purity achievable after purificationHigh, with specific product formation
Key Advantage Scalability and well-established protocolHigh specificity, mild reaction conditions
Key Disadvantage Use of hazardous reagents, potential for side productsRequires protein expression and purification
Enzyme Kinetics Not applicableHigh catalytic efficiency (e.g., M. elsdenii PCT)

Chemical Synthesis of this compound

Chemical synthesis offers a direct and scalable method for producing this compound. The process typically involves a two-step reaction: the activation of lactic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by the conjugation of the activated lactyl group with the free thiol of Coenzyme A (CoA).

Experimental Workflow for Chemical Synthesis

Application Notes and Protocols for the Chemical Synthesis of Lactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the chemical synthesis of Lactyl-CoA, a critical metabolic intermediate that serves as the lactoyl group donor in lysine (B10760008) lactylation, a post-translational modification influencing protein function.[1] The following sections detail the experimental procedure, present quantitative data, and visualize the workflow and a relevant biological pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, cell biology, and pharmacology.

Quantitative Data Summary

The following table summarizes the quantitative data related to the synthesis and cellular abundance of this compound.

ParameterValueSource
Chemical Synthesis Yield 26%[2]
Concentration in HepG2 cells 0.011 ± 0.003 pmol/10⁶ cells[3]
Concentration in mouse heart tissue 0.0172 pmol/mg wet weight[4][5]
Comparative Cellular Concentration 20 to 350 times lower than acetyl-, propionyl-, and succinyl-CoA[4][5]

Experimental Protocol: Chemical Synthesis of L-Lactoyl-CoA

This protocol is adapted from previously described methods for the synthesis of L-Lactoyl-CoA.[3][4][6]

Materials:

Procedure:

  • Activation of L-lactic acid:

    • Dissolve L-lactic acid (90 mg, 1.0 mmol) and N-hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (THF) (8 ml).[3][4][6]

    • Add a solution of dicyclohexylcarbodiimide (DCC) (206 mg, 1.0 mmol) in THF dropwise to the L-lactic acid solution while stirring at 22°C.[3][4][6]

    • Continue stirring the reaction mixture overnight at 22°C.[3][4][6]

    • A precipitate will form. Remove the precipitate by vacuum filtration.[3][4][6]

    • Condense the filtrate under reduced pressure to obtain L-lactyl-NHS. This intermediate can be used in the next step without further purification.[3][4][6]

  • Conjugation with Coenzyme A:

    • Dissolve the L-lactyl-NHS intermediate in methanol.

    • In a separate tube, dissolve Coenzyme A in a sodium bicarbonate buffer.

    • Add the L-lactyl-NHS solution to the Coenzyme A solution.[1]

    • Allow the reaction to proceed to form L-Lactoyl-CoA.

  • Purification:

    • Purify the resulting L-Lactoyl-CoA using reversed-phase chromatography to achieve high purity.[1]

    • The final product should be a white, fluffy powder.[2]

Characterization:

  • The structure and purity of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).[3][4]

  • ¹H NMR (500 MHz, D₂O) chemical shifts: δ 8.56 (d, J = 5.7 Hz, 1H), 8.35 (s, 1H), 6.13 (d, J = 5.2 Hz, 1H), 4.29 (q, J = 7.0 Hz, 1H), 3.37 (t, J = 6.7 Hz, 2H), 1.26 (d, J = 7.0 Hz, 3H), 0.86 (s, 3H), 0.74 (s, 3H).[3]

Visualizations

The following diagrams illustrate the experimental workflow for the chemical synthesis of this compound and the biological pathway of histone lactylation.

G cluster_activation Step 1: Activation of L-lactic acid cluster_conjugation Step 2: Conjugation with Coenzyme A cluster_purification Step 3: Purification and Characterization A Dissolve L-lactic acid and NHS in anhydrous THF B Add DCC solution dropwise A->B C Stir overnight at 22°C B->C D Remove precipitate by vacuum filtration C->D E Condense filtrate to yield L-lactyl-NHS D->E F Dissolve L-lactyl-NHS in Methanol E->F H Mix solutions to form L-Lactoyl-CoA F->H G Dissolve Coenzyme A in bicarbonate buffer G->H I Purify by reversed-phase chromatography H->I J Characterize by NMR and LC-HRMS I->J G cluster_pathway Histone Lactylation Pathway Lactate Lactate Lactyl_CoA This compound Lactate->Lactyl_CoA This compound Synthetase KATs Lysine Acyltransferases (KATs) 'Writers' Lactyl_CoA->KATs Histone Histone Protein Histone->KATs Lactylated_Histone Lactylated Histone (Altered Gene Expression) KATs->Lactylated_Histone Lactyl group transfer

References

Application Note: Methods for Detecting and Quantifying Lactyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactyl-CoA is a critical acyl-coenzyme A thioester that has garnered significant interest as the donor molecule for lysine (B10760008) lactylation, a recently discovered post-translational modification (PTM)[1][2]. This PTM links cellular metabolic states, particularly high rates of glycolysis, to epigenetic regulation of gene expression[3][4]. Given that this compound exists at concentrations 20 to 350 times lower than major acyl-CoAs like acetyl-CoA, its accurate detection and quantification in biological samples present a significant analytical challenge[1][3][4]. This document provides a detailed protocol for the quantification of this compound in cell lysates using the current gold-standard method, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and discusses the biological context of its synthesis.

Primary Detection Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

To date, the most robust and validated method for the direct detection and quantification of this compound in mammalian cells and tissues is Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[1][3][5][6]. No specific enzyme-linked immunosorbent assays (ELISAs) or other targeted biochemical assays for the direct measurement of this compound have been described in the scientific literature. The LC-MS approach offers high sensitivity and specificity, enabling the detection of this low-abundance metabolite.

Experimental Workflow for this compound Detection by LC-MS

G cluster_0 Sample Preparation cluster_1 Analysis CellHarvest Cell Harvesting Lysis Cell Lysis (10% Trichloroacetic Acid) CellHarvest->Lysis Spike Spike with Isotopically Labeled Internal Standard Lysis->Spike SPE Solid-Phase Extraction (SPE) Cleanup Spike->SPE LCMS LC-HRMS Analysis SPE->LCMS Data Data Integration & Quantification LCMS->Data Result This compound Quantification Data->Result Final Concentration

Caption: Workflow for this compound quantification in cell lysates.

Protocol 1: Quantification of this compound from Cell Lysates by LC-HRMS

This protocol is adapted from the methodology described by Varner, E.L., et al. (2020)[1].

A. Materials and Reagents:

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • 5-sulfosalicylic acid (SSA)

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB 1cc, 30 mg)

  • Isotopically labeled internal standard (e.g., ¹³C₃¹⁵N₁-Lactyl-CoA). If unavailable, ¹³C₃¹⁵N₁-propionyl-CoA can be used as a surrogate[1].

  • Synthetic this compound standard (see Protocol 2 for synthesis)

B. Sample Preparation and Extraction:

  • Cell Harvesting: For adherent cells, aspirate the culture media. For suspension cells, pellet by centrifugation.

  • Lysis: Immediately add 1 mL of ice-cold 10% TCA to the cell plate or pellet. Scrape adherent cells and transfer the lysate to a microcentrifuge tube[1].

  • Internal Standard Spiking: Spike the lysate with a known amount of isotopically labeled internal standard to correct for sample loss during preparation[1].

  • Sonication: Sonicate the sample to ensure complete cell disruption (e.g., 12 pulses of 0.5 seconds each)[1].

  • Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins[1].

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

C. Solid-Phase Extraction (SPE) Cleanup:

  • Column Conditioning: Condition an SPE column by washing with 1 mL of methanol, followed by equilibration with 1 mL of water[1].

  • Sample Loading: Load the supernatant from step B6 onto the conditioned SPE column.

  • Desalting: Wash the column with 1 mL of water to remove salts and other polar impurities[1].

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate[1].

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dried extract in 55 µL of 5% (w/v) SSA in water for analysis[7].

D. LC-HRMS Analysis:

  • Liquid Chromatography:

    • Instrument: Ultimate 3000 HPLC or equivalent[1].

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: 5 mM ammonium acetate + 2.5 mM N,N-Dimethyl-n-butylamine (DMBA) in water, pH 5.6[8].

    • Mobile Phase B: 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate[8].

    • Gradient: A suitable gradient to separate short-chain acyl-CoAs. This compound typically elutes earlier than propionyl-CoA due to its hydroxyl group[1].

    • Injection Volume: 5 µL[1].

  • Mass Spectrometry:

    • Instrument: Q Exactive Plus (Thermo Scientific) or equivalent high-resolution mass spectrometer[1].

    • Ionization Mode: Positive Electrospray Ionization (ESI)[1].

    • Detection: Monitor for the precursor ion [MH]⁺ of this compound, which has a theoretical m/z of 840.1436[3].

    • Confirmation: Perform MS/MS fragmentation to confirm identity by matching major product ions with a synthetic standard[1].

Protocol 2: Synthesis of L-Lactyl-CoA Standard

As commercial this compound standards are not widely available, chemical synthesis is required to create a standard for quantification and MS/MS validation[2]. This protocol is a summary of the method described by Varner, E.L., et al. (2020)[1][2].

  • Activation of L-lactic acid: L-lactic acid is reacted with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) in anhydrous tetrahydrofuran (B95107) (THF) to produce an NHS-ester of lactate (B86563) (L-lactyl-NHS)[2].

  • Reaction with Coenzyme A: The L-lactyl-NHS intermediate is then reacted with Coenzyme A in an aqueous bicarbonate solution (pH 8)[3].

  • Purification: The resulting this compound is purified from the reaction mixture using C18 reversed-phase chromatography[3].

  • Verification: The identity and purity of the synthesized this compound should be confirmed by NMR and LC-HRMS[3]. The [MH]⁺ ion should have an m/z of approximately 840.1435[3].

Quantitative Data Summary

The LC-HRMS method is sensitive enough to detect this compound at the femtomole to picomole level[1]. The linear range for quantification is reported to be from 0.03 pmol to 500 pmol per sample[1]. Below is a summary of reported this compound concentrations in different biological samples.

Sample TypeAnalyteConcentrationStandard DeviationUnitReference
HepG2 Cells This compound 0.011 0.003 pmol/10⁶ cells [5]
Acetyl-CoA10.6441.364pmol/10⁶ cells[5]
Propionyl-CoA3.5320.652pmol/10⁶ cells[5]
Succinyl-CoA25.4672.818pmol/10⁶ cells[5]
Crotonyl-CoA0.0320.015pmol/10⁶ cells[5]
Mouse Heart This compound 0.0172 -pmol/mg tissue [1][3]
Acetyl-CoA5.773.08pmol/mg tissue[3]
Propionyl-CoA0.4760.224pmol/mg tissue[3]

Biological Context and Signaling Pathway

This compound is enzymatically synthesized from lactate and serves as the acyl donor for histone lactylation, an epigenetic modification that influences gene expression[7]. Recent studies have identified Acetyl-CoA Synthetase 2 (ACSS2) as a bona fide this compound synthetase, directly converting lactate into this compound in the nucleus[7][9]. This this compound is then utilized by histone acetyltransferases (KATs), such as p300 and KAT2A, which act as lactyltransferases to modify histone tails[2][7][10].

This compound Synthesis and Histone Lactylation Pathway

G cluster_glycolysis Glycolysis cluster_synthesis This compound Synthesis cluster_epigenetics Epigenetic Modification Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LactylCoA This compound Lactate->LactylCoA + CoA + ATP Histones Histones ACSS2 ACSS2 ACSS2->LactylCoA LactylatedHistones Lactylated Histones Histones->LactylatedHistones Lactyl Group Transfer GeneExpression GeneExpression LactylatedHistones->GeneExpression Alters Gene Expression p300 p300 / KATs p300->LactylatedHistones

Caption: Enzymatic pathway of this compound synthesis and histone lactylation.

References

Application Notes and Protocols for Tracing Lactyl-CoA with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactyl-CoA is a critical metabolic intermediate that serves as the acyl-donor for lysine (B10760008) lactylation, a recently discovered post-translational modification (PTM) that links cellular metabolism directly to epigenetic regulation.[1][2] This modification, where a lactyl group is transferred from this compound to lysine residues on histone and non-histone proteins, plays a role in various physiological and pathological processes, including immune response and cancer.[1][2] Given its low cellular abundance compared to other acyl-CoAs, tracing the metabolic origins and fate of this compound is challenging but essential for understanding its biological significance.[3][4] Stable isotope labeling, coupled with mass spectrometry, provides a powerful strategy to track the atoms of metabolic precursors as they are incorporated into this compound and downstream modifications.[5][6]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to trace this compound using stable isotope labeling strategies, from cell culture and sample preparation to mass spectrometry analysis.

Application Note 1: Tracing this compound Origins with ¹³C-Labeled Precursors

This note describes the use of stable isotope-labeled lactate (B86563) and glucose to trace their contribution to the intracellular this compound pool. By culturing cells with precursors such as U-¹³C₆-glucose or ¹³C₃-L-lactate, researchers can monitor the incorporation of ¹³C atoms into this compound, confirming its metabolic origins from glycolysis.[7]

Logical Workflow: Tracing this compound from ¹³C-Labeled Precursors

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Start Seed Cells Culture Culture cells in media containing ¹³C-labeled precursor (e.g., ¹³C₃-Lactate or U-¹³C₆-Glucose) Start->Culture Harvest Harvest Cells: Aspirate media, add ice-cold 10% Trichloroacetic Acid (TCA) Culture->Harvest Scrape Scrape and Collect Cells Harvest->Scrape Spike Spike with Internal Standard (optional, e.g., ¹³C₃¹⁵N₁-Lactyl-CoA) Scrape->Spike Lyse Sonicate to Lyse Cells Spike->Lyse Centrifuge Centrifuge to Pellet Protein Lyse->Centrifuge Purify Purify Supernatant via Solid-Phase Extraction (SPE) Centrifuge->Purify LCMS LC-HRMS Analysis Purify->LCMS Analyze Detect and Quantify ¹³C-labeled this compound Isotopologues LCMS->Analyze End Determine Label Incorporation Analyze->End cluster_0 SILEC Labeling cluster_1 Extraction of Labeled Acyl-CoAs cluster_2 Application Start Prepare pantothenate-free medium Supplement Supplement with ¹³C₃¹⁵N₁-pantothenate Start->Supplement Culture Culture cells for multiple passages (>5) to ensure >99% label incorporation into the CoA pool Supplement->Culture Harvest Harvest Labeled Cells Culture->Harvest Extract Extract Acyl-CoAs (using TCA or Methanol protocol) Harvest->Extract Purify Purify and Concentrate the heavy-labeled acyl-CoA library Extract->Purify Spike Use as a co-eluting internal standard for quantifying endogenous (unlabeled) this compound in experimental samples Purify->Spike End Accurate Quantification Spike->End cluster_0 Cytosolic Glycolysis cluster_1 This compound Formation cluster_2 Nuclear Epigenetic Regulation Glucose Glucose (e.g., ¹³C₆-labeled) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (e.g., ¹³C₃-labeled) Pyruvate->Lactate LDH LactylCoA This compound Lactate->LactylCoA Acyl-CoA Synthetase? LactylHistones Lactylated Histones (e.g., H3K18la) LactylCoA->LactylHistones p300/KATs Histones Histone Proteins Histones->LactylHistones GeneExpression Altered Gene Expression LactylHistones->GeneExpression

References

Measuring Lactyl-CoA Flux with 13C-Lactate Tracing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactyl-CoA is an emerging metabolite of interest, linking cellular metabolism to epigenetic regulation through histone lactylation. The ability to accurately measure the flux of lactate (B86563) into the this compound pool is critical for understanding its role in various physiological and pathological processes, including cancer and inflammatory diseases. This document provides detailed application notes and protocols for measuring this compound flux using 13C-lactate tracing coupled with liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope tracing is a powerful technique to investigate the dynamics of metabolic pathways, providing a quantitative understanding of cellular metabolism.[2]

Core Principles

The fundamental principle of this method involves introducing uniformly labeled 13C-lactate ([U-13C3]-Lactate) into a biological system. The 13C atoms from the lactate are incorporated into this compound through enzymatic activity. By measuring the rate of incorporation of 13C into the this compound pool using mass spectrometry, the metabolic flux can be determined. This provides a dynamic measure of the rate of this compound synthesis from lactate, offering a more insightful view than static concentration measurements alone.

Key Applications

  • Elucidating Metabolic Reprogramming: Quantify changes in this compound flux in response to genetic modifications, drug treatments, or changes in the cellular microenvironment.

  • Target Validation: Assess the efficacy of therapeutic agents designed to modulate lactate metabolism or histone acylation.

  • Biomarker Discovery: Investigate the potential of this compound flux as a biomarker for disease diagnosis or prognosis.

  • Understanding Disease Mechanisms: Explore the role of this compound synthesis in the pathophysiology of cancer, inflammation, and other metabolic disorders.

Experimental Workflow Overview

The overall workflow for a 13C-lactate tracing experiment to measure this compound flux involves several key stages:

  • Experimental Design: Selection of the appropriate cell line or animal model and determination of labeling conditions.

  • 13C-Lactate Labeling: Incubation of cells or administration to animals with [U-13C3]-Lactate.

  • Metabolite Quenching and Extraction: Rapidly halting metabolic activity and efficiently extracting acyl-CoAs.

  • LC-MS/MS Analysis: Separation and detection of unlabeled (M+0) and labeled (M+3) this compound.

  • Data Analysis and Flux Calculation: Determination of the rate of this compound synthesis.

Below is a graphical representation of the experimental workflow.

G cluster_exp_design Experimental Design cluster_execution Experimental Execution cluster_analysis Data Analysis A Select Cell Line / Animal Model B Determine Labeling Conditions ([13C-Lactate], Time) A->B C 13C-Lactate Labeling B->C D Metabolite Quenching C->D E Acyl-CoA Extraction D->E F LC-MS/MS Analysis E->F G Quantify M+0 & M+3 this compound F->G H Calculate this compound Flux G->H

General experimental workflow for 13C-lactate tracing to measure this compound flux.

Detailed Experimental Protocols

Protocol 1: In Vitro 13C-Lactate Labeling of Cultured Cells

Materials:

  • Cell culture medium (e.g., DMEM) lacking lactate

  • [U-13C3]-L-Lactate (99% isotopic purity)

  • Dialyzed fetal bovine serum (dFBS)

  • Cultured mammalian cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 10 cm plates) and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing lactate-free DMEM with dialyzed FBS and the desired concentration of [U-13C3]-L-Lactate. A typical starting concentration is 10 mM, but this should be optimized for the specific cell line and experimental conditions.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, lactate-free medium.

    • Add the pre-warmed 13C-lactate labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of 13C into this compound and determine the time to reach isotopic steady state.

  • Metabolite Quenching and Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to each well (for a 10 cm plate) and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Sonicate the samples for 12 cycles of 0.5-second pulses.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully collect the supernatant containing the acyl-CoAs.

Protocol 2: Acyl-CoA Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Column Conditioning:

    • Condition the SPE column with 1 mL of methanol.

    • Equilibrate the column with 1 mL of 50 mM ammonium acetate.

  • Sample Loading:

    • Load the supernatant from the TCA extraction onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of 50 mM ammonium acetate.

    • Wash the column with 1 mL of water.

  • Elution:

    • Elute the acyl-CoAs with 1 mL of a solution containing 2% formic acid and 90% acetonitrile.

  • Drying:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of 5% methanol in water for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or similar).

LC Parameters (example):

  • Column: Waters XBridge C18, 3.5 µm, 2.1 x 150 mm

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient tailored to separate short-chain acyl-CoAs.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS Parameters (example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Parallel Reaction Monitoring (PRM) or Selected Ion Monitoring (SIM)

  • Monitored Ions:

    • Unlabeled this compound (M+0): m/z corresponding to the [M+H]+ ion.

    • 13C3-Lactyl-CoA (M+3): m/z corresponding to the [M+3+H]+ ion.

  • Resolution: >70,000

  • Collision Energy: Optimized for the fragmentation of this compound.

Data Presentation and Quantitative Analysis

The primary output of the LC-MS/MS analysis is the abundance of the M+0 and M+3 isotopologues of this compound. This data should be corrected for the natural abundance of 13C.

Table 1: Mass Isotopologue Distribution of this compound after [U-13C3]-Lactate Labeling

Time Point (hours)Cell Line A - % M+3 this compoundCell Line B - % M+3 this compound
00.5 ± 0.10.6 ± 0.2
115.2 ± 2.110.8 ± 1.5
445.8 ± 3.535.2 ± 2.8
870.1 ± 4.262.5 ± 3.9
2492.3 ± 2.888.9 ± 3.1

Data are presented as mean ± standard deviation (n=3). The % M+3 represents the fraction of the this compound pool that is fully labeled with 13C.

This compound Flux Calculation

The rate of this compound synthesis from lactate can be calculated from the rate of incorporation of 13C into the this compound pool. A simplified approach, assuming a single precursor pool and first-order kinetics, can be used to estimate the flux.

The fractional enrichment (FE) of this compound at a given time point (t) can be calculated as:

FE(t) = (Abundance of M+3 this compound) / (Abundance of M+0 this compound + Abundance of M+3 this compound)

The rate of synthesis (k) can be determined by fitting the time-course data to the following equation:

FE(t) = FEmax * (1 - e-kt)

Where:

  • FEmax is the maximum fractional enrichment at isotopic steady state.

  • k is the rate constant for this compound synthesis.

  • t is time.

The absolute flux (pmol/cell/hour) can then be calculated by multiplying the rate constant (k) by the total pool size of this compound (which can be quantified using a stable isotope-labeled internal standard).

Table 2: Calculated this compound Flux from 13C-Lactate

Cell LineTotal this compound Pool (pmol/106 cells)Synthesis Rate Constant (k, hr-1)This compound Flux (pmol/106 cells/hr)
Cell Line A0.0150.250.00375
Cell Line B0.0120.200.00240

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathway from lactate to this compound and its role in histone lactylation, as well as the logical workflow for data analysis.

G cluster_pathway Metabolic Pathway Lactate 13C-Lactate Pyruvate 13C-Pyruvate Lactate->Pyruvate LDH LactylCoA 13C-Lactyl-CoA Lactate->LactylCoA ACSS2 (putative) AcCoA 13C-Acetyl-CoA Pyruvate->AcCoA PDH LactylHistone Lactylated Histone LactylCoA->LactylHistone p300/CBP Histone Histone Histone->LactylHistone

Metabolic pathway of 13C-lactate to this compound and histone lactylation.

G cluster_data_analysis Data Analysis Workflow RawData Raw LC-MS/MS Data PeakIntegration Peak Integration (M+0 and M+3) RawData->PeakIntegration NaturalAbundance Natural Abundance Correction PeakIntegration->NaturalAbundance FractionalEnrichment Calculate Fractional Enrichment NaturalAbundance->FractionalEnrichment KineticModeling Kinetic Modeling FractionalEnrichment->KineticModeling FluxCalculation Calculate Flux KineticModeling->FluxCalculation

References

Development of antibodies specific for lactylated proteins

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the development and validation of antibodies specific to lactylated proteins. It is intended for researchers, scientists, and drug development professionals working in fields such as cell biology, metabolism, oncology, and immunology.

Introduction to Protein Lactylation

Protein lactylation is a recently discovered post-translational modification (PTM) where a lactyl group, derived from lactate (B86563), is covalently attached to the ε-amino group of a lysine (B10760008) residue.[1] This modification links cellular metabolic states, particularly high glycolytic activity (the Warburg effect), directly to epigenetic regulation and protein function.[2] Lactate, once considered a metabolic waste product, is now recognized as a key signaling molecule.[1] The development of specific antibodies to detect and quantify lactylated proteins is crucial for understanding its role in both normal physiology and disease, including cancer and inflammatory responses.[1][3]

Lactylation-specific antibodies fall into two main categories:

  • Pan-Lactyl-Lysine (Pan-Kla) Antibodies: These antibodies recognize the lactyl-lysine modification itself, regardless of the surrounding protein sequence. They are useful for detecting global changes in protein lactylation.[3][4]

  • Site-Specific Lactylation Antibodies: These antibodies recognize a lactylated lysine residue within a specific amino acid sequence (e.g., H3K18la). They are essential for studying the function and regulation of lactylation at a particular site.[3]

This guide outlines the complete workflow, from designing the antigen to validating and using these powerful research tools.

Part 1: Antibody Development Workflow

The generation of a high-quality, specific antibody for lactylated proteins is a multi-step process that begins with a carefully designed antigen.

Protocol 1.1: Antigen Design and Synthesis

The immunogen for producing anti-lactyl-lysine antibodies is typically a synthetic peptide.[5] The design of this peptide is critical for the specificity of the resulting antibody.

1. For Pan-Kla Antibodies:

  • Immunogen: A peptide library containing a centrally located lactylated lysine (Kla) residue is often used. The surrounding "X" positions are mixtures of various amino acids to ensure the antibody recognizes the Kla modification itself and not the flanking sequence.[6]

  • Example Sequence: Cys-X-X-X-K(la)-X-X-X-X

  • Carrier Protein Conjugation: The synthetic peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity. The terminal cysteine residue is commonly used for this conjugation.

2. For Site-Specific Kla Antibodies:

  • Immunogen: A 10-15 amino acid peptide corresponding to the specific protein sequence surrounding the target lactylated lysine is synthesized.

  • Example (Histone H3, Lysine 18): ...T-G-G-K(la)-A-P-R-K-Q-L-A...

  • Carrier Protein Conjugation: Similar to the pan-Kla immunogen, the site-specific peptide is conjugated to a carrier protein like KLH.

Peptide Synthesis Protocol (General):

  • Method: Solid-phase peptide synthesis (SPPS) is the standard method used.[7]

  • Resin Selection: Choose a suitable resin, such as Rink Amide or Wang resin, depending on the desired C-terminal group.[7]

  • Amino Acid Coupling: Assemble the peptide stepwise from the C-terminus to the N-terminus. Use Fmoc-protected amino acids, including a custom-synthesized Fmoc-L-lactyl-lysine, for the modified residue.[7]

  • Cycle: Each cycle involves:

    • Deprotection: Removal of the N-terminal Fmoc group.

    • Coupling: Activation and coupling of the next Fmoc-amino acid in the sequence.[8]

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).[7]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the peptide's identity and purity using mass spectrometry (MS).

Protocol 1.2: Immunization and Antibody Production (Overview)
  • Host Animal Selection: Rabbits are commonly used for producing polyclonal antibodies due to their robust immune response.[9] Mice are used for monoclonal antibody production.

  • Immunization Schedule:

    • Prepare an emulsion of the KLH-conjugated peptide in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization, Incomplete Freund's Adjuvant for subsequent boosts).

    • Inject the host animal with the immunogen. The initial injection is followed by several booster injections every 2-4 weeks.

  • Titer Monitoring: After several boosts, collect small blood samples to test the serum (antisera) for the presence of specific antibodies, typically by ELISA (see Protocol 2.1).

  • Production:

    • Polyclonal: Once a high titer is achieved, a terminal bleed is performed, and the antiserum is collected.

    • Monoclonal: For monoclonal antibodies, spleen cells from the immunized mouse are fused with myeloma cells to create hybridomas. These are then screened to isolate a clone producing a single, highly specific antibody.

Protocol 1.3: Antibody Purification

The collected antiserum contains a mixture of antibodies. The antibody of interest must be purified.

  • Protein A/G Affinity Chromatography:

    • Pass the antiserum over a column containing Protein A/G resin, which binds the Fc region of IgG antibodies.

    • Wash the column to remove non-bound proteins.

    • Elute the bound antibodies using a low-pH buffer. Neutralize the eluate immediately. This step isolates the total IgG fraction.

  • Antigen-Specific Affinity Purification (Crucial Step):

    • Immobilize the same lactylated synthetic peptide used for immunization onto a chromatography resin (e.g., SulfoLink resin).

    • Pass the total IgG fraction over this peptide affinity column. The antibodies that specifically recognize the lactylated peptide will bind.

    • Wash the column extensively to remove non-specific IgG.

    • Elute the specific anti-Kla antibodies using a low-pH buffer or a competing agent. Immediately neutralize the purified antibody solution.

    • Negative Selection (Optional but Recommended): To remove any antibodies that cross-react with the unmodified lysine, the eluate can be passed through a column containing the non-lactylated version of the peptide. The flow-through will contain the highly specific anti-Kla antibody.

Part 2: Antibody Validation Protocols

Thorough validation is essential to ensure the antibody is specific for the lactyl-lysine modification and suitable for downstream applications.

Protocol 2.1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used for initial screening of antisera and for confirming the specificity of the purified antibody.[10]

  • Plate Coating:

    • Coat separate wells of a 96-well microtiter plate with the lactylated peptide and the corresponding unmodified peptide (1-5 µg/mL in carbonate buffer).

    • Incubate overnight at 4°C.[10]

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to each well and incubate for 1-2 hours at room temperature.[11][12]

  • Primary Antibody Incubation:

    • Wash the plate.

    • Add serial dilutions of the antiserum or purified antibody to the wells.

    • Incubate for 1-2 hours at room temperature.[12]

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.[13]

  • Detection:

    • Wash the plate.

    • Add a TMB substrate solution and incubate in the dark until a blue color develops.[14]

    • Add a stop solution to turn the color yellow.

    • Read the absorbance at 450 nm using a microplate reader.[14]

  • Analysis: A specific antibody will show a strong signal in the wells coated with the lactylated peptide and a very low to no signal in the wells with the unmodified peptide.

Protocol 2.2: Dot Blot and Peptide Competition Assay

This is a rapid and effective method to confirm specificity against a panel of different modifications.[6][15]

  • Peptide Spotting:

    • Spot small volumes (1-2 µL) of various peptides onto a nitrocellulose or PVDF membrane. Include:

      • The target lactylated peptide (in decreasing concentrations).

      • The unmodified control peptide.

      • Other modified peptides (e.g., acetylated, methylated, crotonylated) to check for cross-reactivity.[6]

    • Allow the membrane to dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-Kla antibody (e.g., 1:1000 dilution) for 1 hour at RT or overnight at 4°C.

  • For Peptide Competition:

    • Pre-incubate the primary antibody with a 10-fold molar excess of the free lactylated peptide (competitor) or the unmodified peptide (non-competitor) for 1 hour at room temperature before adding it to the membrane.[6]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and use an enhanced chemiluminescence (ECL) substrate to visualize the spots.[11]

  • Analysis:

    • The antibody should only detect the lactylated peptide.

    • In the competition assay, the signal should be completely blocked by pre-incubation with the free lactylated peptide but not by the unmodified peptide.

Protocol 2.3: Western Blot for Specificity Confirmation

The final validation step is to test the antibody on complex biological samples.

  • Sample Preparation:

    • Culture cells (e.g., HeLa, MCF7) and treat one group with a high concentration of sodium lactate (e.g., 25-100 mM) for 24 hours to induce hyper-lactylation.[5][11] Leave another group untreated.

    • Harvest cells and prepare whole-cell, cytoplasmic, or nuclear lysates using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[16]

  • SDS-PAGE and Transfer:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.[11]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane for 1 hour in 5% non-fat dry milk/TBST.[17]

    • Incubate with the primary anti-Kla antibody (see table below for dilutions) overnight at 4°C.[5]

    • Wash three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and image the blot.[18]

  • Analysis: A specific pan-Kla antibody should show a significant increase in signal across a broad range of molecular weights in the lactate-treated sample compared to the untreated control. A loading control antibody (e.g., anti-Actin or anti-Tubulin) should be used to ensure equal protein loading.

Part 3: Application Notes and Protocols

Application Note 3.1: Western Blotting (WB)

Western blotting is used to detect global or specific protein lactylation in cell or tissue lysates.[13]

  • Purpose: To semi-quantitatively analyze changes in lactylation levels in response to different stimuli or in different biological states.[3]

  • Protocol: Follow Protocol 2.3.

  • Key Considerations:

    • Positive Control: Use lysates from cells treated with sodium lactate as a positive control for pan-Kla antibodies.[5]

    • Loading Control: Always include a loading control to normalize the data.

    • Specificity: The signal should be specific to lactate treatment or the biological condition being studied.

Application Note 3.2: Immunoprecipitation (IP)

IP is used to enrich lactylated proteins from a complex mixture for subsequent analysis by Western Blot or Mass Spectrometry.[19]

  • Purpose: To identify novel lactylated proteins or to study the lactylation status of a specific protein of interest.

  • Protocol:

    • Lysate Preparation: Prepare cell lysates under non-denaturing conditions using an IP-compatible lysis buffer (e.g., Tris-based buffer with 0.1-0.5% Triton X-100).[19][20]

    • Pre-clearing: Incubate the lysate (500-1000 µg) with Protein A/G agarose/magnetic beads for 1 hour to reduce non-specific binding.

    • Immunoprecipitation:

      • Incubate the pre-cleared lysate with the anti-Kla antibody (2-5 µg) overnight at 4°C with gentle rotation.[20]

      • Add fresh Protein A/G beads and incubate for another 1-4 hours.

    • Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[19]

    • Elution: Elute the bound proteins by boiling the beads in SDS sample buffer for 5-10 minutes.

    • Analysis: Analyze the eluate by Western Blot using an antibody against a specific protein of interest or proceed with sample preparation for mass spectrometry-based proteomics to identify all captured proteins.[21]

Application Note 3.3: Chromatin Immunoprecipitation (ChIP)

ChIP is used to study the genomic localization of histone lactylation.[22]

  • Purpose: To determine if histone lactylation is enriched at specific genomic regions, such as promoters or enhancers, and to correlate these marks with gene expression.[3]

  • Protocol:

    • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench with glycine.[23]

    • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).[22]

    • Immunoprecipitation:

      • Incubate the sheared chromatin with a site-specific histone lactylation antibody (e.g., anti-H3K18la) or a pan-Kla antibody overnight at 4°C.[16]

      • Use Protein A/G beads to capture the antibody-chromatin complexes.

    • Washing: Perform a series of stringent washes to remove non-specific chromatin.

    • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

    • DNA Purification: Purify the immunoprecipitated DNA.

    • Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[16]

Data Presentation: Quantitative Information

The following tables summarize typical starting concentrations and dilutions for lactylation-specific antibodies in various applications. Note that optimal conditions should be determined experimentally for each antibody and experimental system.

Table 1: Recommended Antibody Dilutions for Various Applications

ApplicationPan-Kla Antibody DilutionSite-Specific Antibody Dilution
Western Blot (WB)1:500 - 1:20001:1000 - 1:5000
ELISA1:1000 - 1:100001:2000 - 1:20000
Immunofluorescence (IF/ICC)1:50 - 1:2001:100 - 1:500
Immunohistochemistry (IHC)1:50 - 1:2001:100 - 1:500

Data compiled from[4][9][11][24].

Table 2: Reagent Concentrations for Key Protocols

Protocol / ReagentTypical Concentration / AmountPurpose
Western Blot
Sodium Lactate (Cell Treatment)25 - 100 mM for 24hInduce protein lactylation
Protein Lysate Loading20 - 50 µg per laneProtein separation
Blocking Buffer5% non-fat dry milk or BSA in TBSTReduce non-specific antibody binding
Immunoprecipitation
Total Protein Input500 µg - 2 mgEnrich low-abundance proteins
Primary Antibody2 - 5 µg per IPCapture target protein
ChIP
Formaldehyde (Cross-linking)1% final concentration for 8-10 minCovalently link proteins to DNA
Primary Antibody2 - 10 µg per ChIP reactionImmunoprecipitate chromatin
ELISA
Peptide Coating Concentration1 - 5 µg/mLImmobilize antigen

Data compiled from[5][11][13][20][23].

Mandatory Visualizations

dot

Antibody_Development_Workflow Figure 1. Workflow for Lactyl-Specific Antibody Development cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Purification & Validation A1 Peptide Design (Pan-Kla or Site-Specific) A2 Solid-Phase Peptide Synthesis A1->A2 A3 Peptide Purification (HPLC) A2->A3 A4 Conjugation to Carrier (KLH) A3->A4 B1 Immunization of Host (e.g., Rabbit) A4->B1 B2 Booster Injections B1->B2 B3 Titer Monitoring (ELISA) B2->B3 B4 Antiserum Collection B3->B4 C1 Total IgG Purification (Protein A/G) B4->C1 C2 Antigen-Affinity Purification C1->C2 C3 Specificity Validation (ELISA, Dot Blot, WB) C2->C3 C4 Validated Antibody C3->C4

Caption: Workflow for Lactyl-Specific Antibody Development.

dot

Lactylation_Pathway Figure 2. Simplified Protein Lactylation Pathway Glucose Glucose Glycolysis Glycolysis (Cytoplasm) Glucose->Glycolysis Pyruvate Pyruvate LDHA LDHA Pyruvate->LDHA Lactate Lactate Lactyl_CoA Lactyl-CoA* Lactate->Lactyl_CoA  * p300 p300 (Writer) Lactyl_CoA->p300 Protein Protein (Lysine) Protein->p300 Lactylated_Protein Lactylated Protein (Lactyl-Lysine) HDACs HDAC1-3 (Eraser) Lactylated_Protein->HDACs Glycolysis->Pyruvate LDHA->Lactate p300->Lactylated_Protein HDACs->Protein Removal

Caption: Simplified Protein Lactylation Pathway.

dot

Peptide_Competition_Workflow Figure 3. Peptide Competition Assay Workflow cluster_0 Experimental Setup cluster_A Condition 1: No Competitor cluster_B Condition 2: Specific Competitor cluster_C Condition 3: Non-Specific Competitor cluster_1 Expected Results Ab Anti-Kla Antibody A1 Incubate Ab alone Membrane Membrane with Spotted Peptides (Lactyl-Peptide and Unmodified-Peptide) A1->Membrane Apply to Membrane B1 Lactyl-Peptide (Free in solution) B2 Pre-incubate Ab + Lactyl-Peptide B2->Membrane Apply to Membrane C1 Unmodified-Peptide (Free in solution) C2 Pre-incubate Ab + Unmodified-Peptide C2->Membrane Apply to Membrane Res1 Result 1: Strong signal on Lactyl-Peptide spot Membrane->Res1 From Cond. 1 Res2 Result 2: NO signal on Lactyl-Peptide spot (Binding Blocked) Membrane->Res2 From Cond. 2 Res3 Result 3: Strong signal on Lactyl-Peptide spot (Binding Not Blocked) Membrane->Res3 From Cond. 3

Caption: Peptide Competition Assay Workflow.

References

Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) for Lactylated Histones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone lactylation is a recently discovered post-translational modification (PTM) that directly links cellular metabolic states, particularly glycolysis, to epigenetic regulation of gene expression.[1][2][3][4] This modification, where a lactyl group is added to lysine (B10760008) residues on histone tails, has been implicated in a variety of physiological and pathological processes, including macrophage polarization, tumor progression, immune response, and embryonic development.[1][2][5] Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR) is a powerful technique to map the genomic locations of lactylated histones, providing critical insights into their regulatory functions.[6][7] These application notes provide detailed protocols for performing ChIP on lactylated histones, data interpretation guidelines, and an overview of the signaling pathways involved.

Signaling Pathway for Histone Lactylation

Increased glucose metabolism, particularly under conditions of high glycolytic flux such as the Warburg effect in cancer cells or during M1 macrophage polarization, leads to an accumulation of lactate (B86563).[2][8][9] This intracellular lactate can be converted to lactyl-CoA, which then serves as the donor for the lactylation of histone lysine residues.[3][10] This process is thought to be facilitated by histone acetyltransferases (HATs) like p300, which may also possess lactyltransferase activity.[3][9] The addition of the lactyl group to histones can alter chromatin structure and facilitate gene transcription.[3][8]

HistoneLactylationPathway cluster_cell Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate Lactate Glycolysis->Lactate Lactyl_CoA This compound Lactate->Lactyl_CoA ? p300 p300 Lactyl_CoA->p300 Histones Histones Lactylated_Histones Lactylated Histones Histones->Lactylated_Histones Lactylation Gene_Expression Altered Gene Expression Lactylated_Histones->Gene_Expression

Caption: Signaling pathway of histone lactylation.

Experimental Workflow for Lactylated Histone ChIP

The ChIP workflow for lactylated histones follows the general principles of ChIP for other histone modifications. The key steps include cross-linking proteins to DNA, chromatin fragmentation, immunoprecipitation with a specific antibody against the lactylated histone mark, and subsequent analysis of the enriched DNA.

ChIP_Workflow Start Cell Culture/ Tissue Sample Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Fragmentation 3. Chromatin Fragmentation (Sonication or Enzymatic Digestion) Lysis->Fragmentation IP 4. Immunoprecipitation (with anti-Kla antibody) Fragmentation->IP Wash 5. Washing IP->Wash Elution 6. Elution Wash->Elution Reverse_Crosslinking 7. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 8. DNA Purification Reverse_Crosslinking->DNA_Purification Analysis 9. Downstream Analysis (qPCR or Sequencing) DNA_Purification->Analysis

Caption: Experimental workflow for lactylated histone ChIP.

Detailed Protocols

I. Cell Culture and Cross-linking
  • Cell Culture : Culture cells to approximately 80-90% confluency. For experiments investigating the induction of histone lactylation, cells can be treated with lactate or stimuli known to increase glycolysis (e.g., LPS for macrophages).[9][11]

  • Cross-linking :

    • To the cell culture medium, add formaldehyde (B43269) to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).

    • Incubate at room temperature for 10 minutes with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (e.g., add 500 µL of 2.5 M glycine to 10 mL of medium).

    • Incubate at room temperature for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and transfer to a conical tube.

    • Centrifuge at 1,500 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C.

II. Cell Lysis and Chromatin Fragmentation

A. Sonication

  • Cell Lysis :

    • Resuspend the cell pellet in a cell lysis buffer (see Reagent Preparation). The volume will depend on the cell number, typically 1 mL per 1x10^7 cells.

    • Incubate on ice for 10 minutes.

  • Chromatin Shearing :

    • Sonicate the cell lysate to shear the chromatin to fragments of 200-1000 bp.

    • Optimization is critical : The optimal sonication conditions (power, duration, number of cycles) must be determined empirically for each cell type and sonicator.

    • Keep the samples on ice throughout the sonication process to prevent overheating.

    • After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the sheared chromatin) to a new tube.

B. Enzymatic Digestion (Alternative to Sonication)

For some applications, enzymatic digestion with micrococcal nuclease (MNase) can be used to fragment chromatin. This method can be gentler on antibody epitopes.

III. Immunoprecipitation
  • Determine Chromatin Concentration : Take a small aliquot of the sheared chromatin, reverse the cross-links (see below), and measure the DNA concentration.

  • Pre-clearing Chromatin (Optional but Recommended) :

    • To the sheared chromatin, add Protein A/G magnetic beads.

    • Incubate with rotation for 1-2 hours at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared chromatin) to a new tube.

  • Immunoprecipitation :

    • Dilute the pre-cleared chromatin with ChIP dilution buffer (see Reagent Preparation). A typical starting amount is 10-50 µg of chromatin per immunoprecipitation.

    • Save 5-10% of the diluted chromatin as the "input" control.

    • Add the primary antibody against the lactylated histone of interest (e.g., anti-pan-Kla or anti-H3K18la). The optimal antibody concentration should be determined by titration.

    • Incubate overnight at 4°C with rotation.

  • Immune Complex Capture :

    • Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.

    • Incubate for 2-4 hours at 4°C with rotation.

IV. Washing, Elution, and Reverse Cross-linking
  • Washing :

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Perform a series of washes to remove non-specifically bound proteins and DNA. A typical wash series includes:

      • Low Salt Wash Buffer

      • High Salt Wash Buffer

      • LiCl Wash Buffer

      • TE Buffer

    • Perform each wash for 5 minutes at 4°C with rotation.

  • Elution :

    • Resuspend the washed beads in Elution Buffer (see Reagent Preparation).

    • Incubate at 65°C for 15-30 minutes with shaking.

    • Pellet the beads on a magnetic rack and transfer the supernatant (containing the immunoprecipitated chromatin) to a new tube.

  • Reverse Cross-linking :

    • To the eluted chromatin and the input sample, add NaCl to a final concentration of 200 mM.

    • Incubate at 65°C for at least 6 hours (or overnight).

    • Add RNase A and incubate at 37°C for 30 minutes.

    • Add Proteinase K and incubate at 45°C for 1-2 hours.

V. DNA Purification and Analysis
  • DNA Purification : Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Downstream Analysis :

    • ChIP-qPCR : Quantify the enrichment of specific genomic loci using real-time PCR. Results are typically expressed as a percentage of the input DNA.

    • ChIP-seq : Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map the genomic distribution of the lactylated histone mark.

Reagent Preparation

Buffer/ReagentComposition
Cell Lysis Buffer 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail
ChIP Dilution Buffer 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS
Low Salt Wash Buffer 20 mM Tris-HCl (pH 8.1), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
High Salt Wash Buffer 20 mM Tris-HCl (pH 8.1), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
LiCl Wash Buffer 10 mM Tris-HCl (pH 8.1), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholic acid
TE Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Elution Buffer 1% SDS, 100 mM NaHCO₃

Note: Always add protease inhibitors fresh to buffers before use.

Data Presentation and Interpretation

Quantitative data from lactylated histone ChIP experiments can be presented in tables to facilitate comparison across different conditions or genomic loci.

Table 1: Example of ChIP-qPCR Data for H3K18la Enrichment

Gene PromoterCondition% Input (Mean ± SD)Fold Enrichment vs. Control
Arg1Control (M0)0.1 ± 0.021.0
Arg1LPS-treated (M1)1.5 ± 0.315.0
TnfControl (M0)0.2 ± 0.051.0
TnfLPS-treated (M1)0.8 ± 0.14.0
GapdhControl (M0)0.05 ± 0.011.0
GapdhLPS-treated (M1)0.06 ± 0.021.2

This is example data for illustrative purposes.

Table 2: Summary of ChIP-seq Peak Distribution for Pan-Kla

Genomic FeatureNumber of PeaksPercentage of Peaks
Promoter (TSS ± 3kb)5,20035%
Gene Body4,50030%
Intergenic3,00020%
Enhancer2,30015%
Total 15,000 100%

This is example data for illustrative purposes.

Antibody Selection and Validation

The success of a ChIP experiment for lactylated histones is highly dependent on the quality of the antibody. It is crucial to use ChIP-grade antibodies that have been validated for their specificity to the lactylation mark of interest.

  • Specificity : The antibody should specifically recognize the lactylated lysine and not cross-react with other acyl modifications (e.g., acetylation, crotonylation) or the unmodified lysine.[4]

  • Validation : Antibody specificity should be validated by dot blot analysis using peptides with different modifications and by western blotting of histone extracts from cells treated with and without lactate.[4]

  • Recommended Antibodies : Several commercial vendors now offer ChIP-grade antibodies for pan-lysine lactylation (pan-Kla) and site-specific lactylations such as H3K18la.[11][12][13]

Applications in Research and Drug Development

  • Understanding Disease Mechanisms : ChIP for lactylated histones can elucidate how metabolic reprogramming in diseases like cancer, metabolic disorders, and inflammatory conditions alters the epigenetic landscape to drive disease progression.[1][2][6]

  • Target Identification and Validation : Identifying genes regulated by histone lactylation can reveal novel therapeutic targets. For example, enzymes that regulate histone lactylation ("writers" and "erasers") could be targeted for drug development.[3][4]

  • Biomarker Discovery : The levels and genomic distribution of histone lactylation may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.[14]

  • Preclinical Studies : ChIP can be used in preclinical models to assess the impact of drug candidates on the epigenetic landscape and to understand their mechanisms of action.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low ChIP DNA Yield - Inefficient cross-linking- Insufficient chromatin shearing- Poor antibody performance- Optimize cross-linking time (5-15 minutes).- Optimize sonication conditions to achieve fragments of 200-1000 bp.- Use a validated ChIP-grade antibody and optimize the amount used per IP.
High Background in No-Antibody Control - Incomplete washing- Non-specific binding to beads- Increase the number and duration of washes.- Pre-clear the chromatin with beads before immunoprecipitation.
No Enrichment of Positive Control Locus - Poor antibody quality- Inefficient immunoprecipitation- Validate the antibody by western blot and dot blot.- Ensure proper incubation times and temperatures for immunoprecipitation.
Inconsistent Results between Replicates - Variation in cell number- Inconsistent chromatin shearing- Ensure an accurate and consistent number of cells is used for each replicate.- Standardize sonication parameters and ensure consistent sample handling.

By following these detailed protocols and considering the key aspects of experimental design and data interpretation, researchers can successfully employ ChIP to investigate the role of histone lactylation in their systems of interest, paving the way for new discoveries in epigenetics and drug development.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Lactylation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Lactylation

Protein lactylation is a recently discovered post-translational modification (PTM) where a lactyl group, derived from lactate (B86563), is covalently attached to a lysine (B10760008) residue.[1][2] This modification has emerged as a crucial link between cellular metabolism and the regulation of gene expression and other cellular processes.[1][2] Elevated glycolysis, a hallmark of many diseases including cancer, leads to increased lactate production, which in turn can drive protein lactylation.[3] This modification has been implicated in a variety of physiological and pathological processes, including macrophage polarization, immune response, tumorigenesis, and neurological diseases, making it a significant area of interest for both basic research and therapeutic development.[1][4][5]

Mass spectrometry-based proteomics has become an indispensable tool for the systematic identification and quantification of lactylation sites.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this powerful technology to study protein lactylation.

Quantitative Data on Lactylation Sites

The following tables summarize quantitative data from several global lactylation profiling studies, showcasing the number of identified lactylation sites and proteins in different biological contexts.

Table 1: Summary of Identified Lactylation Sites and Proteins in Human Tissues and Cells

Biological SampleNumber of Identified Lactylation SitesNumber of Identified Lactylated ProteinsReference
Human Lungs724451[6]
Human Hippocampi2579853[4]
Prostate Cancer Cells (PC-3M)681379[7][8]
Triple-Negative Breast Cancer (TNBC)5848[9]
Oral Squamous Cell Carcinoma (OSCC)27651033[10]
Lung Adenocarcinoma Cells (A549)31101220[11]
Liver Cancer Stem Cells766 (altered)466 (altered)[12]

Table 2: Examples of Differentially Lactylated Proteins in Disease

ProteinLactylation SiteDisease ContextRegulationReference
Histone H4K12Triple-Negative Breast CancerUpregulated[9]
Aldolase A (ALDOA)K230/K322Liver Cancer Stem CellsUpregulated[12]
Chromobox 3 (CBX3)K10Gastrointestinal CancersUpregulated[13]
DEXH-Box Helicase 9 (DHX9)K146Oral Squamous Cell CarcinomaUpregulated[10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the identification and quantification of lactylation sites using mass spectrometry.

Sample Preparation

Proper sample preparation is critical to preserve the low-abundance lactylation modification.

  • Cell Culture and Treatment: Culture cells under desired conditions (e.g., with or without lactate treatment, hypoxia).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

    • Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Maintain constant agitation for 30 minutes at 4°C.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.

Protein Digestion
  • Reduction and Alkylation:

    • Reduce the protein disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides with a solution containing acetonitrile (B52724) and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

Enrichment of Lactylated Peptides

Due to the low stoichiometry of lactylation, enrichment of lactylated peptides is a crucial step.[5]

  • Antibody-Bead Conjugation (if not pre-conjugated):

    • Conjugate a pan anti-lactyllysine antibody to protein A/G agarose (B213101) or magnetic beads.

  • Immunoprecipitation (IP):

    • Resuspend the dried peptides in an IP buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).

    • Add the antibody-conjugated beads to the peptide solution.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads multiple times with IP buffer and then with water to remove non-specifically bound peptides.

  • Elution:

    • Elute the enriched lactylated peptides from the beads using an acidic solution (e.g., 0.1% TFA).

LC-MS/MS Analysis

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Liquid Chromatography (LC):

    • Load the peptide sample onto a reversed-phase analytical column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometers such as Orbitrap Exploris, Fusion Lumos, or Q Exactive series are recommended.[14]

    • Acquisition Mode: Data-Dependent Acquisition (DDA) is commonly used for discovery proteomics.

    • MS1 Scan Parameters:

      • Resolution: ≥ 60,000

      • m/z range: 350–1500

    • MS2 Scan (Tandem MS) Parameters:

      • Resolution: ≥ 15,000

      • Collision Energy: Normalized Collision Energy (NCE) of ~27%

      • Dynamic Exclusion: Enable to avoid repeated fragmentation of the same peptide.

Data Analysis
  • Database Search:

    • Use a search engine like MaxQuant, Proteome Discoverer, or MSFragger to identify peptides and proteins from the raw MS data.[14][15]

    • Specify the appropriate protein sequence database (e.g., Swiss-Prot).

    • Set the following search parameters:

      • Enzyme: Trypsin

      • Fixed Modification: Carbamidomethyl (C)

      • Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and Lactylation (K) (+72.021 Da) .[2][14]

  • Lactylation Site Localization: The software will determine the probability of lactylation at specific lysine residues.

  • Label-Free Quantification (LFQ):

    • If performing quantitative analysis, enable the LFQ option in the software (e.g., MaxLFQ in MaxQuant).

    • The software will calculate the relative abundance of lactylated peptides across different samples based on their precursor ion intensities.

  • Bioinformatics Analysis:

    • Functional Annotation: Use tools like DAVID or Panther for Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) of the identified lactylated proteins.

    • Motif Analysis: Identify consensus sequence motifs around the lactylation sites using tools like MoMo.

    • Protein-Protein Interaction (PPI) Networks: Use databases like STRING to visualize the interaction networks of the lactylated proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture Cell/Tissue Sample lysis Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion lysis->digestion desalting Peptide Desalting digestion->desalting enrichment Affinity Enrichment of Lactylated Peptides desalting->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis lc_ms->data_analysis bioinformatics Bioinformatics data_analysis->bioinformatics

Caption: Experimental workflow for mass spectrometry-based identification of lactylation sites.

Lactylation in Cellular Signaling

lactylation_signaling cluster_metabolism Cellular Metabolism cluster_regulation Epigenetic Regulation glucose Glucose glycolysis Glycolysis glucose->glycolysis lactate Lactate glycolysis->lactate p300 p300 lactate->p300 Activates histones Histones lactylated_histones Lactylated Histones histones->lactylated_histones Lactylation gene_expression Gene Expression lactylated_histones->gene_expression

Caption: Lactate-driven histone lactylation and its impact on gene expression.

References

Application Notes and Protocols for CRISPR-Cas9 Methods to Study Lactyl-CoA Metabolism Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactyl-CoA is an emerging key metabolite at the intersection of glycolysis and post-translational modifications, specifically protein lactylation. This modification, where a lactyl group is transferred from this compound to lysine (B10760008) residues on proteins, is increasingly recognized for its role in regulating a variety of cellular processes, including gene expression, immune responses, and metabolism. The study of the genetic regulation of this compound metabolism is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies. CRISPR-Cas9 technology offers a powerful toolkit for the functional genomics of this compound metabolism, enabling precise gene knockout, activation, or inhibition to dissect the roles of specific genes and to perform genome-wide screens to identify novel regulators.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9-based methods to investigate genes involved in this compound metabolism.

Data Presentation: Identifying Regulators of this compound Metabolism

While a genome-wide CRISPR-Cas9 screen specifically targeting this compound metabolism has not yet been published, we can project the expected outcome based on known metabolic pathways and similar CRISPR screening approaches in related fields like lipid metabolism. A CRISPR knockout screen would identify genes whose loss leads to either an increase or decrease in intracellular this compound levels or protein lactylation. The results of such a screen could be presented as follows:

Note: The following table is a representative example of how data from a hypothetical CRISPR-Cas9 screen for regulators of this compound metabolism would be presented. The gene list is based on current knowledge of lactate (B86563) and acyl-CoA metabolism, and the quantitative values are for illustrative purposes.

Table 1: Hypothetical Results from a Genome-wide CRISPR-Cas9 Screen for Regulators of this compound Metabolism

RankGene SymbolDescriptionLog2 Fold Change (Enrichment/Depletion)p-valueFalse Discovery Rate (FDR)
1ACSL1Acyl-CoA Synthetase Long Chain Family Member 1-2.851.2e-82.5e-7
2p300/EP300Histone Acetyltransferase p300-2.513.5e-85.1e-7
3LDHALactate Dehydrogenase A2.338.9e-89.2e-7
4GCN5/KAT2AHistone Acetyltransferase GCN5-2.151.5e-71.2e-6
5HDAC1Histone Deacetylase 11.984.2e-72.8e-6
6SIRT1Sirtuin 11.859.1e-75.3e-6
7ACLYATP Citrate Lyase-1.762.3e-61.1e-5
8CPT1ACarnitine Palmitoyltransferase 1A1.625.8e-62.4e-5
9MPC1Mitochondrial Pyruvate Carrier 11.541.2e-54.5e-5
10SLC16A1Solute Carrier Family 16 Member 1 (MCT1)1.482.5e-58.7e-5

Signaling Pathways and Experimental Workflows

This compound Metabolism and Protein Lactylation Signaling Pathway

The formation of this compound is intricately linked to glycolysis. Lactate, the precursor for this compound, is produced from pyruvate. The conversion of lactate to this compound is thought to be catalyzed by acyl-CoA synthetases. Once formed, this compound serves as the donor for protein lactylation, a post-translational modification catalyzed by writers such as p300. This modification can be reversed by erasers like HDACs.

Lactyl_CoA_Pathway cluster_glycolysis Glycolysis cluster_lactyl_coa_metabolism This compound Metabolism cluster_protein_lactylation Protein Lactylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA/B Lactyl_CoA Lactyl_CoA Lactate->Lactyl_CoA Acyl-CoA Synthetases (e.g., ACSL1) Protein_Lactylation Lactylated Protein Lactyl_CoA->Protein_Lactylation Writers (e.g., p300, GCN5) Protein Protein (Lysine Residue) Protein_Lactylation->Protein Erasers (e.g., HDAC1-3, SIRT1-3) Gene_Expression Altered Gene Expression Protein_Lactylation->Gene_Expression Transcriptional Regulation CRISPR_Screen_Workflow cluster_library_prep 1. Library Preparation cluster_transduction 2. Cell Transduction cluster_screening 3. Screening cluster_analysis 4. Data Analysis sgRNA_Library Pooled sgRNA Library (Lentiviral Vector) Packaging Lentivirus Production sgRNA_Library->Packaging Cell_Culture Cas9-expressing Cells Transduction Lentiviral Transduction (Low MOI) Cell_Culture->Transduction Selection Antibiotic Selection Transduction->Selection Initial_Population T0 Population (Harvest for gDNA) Selection->Initial_Population Experimental_Condition Culture under Experimental Condition Selection->Experimental_Condition gDNA_Extraction Genomic DNA Extraction Initial_Population->gDNA_Extraction Final_Population Final Population (Harvest for gDNA) Experimental_Condition->Final_Population Final_Population->gDNA_Extraction PCR_Amplification sgRNA Amplification gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Bioinformatic Analysis (MAGeCK, etc.) NGS->Data_Analysis Hit_Identification Hit Identification & Validation Data_Analysis->Hit_Identification

Application Notes & Protocols: Developing a Cell-Based Reporter for Lactyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) lactoylation is a recently discovered post-translational modification (PTM) that implicates cellular metabolism in the regulation of gene expression and other cellular processes. This modification is driven by the availability of Lactyl-Coenzyme A (Lactyl-CoA), a thioester of lactic acid. Understanding the dynamics of intracellular this compound pools is crucial for elucidating the mechanisms of lactoylation and its role in health and disease. While mass spectrometry-based methods provide accurate quantification of this compound, they do not offer the temporal and spatial resolution required to study its dynamics in living cells.[1]

These application notes describe the rationale and a detailed protocol for the development of a genetically encoded, fluorescent biosensor for the real-time monitoring of this compound levels in live cells. The proposed biosensor, named Laco-Sensor , is based on the recently identified function of Acetyl-CoA Synthetase 2 (ACSS2) as a this compound synthetase.[2] This approach is analogous to the successful development of other acyl-CoA biosensors that utilize the conformational changes of binding proteins upon ligand interaction.[3][4]

Principle of the Laco-Sensor

The Laco-Sensor is a fusion protein composed of a circularly permuted green fluorescent protein (cpGFP) inserted into the protein structure of human ACSS2. The binding of this compound to ACSS2 is hypothesized to induce a conformational change in the enzyme. This structural rearrangement will allosterically modulate the chromophore environment of the cpGFP, leading to a change in its fluorescence intensity. By expressing this construct in cells, fluctuations in intracellular this compound concentrations can be visualized and quantified in real-time using fluorescence microscopy.

Signaling Pathway of this compound Dependent Lysine Lactoylation

The following diagram illustrates the central role of this compound in the lactoylation of proteins, a key signaling pathway in which the Laco-Sensor would be a valuable tool for investigation.

Lactyl_CoA_Pathway cluster_glycolysis Glycolysis cluster_lactyl_coa_synthesis This compound Synthesis cluster_lactoylation Protein Lactoylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate ACSS2 ACSS2 (this compound Synthetase) Lactate->ACSS2 CoA Lactyl_CoA This compound ACSS2->Lactyl_CoA p300_KAT2A p300/KAT2A (Lactyltransferase) Lactyl_CoA->p300_KAT2A Histones Histones / Other Proteins p300_KAT2A->Histones Lactyl group transfer Lactoylated_Histones Lactoylated Proteins Histones->Lactoylated_Histones Gene_Expression Gene Expression Lactoylated_Histones->Gene_Expression Alters

This compound signaling pathway.

Experimental Workflow for Laco-Sensor Development

The development and validation of the Laco-Sensor involves several key stages, from initial design and cloning to in vitro characterization and in vivo application.

Laco_Sensor_Workflow cluster_design 1. Design & Cloning cluster_expression 2. Protein Expression & Purification cluster_invitro 3. In Vitro Characterization cluster_invivo 4. In Vivo Validation Design Identify cpGFP insertion sites in ACSS2 Cloning Clone ACSS2-cpGFP fusion constructs into mammalian expression vector Design->Cloning Expression Express fusion proteins in E. coli Cloning->Expression Purification Purify proteins by affinity chromatography Expression->Purification Titration Fluorescence titration with this compound Purification->Titration Specificity Test specificity against other Acyl-CoAs Titration->Specificity Stable_Line Generate stable cell line expressing Laco-Sensor Specificity->Stable_Line Imaging Live-cell imaging of this compound dynamics Stable_Line->Imaging Validation Validate with metabolic perturbations Imaging->Validation

Experimental workflow for Laco-Sensor development.

Detailed Experimental Protocols

Protocol 1: Construction of Laco-Sensor Expression Plasmids
  • ACSS2 and cpGFP Preparation :

    • Obtain the full-length human ACSS2 cDNA.

    • Amplify the coding sequence of a circularly permuted green fluorescent protein (cpGFP).

  • Insertion Site Selection :

    • Based on available structural information for homologous proteins, identify flexible loop regions in ACSS2 that are predicted to undergo conformational changes upon substrate binding but are distal to the active site to minimize disruption of binding.

    • As a parallel strategy, select multiple insertion sites to screen for the optimal response.

  • Cloning :

    • Use overlap extension PCR to insert the cpGFP coding sequence into the selected sites within the ACSS2 sequence.

    • Incorporate flexible linkers (e.g., GGGGS) flanking the cpGFP insertion to provide rotational freedom for the fluorophore.

    • Clone the resulting ACSS2-cpGFP fusion constructs into a mammalian expression vector (e.g., pcDNA3.1) with a strong constitutive promoter (e.g., CMV).

    • Verify all constructs by Sanger sequencing.

Protocol 2: In Vitro Characterization of Laco-Sensor
  • Protein Expression and Purification :

    • Transform E. coli (e.g., BL21(DE3)) with the Laco-Sensor expression plasmids.

    • Induce protein expression with IPTG and purify the His-tagged fusion proteins using Ni-NTA affinity chromatography.

    • Assess protein purity by SDS-PAGE.

  • Fluorescence Spectroscopy :

    • In a 96-well plate, add a fixed concentration of purified Laco-Sensor protein to a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Perform a titration by adding increasing concentrations of synthetic this compound.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for GFP.

    • Plot the change in fluorescence (ΔF/F₀) against the this compound concentration to determine the dissociation constant (Kd) and dynamic range.

  • Specificity Assay :

    • Repeat the fluorescence spectroscopy experiment with other relevant acyl-CoAs (e.g., Acetyl-CoA, Succinyl-CoA, Malonyl-CoA) at a high concentration to assess the sensor's specificity for this compound.

Protocol 3: Generation and Validation of Stable Laco-Sensor Cell Lines
  • Cell Culture and Transfection :

    • Culture a suitable mammalian cell line (e.g., HEK293T or HeLa) in appropriate media.

    • Transfect the cells with the Laco-Sensor plasmid that showed the best in vitro performance using a standard transfection reagent.

  • Stable Cell Line Selection :

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for pcDNA3.1) to the culture medium.

    • Maintain the cells under selection pressure, replacing the medium every 2-3 days, until antibiotic-resistant colonies form.

    • Isolate and expand individual colonies to establish clonal cell lines.

  • Validation of Sensor Response in Live Cells :

    • Plate the stable Laco-Sensor cell line in a glass-bottom dish suitable for live-cell imaging.

    • Use a fluorescence microscope to acquire baseline fluorescence images.

    • Stimulate the cells with exogenous lactate or other metabolic modulators known to affect lactate metabolism.

    • Perform time-lapse imaging to monitor changes in intracellular fluorescence, indicative of fluctuations in this compound levels.

    • As a negative control, use cells expressing cpGFP alone to ensure that the observed fluorescence changes are not due to pH or other non-specific effects.

Data Presentation

Table 1: In Vitro Performance of Laco-Sensor Variants
Sensor VariantInsertion Site (ACSS2)Linker SequenceKd for this compound (µM)Max ΔF/F₀Specificity (Fold-change over Acetyl-CoA)
Laco-Sensor 1.0Loop 1 (aa 150-151)(GGS)₂501.510
Laco-Sensor 1.1Loop 1 (aa 150-151)(GGS)₄751.28
Laco-Sensor 2.0Loop 2 (aa 430-431)(GGS)₂25 2.5 20
Laco-Sensor 2.1Loop 2 (aa 430-431)(GGS)₄302.218

Data are hypothetical and represent expected outcomes for a successful biosensor development project.

Table 2: Quantification of this compound Levels in Live Cells
Cell LineConditionLaco-Sensor Response (ΔF/F₀)Estimated [this compound] (µM)
HEK293T-Laco-SensorBasal1.0~10
HEK293T-Laco-Sensor+ 10 mM Lactate1.8~40
HEK293T-Laco-Sensor+ Glucose Deprivation0.7<5
HEK293T-Laco-Sensor+ ACSS2 inhibitor0.6<5

Data are hypothetical and represent expected outcomes from live-cell imaging experiments.

Logical Relationship of the Laco-Sensor Components

The functionality of the Laco-Sensor is based on the specific interaction and allosteric coupling between its components.

Laco_Sensor_Logic Lactyl_CoA This compound ACSS2_domain ACSS2 Sensing Domain Lactyl_CoA->ACSS2_domain Binds to Conformational_Change Conformational Change ACSS2_domain->Conformational_Change Induces cpGFP_domain cpGFP Reporter Domain Conformational_Change->cpGFP_domain Allosterically modulates Fluorescence_Change Change in Fluorescence cpGFP_domain->Fluorescence_Change Results in

Logical relationship of Laco-Sensor components.

Conclusion

The development of a genetically encoded this compound biosensor, such as the proposed Laco-Sensor, would be a significant advancement for the field of metabolism and epigenetics. It would enable researchers to dissect the complex dynamics of this compound signaling with high spatial and temporal resolution, providing novel insights into the regulation of lysine lactoylation and its role in physiology and disease. The protocols and design principles outlined in these application notes provide a comprehensive framework for the successful creation and validation of such a tool.

References

Application Notes and Protocols: The Use of Lactyl-CoA Analogs and Probes in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lactylation is a recently discovered post-translational modification (PTM) where a lactyl group is transferred from a donor molecule to a lysine (B10760008) residue on a protein.[1][2] This modification links cellular metabolism, particularly glycolysis, to epigenetic regulation and other cellular processes.[3][4] The primary donor for enzymatic protein lactylation is Lactyl-Coenzyme A (Lactyl-CoA).[4][5] Given its central role in this new area of cell signaling, the use of this compound analogs and probes is critical for elucidating the mechanisms of protein lactylation, identifying lactylated proteins, and developing potential therapeutic interventions.

These application notes provide an overview of the use of this compound and its analogs in research, with detailed protocols for key experiments.

Data Presentation

Table 1: Cellular Concentrations of this compound

The concentration of this compound in mammalian cells is significantly lower than that of other common acyl-CoAs, highlighting the sensitive and regulated nature of protein lactylation.

MetaboliteConcentration in Cultured Cells (pmol/10^6 cells)Concentration in Mouse Heart (pmol/mg tissue)Reference
This compound1.14 x 10^-80.0172[6][7]
Acetyl-CoA~20-350 times higher than this compound~20-350 times higher than this compound[6][7]
Propionyl-CoA~20-350 times higher than this compound~20-350 times higher than this compound[6][7]
Succinyl-CoA~20-350 times higher than this compound~20-350 times higher than this compound[6][7]
Crotonyl-CoASimilar to this compoundNot Reported[6][7]

Signaling Pathways and Experimental Workflows

Enzymatic Protein Lactylation Pathway

This compound serves as the substrate for histone acetyltransferases (HATs), such as p300, which act as "writers" to transfer the lactyl group to lysine residues on histone and non-histone proteins. This modification can alter chromatin structure and gene expression.

Lactylation_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactyl_CoA This compound Lactate->Lactyl_CoA p300 p300 (Writer) Lactyl_CoA->p300 Lactylated_Protein Lactylated Protein p300->Lactylated_Protein Lactyl group transfer Protein Protein (e.g., Histone) Protein->Lactylated_Protein Gene_Expression Altered Gene Expression Lactylated_Protein->Gene_Expression LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Sample Cells or Tissue Extraction Acyl-CoA Extraction (e.g., with 5% TCA) Sample->Extraction Spike Spike with Internal Standard (¹³C₃¹⁵N₁-Lactyl-CoA) Extraction->Spike LC Reverse-Phase Liquid Chromatography Spike->LC HRMS High-Resolution Mass Spectrometry (HRMS) LC->HRMS Quant Quantification by comparing peak areas of endogenous This compound to internal standard HRMS->Quant

References

Application Notes and Protocols for the Enrichment of Lactylated Peptides from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lactylation is a recently discovered post-translational modification (PTM) where a lactyl group is added to lysine (B10760008) residues.[1][2][3] This modification serves as a crucial link between cellular metabolism, particularly glycolysis, and the regulation of protein function and gene expression.[1][4] Dysregulation of protein lactylation has been implicated in various pathological conditions, including cancer, inflammatory diseases, and metabolic disorders.[3][5][6] Consequently, the ability to effectively enrich and identify lactylated peptides from complex biological samples is paramount for advancing our understanding of its physiological roles and for the development of novel therapeutic strategies.[7]

These application notes provide an overview of the current methodologies for enriching lactylated peptides, with a focus on the widely adopted antibody-based affinity enrichment technique. Detailed protocols are provided to guide researchers in performing these experiments, along with data presentation and visualization tools to facilitate data interpretation.

Methods for Enrichment of Lactylated Peptides

The low abundance of lactylated peptides in complex biological mixtures necessitates specific enrichment strategies prior to mass spectrometry (MS)-based analysis.[2][7] The primary methods employed for this purpose are:

  • Antibody-Based Enrichment (Immunoaffinity Purification): This is currently the most common and well-established method. It utilizes pan-specific antibodies that recognize the L-lactyl-lysine modification, irrespective of the surrounding peptide sequence.[8] These antibodies are typically conjugated to beads (e.g., agarose (B213101) or magnetic beads) to facilitate the immunoprecipitation of lactylated peptides from a proteolytic digest of a protein lysate.[9][10] Several commercial vendors offer pan-lactyl-lysine antibodies and complete kits for this purpose.[8][11][12][13][14]

  • Chemical Probe-Based Enrichment: This emerging strategy involves the use of bioorthogonal chemical reporters. An alkyne-functionalized L-lactate analog, such as YnLac, can be metabolically incorporated into proteins in living cells.[15] Following cell lysis and proteolysis, the alkyne-tagged lactylated peptides can be selectively captured using click chemistry with an azide-biotin tag, followed by streptavidin-based affinity purification.[15][16] This method offers the advantage of labeling and identifying newly synthesized lactylated proteins.

Quantitative Data on Lactylation Site Identification

The efficiency of lactylation enrichment protocols can be assessed by the number of identified lactylation sites from a given sample. The following table summarizes the number of identified lysine lactylation (Kla) sites in different studies and cell types using antibody-based enrichment followed by LC-MS/MS.

Cell Line/TissueNumber of Identified Kla SitesNumber of Lactylated ProteinsReference
Human HEK293T Cells1,217 (223 novel)553 (36 previously unreported)Subcellular Fractionation Study[17]
Mouse Microglia (BV-2)>1,000Not specifiedHypoxia Study[10]
Human HeLa CellsNot specifiedNot specifiedLabel-free Quantification Protocol[9]
Human Endometrial CarcinomaNot specifiedNot specifiedCancer Study[18]
Human CD8+ T cellsNot specifiedNot specifiedImmunology Study[19]

Note: The number of identified sites can vary significantly depending on the cell type, experimental conditions, enrichment protocol efficiency, and the sensitivity of the mass spectrometer used.

Experimental Protocols

Protocol 1: Antibody-Based Enrichment of Lactylated Peptides

This protocol outlines a general workflow for the enrichment of lactylated peptides from a complex protein digest using a pan-lactyl-lysine antibody.

Materials:

  • Cell or tissue lysate

  • Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Trifluoroacetic acid (TFA)

  • Sep-Pak C18 cartridges for desalting

  • Pan-Lactyl-lysine antibody conjugated to agarose or magnetic beads[10]

  • NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[10]

  • Elution buffer (e.g., 0.1% TFA)[10]

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in lysis buffer and determine protein concentration.

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 14 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.

    • Digest the proteins with trypsin at a 1:50 to 1:100 enzyme-to-protein ratio overnight at 37°C.[9]

    • Stop the digestion by adding TFA to a final concentration of 0.5-1%.

  • Peptide Desalting:

    • Activate a Sep-Pak C18 cartridge with acetonitrile (B52724), followed by equilibration with 0.1% TFA.

    • Load the acidified peptide digest onto the cartridge.

    • Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.

    • Lyophilize the eluted peptides to dryness.

  • Immunoaffinity Enrichment of Lactylated Peptides:

    • Resuspend the lyophilized peptides in NETN buffer.[10]

    • Pre-wash the anti-lactyl-lysine antibody-conjugated beads with NETN buffer.

    • Incubate the peptide solution with the pre-washed beads overnight at 4°C with gentle rotation.[10]

    • Wash the beads extensively to remove non-specifically bound peptides. Perform four washes with NETN buffer and two washes with deionized water.[10]

    • Elute the enriched lactylated peptides from the beads using an elution buffer such as 0.1% TFA.[10]

    • Collect the eluate and dry it in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the enriched peptides in a buffer compatible with your LC-MS/MS system (e.g., 0.1% formic acid).

    • Analyze the peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use appropriate bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the lactylated peptides and their corresponding proteins.[2][9]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_enrichment 2. Enrichment cluster_analysis 3. Analysis CellLysis Cell/Tissue Lysis Reduction Reduction (DTT) CellLysis->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Trypsin Digestion Alkylation->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting Incubation Incubation with Anti-Kla Antibody Beads Desalting->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Data Analysis & Identification LCMS->DataAnalysis signaling_pathway cluster_cell Macrophage cluster_metabolism Metabolism cluster_nucleus Nucleus cluster_response Cellular Response Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate Lactate Glycolysis->Lactate LactylCoA Lactyl-CoA Lactate->LactylCoA p300 p300 LactylCoA->p300 LactylatedHistones Lactylated Histones (e.g., H3K18la) p300->LactylatedHistones Lactylates Histones Histones Histones->LactylatedHistones GeneExpression Altered Gene Expression LactylatedHistones->GeneExpression MacrophagePolarization Macrophage Polarization (e.g., M2-like phenotype) GeneExpression->MacrophagePolarization Inflammation Inflammation Regulation GeneExpression->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Low-Abundance Lactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Lactyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the challenges associated with measuring this low-abundance metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is an acyl-coenzyme A thioester that serves as the acyl-donor for enzymatic lysine (B10760008) lactoylation, a recently discovered post-translational modification. Its quantification is challenging primarily due to its very low endogenous abundance in most mammalian cells and tissues, often falling near the limit of detection for standard liquid chromatography-mass spectrometry (LC-MS) methods.[1][2][3] This necessitates highly sensitive analytical approaches and meticulous sample handling to achieve reliable measurements.

Q2: What are the typical concentrations of this compound found in biological samples?

The concentration of this compound is significantly lower than other major short-chain acyl-CoAs. For instance, in HepG2 cells, its concentration is estimated to be around 0.011 pmol per million cells, which is comparable to crotonyl-CoA but 30-250 times lower than acetyl-CoA, succinyl-CoA, and propionyl-CoA.[1][3] In murine heart tissue, the concentration has been estimated at approximately 0.0179 pmol per mg of wet weight tissue.[1][3]

Q3: Why is an internal standard crucial for accurate this compound quantification?

An internal standard is essential to correct for variability that can be introduced during sample preparation, extraction, and LC-MS analysis. Given the low abundance of this compound, even minor inconsistencies can lead to significant quantification errors. An ideal internal standard is a stable isotope-labeled version of the analyte, such as 13C315N1-Lactyl-CoA, as it co-elutes with the endogenous compound and behaves similarly throughout the analytical process, thus providing the most accurate normalization.[1][2]

Q4: What are the options for an internal standard if a stable isotope-labeled version is unavailable?

While a stable isotope-labeled internal standard is optimal, it may not always be readily available. In such cases, a surrogate internal standard can be used for semi-quantitative analysis. Propionyl-CoA has been used as a surrogate due to its similar response factor in mass spectrometry.[1][3] However, it is important to note that this approach is less accurate than using a true isotopic internal standard.

Q5: What are the most critical aspects of sample preparation for this compound analysis?

Effective and consistent sample extraction is paramount for detecting the low levels of this compound. A common method involves protein precipitation and extraction using a cold solvent mixture, such as 80:20 methanol:water at -80°C.[1] It is also crucial to handle samples quickly and at low temperatures to minimize the potential degradation of acyl-CoAs. The final extract is often acidified (e.g., with 5-sulfosalicylic acid) to improve the stability of the acyl-CoA thioesters.[1]

Q6: What are the recommended starting parameters for an LC-MS method to detect this compound?

A high-resolution mass spectrometer is recommended for the analysis of this compound.[1][2]

  • Chromatography: Reversed-phase chromatography is typically used. For example, this compound has been shown to elute earlier than propionyl-CoA.[1]

  • Mass Spectrometry: The instrument should be operated in positive ion mode. The exact m/z for the [M+H]+ ion of this compound is 840.1436.[3] For fragmentation (MS/MS), monitoring major product ions will increase specificity and sensitivity.

Troubleshooting Guides

Problem: No detectable this compound peak in my samples.
  • Possible Cause 1: Insufficient starting material. Due to its low abundance, a sufficient amount of cells or tissue is necessary to yield a detectable signal.

    • Solution: Increase the amount of starting material if possible. For cell culture, consider pooling multiple plates.

  • Possible Cause 2: Inefficient extraction. The extraction method may not be effectively isolating the this compound.

    • Solution: Ensure the extraction solvent is pre-chilled to -80°C and that the protein precipitation is complete. Sonication can aid in cell lysis and improve extraction efficiency.[1]

  • Possible Cause 3: Analyte degradation. Acyl-CoAs can be unstable, especially at neutral or basic pH and at room temperature.

    • Solution: Keep samples on ice or at 4°C throughout the preparation process. Use an acidic resuspension buffer (e.g., 5% 5-sulfosalicylic acid) to improve stability in the final extract.[1] Avoid multiple freeze-thaw cycles.[3]

Problem: The this compound peak is present but has a very low signal-to-noise ratio.
  • Possible Cause 1: Suboptimal mass spectrometry settings. The sensitivity of the mass spectrometer may not be maximized for this compound.

    • Solution: Optimize MS parameters such as collision energy for the specific transitions of this compound. If using a high-resolution instrument, ensure the mass accuracy is high to allow for a narrow mass extraction window, which can reduce noise.

  • Possible Cause 2: Poor chromatographic peak shape. Broad or tailing peaks will have a lower height and therefore a lower signal-to-noise ratio.

    • Solution: Ensure the injection solvent is compatible with the initial mobile phase to avoid peak distortion. Evaluate the performance of the analytical column.

  • Possible Cause 3: Matrix effects. Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Solution: Improve the chromatographic separation to move this compound away from interfering species. A more rigorous sample cleanup or a different extraction method might be necessary.

Problem: High variability in quantitative results between replicates.
  • Possible Cause 1: Inconsistent sample preparation. Minor variations in the extraction procedure can lead to significant differences in recovery for low-abundance analytes.

    • Solution: Standardize every step of the extraction protocol, including timing, temperatures, and volumes. Use of an automated liquid handler, if available, can improve precision.

  • Possible Cause 2: Instability in the autosampler. this compound may be degrading in the autosampler over the course of a long analytical run.

    • Solution: Ensure the autosampler is kept at a low temperature (e.g., 4°C). Re-injection of a standard at the beginning and end of the run can help assess stability.[1]

  • Possible Cause 3: Internal standard issues. The internal standard may not be added consistently or may also be unstable.

    • Solution: Add the internal standard as early as possible in the sample preparation workflow to account for variability in extraction efficiency. Verify the concentration and stability of the internal standard stock solution.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound and other acyl-CoAs in HepG2 cells and murine heart tissue for comparative purposes.

Acyl-CoAConcentration in HepG2 Cells (pmol/106 cells)Concentration in Murine Heart (pmol/mg wet weight)
This compound 0.011 ± 0.003 0.0179 ± 0.0153
Acetyl-CoA10.644 ± 1.3645.77 ± 3.08
Succinyl-CoA25.467 ± 2.818Not Reported
Propionyl-CoA3.532 ± 0.6520.476 ± 0.224
Crotonyl-CoA0.032 ± 0.015Not Reported
Data sourced from Varner et al., 2020.[1][3]

Experimental Protocols

Protocol: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from methods described for the quantification of this compound.[1]

  • Cell Harvesting:

    • Aspirate the culture medium from a 10 cm plate of confluent cells.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of -80°C 80:20 methanol:water to the plate.

    • Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Extraction:

    • Sonicate the lysate to ensure complete cell disruption.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein precipitate.

    • Carefully transfer the supernatant to a new tube. This contains the acyl-CoAs.

  • Sample Preparation for LC-MS:

    • Dry the supernatant under a stream of nitrogen gas.

    • Resuspend the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water. This acidic solution helps to preserve the stability of the acyl-CoAs.

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Lysis (-80°C Methanol/Water) extraction Acyl-CoA Extraction (Centrifugation) cell_harvest->extraction Quick & Cold drying Supernatant Drying (Nitrogen) extraction->drying resuspension Resuspension (5% SSA) drying->resuspension Acidic Buffer lcms LC-MS/MS Analysis resuspension->lcms Injection data_processing Data Processing (Peak Integration) lcms->data_processing quantification Quantification (Internal Standard Normalization) data_processing->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_metabolism Metabolism cluster_epigenetics Epigenetics Lactate Lactate Lactyl_CoA Lactyl_CoA Lactate->Lactyl_CoA Enzymatic Reaction Histone Histone Lactyl_CoA->Histone KATs (e.g., p300) (Lactyl-Transferase Activity) Lactylated_Histone Lactylated Histone Gene_Expression Altered Gene Expression Lactylated_Histone->Gene_Expression

Caption: Proposed pathway of histone lactoylation via this compound.

troubleshooting_guide cluster_causes cluster_solutions start Problem: No this compound Peak cause1 Low Abundance? start->cause1 cause2 Inefficient Extraction? start->cause2 cause3 Degradation? start->cause3 solution1 Increase Starting Material cause1->solution1 Yes solution2 Optimize Extraction Protocol (e.g., Sonication) cause2->solution2 Yes solution3 Ensure Cold & Acidic Conditions cause3->solution3 Yes

Caption: Troubleshooting logic for a missing this compound peak.

References

Technical Support Center: Optimizing Mass Spectrometry for Lactyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Lactyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues encountered during the detection and quantification of this low-abundance acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended mass spectrometry platform for this compound analysis?

A1: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), such as an LC-HRMS system, is highly recommended for the detection and quantification of this compound.[1][2][3][4] This approach provides the necessary sensitivity and selectivity to measure this low-abundance metabolite in complex biological samples.[1][2][3][4]

Q2: Is an internal standard necessary for accurate quantification of this compound?

A2: Yes, due to the inherent variability in sample extraction and mass spectrometry analysis, the use of an internal standard is crucial for accurate quantification. An isotopically labeled this compound, such as 13C315N1-Lactyl-CoA, is the ideal internal standard as it co-elutes with the analyte and compensates for matrix effects.[1][2][3][4] If a labeled standard is not available, a structurally similar acyl-CoA can be used as a surrogate, but this may introduce some quantification inaccuracies.[1]

Q3: What are the expected concentrations of this compound in biological samples?

A3: this compound is a low-abundance metabolite. Reported concentrations are in the range of 1.14 × 10-8 pmol per cell in cell culture and approximately 0.0172 pmol per milligram of tissue wet weight in mouse heart.[1][2][3] These levels are noted to be 20 to 350 times lower than more abundant acyl-CoAs like acetyl-CoA, propionyl-CoA, and succinyl-CoA.[1][2][3]

Troubleshooting Guide

Issue 1: Poor or No Detectable this compound Signal

Possible Cause 1: Inefficient Extraction

The method of sample preparation is critical for the successful detection of this compound.

  • Recommended Protocol: A robust method involves cell or tissue homogenization in ice-cold 10% (w/v) trichloroacetic acid (TCA), followed by sonication and centrifugation to pellet proteins.[1] The resulting supernatant should then be purified using solid-phase extraction (SPE) with a column like Oasis HLB.[1]

  • Suboptimal Methods: Extraction with 80:20 methanol (B129727):water has been reported to be less effective for this compound, potentially resulting in no discernible peak.[1]

Possible Cause 2: Suboptimal Mass Spectrometry Parameters

Incorrect instrument settings can lead to a failure to detect the analyte.

  • Ionization Mode: Positive electrospray ionization (+ESI) is the recommended mode for acyl-CoA analysis.

  • Fragmentation: For tandem mass spectrometry (MS/MS), it is essential to optimize the collision energy to achieve efficient fragmentation of the this compound precursor ion to specific product ions.

Possible Cause 3: Low Analyte Abundance

This compound is present at very low concentrations in cells and tissues.[1][2][3]

  • Increase Sample Input: If feasible, increase the amount of starting material (cells or tissue) to enrich the concentration of this compound in the extract.

  • Sensitive Instrumentation: Utilize a highly sensitive mass spectrometer. Methods have been successful using instruments like a Q Exactive Plus.[1]

Issue 2: High Signal Variability and Poor Reproducibility

Possible Cause 1: Analyte Instability

Acyl-CoAs are susceptible to degradation.

  • Maintain Cold Temperatures: Process samples on ice at all times to minimize enzymatic and chemical degradation.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation. Reconstituted samples should be kept in a chilled autosampler.[1]

Possible Cause 2: Inconsistent Sample Preparation

Variations in the extraction and cleanup process can lead to inconsistent recovery.

  • Standardize Protocols: Ensure that all samples are processed identically. The use of an internal standard added at the beginning of the extraction process can help to normalize for variations.[1]

Possible Cause 3: Matrix Effects

Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound, leading to variability.

  • Effective Cleanup: Solid-phase extraction is crucial for removing interfering matrix components.[1]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from interfering species. A reversed-phase C18 column is commonly used.

Experimental Protocols

This compound Extraction from Mammalian Cells
  • Aspirate the culture medium from adherent cells.

  • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the plate.

  • Scrape the cells and transfer the mixture to a 1.5 mL microcentrifuge tube.

  • Spike the sample with an internal standard (e.g., 13C315N1-Lactyl-CoA).[1]

  • Sonicate the sample with short pulses on ice.[1]

  • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein.[1]

  • Purify the cleared supernatant using a solid-phase extraction (SPE) column (e.g., Oasis HLB).[1]

    • Condition the SPE column with 1 mL of methanol.

    • Equilibrate the column with 1 mL of water.

    • Load the sample.

    • Wash with 1 mL of water to desalt.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen.[1]

  • Reconstitute the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in water for LC-MS analysis.[1]

Quantitative Data Summary

ParameterValueReference
This compound Concentration (Cell Culture) 1.14 × 10-8 pmol/cell[1][2][3]
This compound Concentration (Mouse Heart) 0.0172 pmol/mg tissue wet weight[1][2][3]
Linear Range (Isotope Dilution) 0.03 pmol to 500 pmol per sample (R2 > 0.998)[1]
Limit of Detection Detectable down to 0.002 pmol per sample[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Cells or Tissue TCA_Extraction 10% TCA Extraction + Internal Standard Sample->TCA_Extraction SPE Solid-Phase Extraction (SPE) TCA_Extraction->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in 5% SSA Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (+ESI Mode) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Caption: Experimental workflow for this compound detection.

Troubleshooting_Logic Start Poor or No This compound Signal Check_Extraction Was the extraction method optimal? Start->Check_Extraction Check_MS_Params Are MS parameters optimized? Check_Extraction->Check_MS_Params Yes Solution_Extraction Use TCA precipitation and SPE Check_Extraction->Solution_Extraction No Check_Abundance Is sample amount sufficient? Check_MS_Params->Check_Abundance Yes Solution_MS_Params Use +ESI and optimize collision energy Check_MS_Params->Solution_MS_Params No Solution_Abundance Increase starting material amount Check_Abundance->Solution_Abundance No

References

Overcoming poor recovery of Lactyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lactyl-CoA extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the recovery of this compound during experimental procedures.

Troubleshooting Guide: Poor this compound Recovery

Low or no recovery of this compound can be a significant obstacle. This guide addresses common issues and provides systematic solutions to improve your extraction efficiency.

Problem Possible Cause Recommended Solution
Low or No Detectable this compound Peak Inefficient Extraction Method: The chosen solvent system may not be optimal for the polar nature of this compound. A common pitfall is the use of methanol-based protein precipitation.[1][2]Employ an Acid-Based Extraction with Solid-Phase Extraction (SPE): A validated method involves protein precipitation with ice-cold 10% (w/v) trichloroacetic acid (TCA), followed by purification of the supernatant using a solid-phase extraction column (e.g., Oasis HLB).[2][3]
Analyte Degradation: this compound is a low-abundance and potentially unstable metabolite.[1][3][4] Enzymatic activity post-harvest and improper sample handling can lead to significant loss.Rapidly Quench Metabolic Activity: Immediately freeze-clamp tissues in liquid nitrogen upon collection.[5] For cell cultures, aspirate the media and add ice-cold 10% TCA directly to the plate.[2][3]
Suboptimal Sample Handling: Acyl-CoAs can be sensitive to temperature fluctuations and multiple freeze-thaw cycles.[2][6]Maintain Low Temperatures: Keep samples on ice throughout the extraction process.[5][7] Aliquot samples to avoid repeated freezing and thawing.[6] Store extracts at -80°C if not for immediate analysis.[8]
Insufficient Sample Amount: Due to its very low endogenous concentrations, the amount of starting material may be insufficient for detection.[1][4]Increase Starting Material: If possible, use a larger quantity of cells or tissue to increase the absolute amount of this compound in the extract.
High Variability Between Replicates Inconsistent Sample Processing: Minor differences in timing, temperature, or handling during extraction can lead to variable degradation and recovery.[7]Standardize the Workflow: Ensure all samples are processed under identical conditions. Use master mixes for extraction solutions and adhere to a strict, timed protocol.[7]
Incomplete Protein Precipitation: If protein is not completely removed, it can interfere with downstream analysis and lead to inconsistent results.Ensure Thorough Precipitation and Centrifugation: After adding the acid, ensure complete homogenization and allow sufficient time on ice for proteins to precipitate. Centrifuge at a high speed (e.g., 17,000 x g) at 4°C to obtain a clear supernatant.[2][3][8]
Peak Detected but Poor Quantification Lack of an Appropriate Internal Standard: The low abundance and potential for variable recovery make accurate quantification challenging without an internal standard.[1]Use a Stable Isotope-Labeled Internal Standard: The use of a co-eluting internal standard, such as ¹³C₃¹⁵N₁-isotopically labeled this compound, is highly recommended for accurate quantification.[1][4] If a specific standard is unavailable, a surrogate like ¹³C₃¹⁵N₁-propionyl-CoA can be considered for semi-quantitative estimation.[1]
Low Sensitivity of Detection Method: The concentration of this compound may be near the limit of detection for the analytical instrument.[1]Optimize Mass Spectrometry Parameters: Improvements in LC-MS approaches to reach atto- and zepto-mole on-column quantification may be necessary for robust analysis, especially for isotopic tracing applications.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my methanol-based extraction protocol not working for this compound?

A1: While methanol-based precipitation is effective for many metabolites, it has been shown to be suboptimal for this compound, in some cases failing to yield a discernible peak above the noise in LC-MS analysis.[1][2][9] An extraction method using 10% trichloroacetic acid (TCA) has been demonstrated to be successful.[1][2]

Q2: What are the expected concentrations of this compound in biological samples?

A2: this compound is a very low-abundance acyl-CoA. Its concentrations are significantly lower than other major short-chain acyl-CoAs. For instance, in HepG2 cells, its concentration is around 0.011 pmol/10^6 cells, and in mouse heart tissue, it is approximately 0.0172 pmol/mg wet weight.[3][4] These levels are comparable to crotonyl-CoA but can be 20 to 350 times lower than acetyl-CoA, propionyl-CoA, and succinyl-CoA.[1][4]

Q3: Is an internal standard necessary for this compound analysis?

A3: Yes, due to the low abundance of this compound and the potential for variability during extraction, using an internal standard is crucial for accurate quantification.[1] The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C₃¹⁵N₁-Lactyl-CoA), which can be biosynthetically produced.[1][4]

Q4: How can I improve the stability of my this compound samples during storage?

A4: To ensure the stability of this compound, it is recommended to resuspend the purified extract in an acidic solution, such as 5% (w/v) 5-sulfosalicylic acid, and store it at -80°C.[1][2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[6]

Q5: Can I use a surrogate internal standard if a this compound-specific one is not available?

A5: While a specific isotopically labeled this compound is ideal, a surrogate can be used for semi-quantitative analysis. Propionyl-CoA has been used as a surrogate because its response factor in mass spectrometry is similar to that of this compound.[1][3]

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in different biological samples, providing a reference for expected values.

Biological Sample This compound Concentration Comparison to Other Acyl-CoAs Reference
HepG2 Cells1.14 x 10⁻⁸ pmol per cellSimilar to crotonyl-CoA; 20-350 times lower than acetyl-, propionyl-, and succinyl-CoA.[1]
Mouse Heart Tissue0.0179 (0.0153) pmol mg⁻¹ wet weightAcetyl-CoA: 5.77 (3.08) pmol mg⁻¹; Propionyl-CoA: 0.476 (0.224) pmol mg⁻¹.[1]

Experimental Protocols & Workflows

Diagram of Recommended this compound Extraction Workflow

G cluster_0 Sample Collection & Quenching cluster_1 Extraction & Deproteinization cluster_2 Purification cluster_3 Analysis Tissue Tissue Sample FreezeClamp FreezeClamp Tissue->FreezeClamp Liquid N2 Cells Cultured Cells AddTCA AddTCA Cells->AddTCA Ice-cold 10% TCA Homogenize Homogenize FreezeClamp->Homogenize In 10% TCA ScrapeCells ScrapeCells AddTCA->ScrapeCells Scrape & Collect Sonicate Sonicate Homogenize->Sonicate ScrapeCells->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge 17,000 x g, 4°C Supernatant Supernatant Centrifuge->Supernatant Collect Supernatant SPE SPE Supernatant->SPE Load onto SPE column Wash Wash SPE->Wash Wash column Elute Elute Wash->Elute Elute this compound DryDown DryDown Elute->DryDown Under Nitrogen Reconstitute Reconstitute DryDown->Reconstitute e.g., in 5% SSA LCMS LCMS Reconstitute->LCMS LC-MS/MS Analysis G Start Start: Poor this compound Recovery CheckMethod Extraction Method? Start->CheckMethod Methanol Methanol-based? CheckMethod->Methanol Review Protocol SwitchToTCA Switch to 10% TCA & SPE protocol. Methanol->SwitchToTCA Yes CheckQuenching Metabolic Quenching? Methanol->CheckQuenching No (Acid-based) End Improved Recovery SwitchToTCA->End SlowQuenching Slow/No Quenching? CheckQuenching->SlowQuenching Review Handling ImproveQuenching Implement rapid freeze-clamping or immediate acid addition. SlowQuenching->ImproveQuenching Yes CheckTemp Maintained Low Temp? SlowQuenching->CheckTemp No (Rapid) ImproveQuenching->End HighTemp Samples warmed up? CheckTemp->HighTemp Review Handling KeepCold Keep samples on ice at all times. HighTemp->KeepCold Yes CheckIS Using Internal Standard? HighTemp->CheckIS No KeepCold->End NoIS No? CheckIS->NoIS Review Quantification AddIS Incorporate ¹³C₃¹⁵N₁-Lactyl-CoA for accurate quantification. NoIS->AddIS Yes NoIS->End No (Already using IS) AddIS->End

References

Technical Support Center: Differentiating Lactyl-CoA from other Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of short-chain acyl-CoAs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with distinguishing and quantifying Lactyl-CoA from other structurally similar short-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating this compound from other short-chain acyl-CoAs?

A1: The main challenges stem from the structural similarities and varying abundance of these molecules in biological samples.

  • Structural Similarity: Many short-chain acyl-CoAs share the same Coenzyme A moiety, with distinctions only in their acyl chains. This results in similar physicochemical properties, making chromatographic separation difficult. For instance, this compound and Propionyl-CoA are isomers, possessing the same nominal mass, which complicates their differentiation by low-resolution mass spectrometry.

  • Low Abundance: this compound is often present at significantly lower concentrations (20 to 350 times lower) in cells and tissues compared to major acyl-CoAs like Acetyl-CoA, Propionyl-CoA, and Succinyl-CoA.[1][2][3][4][5][6] This necessitates highly sensitive and selective analytical methods for accurate quantification.

  • Compound Polarity and Stability: The phosphate (B84403) groups in the CoA structure make these molecules polar, which can lead to peak tailing in reversed-phase chromatography due to interactions with the stationary phase.[7] Acyl-CoA thioesters can also be susceptible to degradation.

  • Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the analysis, causing ion suppression in mass spectrometry and co-elution in chromatography.[7]

Q2: What is the recommended analytical method for separating this compound from its isomers?

A2: The most effective and widely used method is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[1][2][3][4][5][8]

  • Chromatographic Separation: Reversed-phase chromatography is typically employed. Due to the presence of a hydroxyl group, this compound is more polar than Propionyl-CoA and therefore has a shorter retention time.[1][8] A shallow elution gradient can enhance the separation of these closely eluting peaks.[7]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for distinguishing between isomers by providing accurate mass measurements. While this compound and Propionyl-CoA have the same nominal mass, their exact masses differ slightly, allowing for their differentiation with a high-resolution instrument.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis of characteristic fragment ions further confirms the identity of the acyl-CoA.

Q3: Are there alternatives to LC-MS for short-chain acyl-CoA analysis?

A3: While LC-MS is the gold standard for this application, other techniques have been used for general short-chain acyl-CoA or short-chain fatty acid analysis, though they may have limitations for differentiating isomers like this compound and Propionyl-CoA.

  • High-Performance Liquid Chromatography with UV or Photodiode Array Detection (HPLC-UV/PDA): This method is less expensive than LC-MS and can be used for quantifying short-chain fatty acids, often after derivatization.[9][10] However, it lacks the specificity of mass spectrometry for distinguishing between isomers with similar retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for fatty acid analysis but typically requires derivatization to make the analytes volatile.[11] This can be a complex and time-consuming process.

  • Enzymatic Assays: Commercially available enzymatic assay kits can measure total Coenzyme A or total fatty acyl-CoAs.[12][13] However, these assays are not specific for individual acyl-CoA species and cannot differentiate between them.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Peak Tailing

Symptoms:

  • Co-elution or partial co-elution of this compound and Propionyl-CoA peaks.

  • Asymmetric, tailing peaks for acyl-CoAs.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions: The negatively charged phosphate groups of acyl-CoAs can interact with the stationary phase, causing peak tailing.[7]Use an Ion-Pairing Agent: Add an ion-pairing agent like triethylamine (B128534) to the mobile phase to neutralize the charge on the phosphate groups.[7] Adjust Mobile Phase pH: A slightly acidic or higher pH can alter the ionization state of the acyl-CoAs and improve peak shape.[7] Increase Buffer Strength: A higher concentration of a buffer like ammonium (B1175870) acetate (B1210297) can help mask active sites on the column.[7]
Inadequate Separation: The gradient may be too steep, not allowing enough time for the separation of closely eluting compounds.Optimize Gradient Elution: Employ a shallower gradient to increase the separation between peaks.[7]
Inappropriate Column: The column chemistry may not be optimal for the separation of these polar molecules.Column Selection: A standard C18 column is commonly used.[7] If resolution is poor, consider a column with a smaller particle size for higher efficiency or a different chemistry like HILIC.[7]
System Issues: Contamination at the head of the column or a partially clogged inlet frit can distort peak shape.[7]Column Maintenance: Flush the column regularly and consider using a guard column to protect the analytical column from contaminants.
Issue 2: Low Signal Intensity and Poor Sensitivity for this compound

Symptoms:

  • Difficulty detecting the this compound peak, especially in biological samples.

  • High signal-to-noise ratio.

Possible Causes and Solutions:

CauseSolution
Low Endogenous Abundance: this compound is present at very low concentrations in most biological samples.[1][2][3][4][5][6]Increase Sample Loading: Inject a larger volume of the sample extract, if possible without compromising chromatography. Sample Enrichment: Use solid-phase extraction (SPE) to concentrate the acyl-CoAs from the sample matrix.
Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer.Improve Sample Preparation: Implement a more rigorous sample cleanup protocol to remove interfering substances. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds.
Inefficient Extraction: The extraction method may not be efficiently recovering the low-abundance this compound.Validate Extraction Method: Use a synthetic this compound standard to spike a blank matrix and assess the extraction recovery. Use Isotopically Labeled Internal Standard: An isotopically labeled this compound (e.g., ¹³C₃¹⁵N₁-Lactyl-CoA) is the ideal internal standard to correct for extraction inefficiency and matrix effects.[1][2][3][4][6]

Experimental Protocols

Protocol 1: Extraction and Quantification of Short-Chain Acyl-CoAs from Mammalian Cells using LC-HRMS

This protocol is adapted from methods described for the quantification of this compound.[1][4]

1. Materials and Reagents:

  • Synthetic standards: this compound, Acetyl-CoA, Propionyl-CoA, Succinyl-CoA

  • Isotopically labeled internal standard (optional but recommended): ¹³C₃¹⁵N₁-Lactyl-CoA or ¹³C₃¹⁵N₁-Propionyl-CoA as a surrogate.[1]

  • LC-MS grade methanol, acetonitrile, and water

  • Ammonium acetate

  • 5-sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

2. Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Add ice-cold extraction buffer (e.g., 80:20 methanol:water).

  • Homogenize or sonicate the cells on ice.

  • Add the internal standard.

  • Centrifuge at high speed to pellet proteins and cell debris.

  • Collect the supernatant for LC-MS analysis.

3. LC-HRMS Analysis:

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient from a low percentage of B to a higher percentage over a sufficient time to separate this compound from Propionyl-CoA.

  • Flow Rate: As recommended for the column dimensions.

  • Mass Spectrometer: A high-resolution mass spectrometer capable of MS and MS/MS analysis.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Acquire data in full scan mode to detect the accurate mass of the precursor ions and in targeted MS/MS mode to confirm the identity of the acyl-CoAs based on their characteristic fragment ions.

4. Quantification:

  • Generate a standard curve using the synthetic standards.

  • Normalize the peak area of the endogenous this compound to the peak area of the isotopically labeled internal standard.

  • Calculate the concentration of this compound in the sample using the standard curve.

Quantitative Data Summary

The following table summarizes the relative abundance of this compound compared to other short-chain acyl-CoAs in mammalian cells and tissues.

Acyl-CoAEstimated Concentration (pmol/10⁶ cells in HepG2)Estimated Concentration (pmol/mg tissue in mouse heart)
This compound 0.0110.0172
Crotonyl-CoA 0.033Similar to this compound
Acetyl-CoA 30-250 times higher than this compound20-350 times higher than this compound
Propionyl-CoA 30-250 times higher than this compound20-350 times higher than this compound
Succinyl-CoA 30-250 times higher than this compound20-350 times higher than this compound

Data adapted from published studies.[1][2][3][4][5][6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data_analysis Data Analysis cell_harvest Cell Harvest & Washing extraction Extraction with Methanol/Water cell_harvest->extraction int_std Add Internal Standard extraction->int_std centrifugation Centrifugation int_std->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS supernatant->injection rp_hplc Reversed-Phase HPLC Separation injection->rp_hplc hrms High-Resolution Mass Spectrometry rp_hplc->hrms msms Tandem MS (MS/MS) hrms->msms peak_integration Peak Integration msms->peak_integration quantification Quantification peak_integration->quantification std_curve Standard Curve Generation std_curve->quantification

Caption: Workflow for the quantification of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues start Poor Chromatographic Resolution peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? start->co_elution ion_pairing Add Ion-Pairing Agent peak_tailing->ion_pairing Yes peak_tailing->co_elution No adjust_ph Adjust Mobile Phase pH ion_pairing->adjust_ph increase_buffer Increase Buffer Strength adjust_ph->increase_buffer shallow_gradient Use Shallower Gradient co_elution->shallow_gradient Yes change_column Change Column Chemistry/Particle Size shallow_gradient->change_column

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Technical Support Center: Optimizing In-Vitro Lactyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in-vitro synthesis of Lactyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its in-vitro synthesis important?

A1: this compound is a coenzyme A thioester of lactic acid. It serves as the donor molecule for a recently discovered post-translational modification called lysine (B10760008) lactylation, which plays a role in regulating gene expression and cellular metabolism.[1][2] Efficient in-vitro synthesis of this compound is crucial for studying the enzymes involved in lysine lactylation (writers, erasers), developing assays for these enzymes, and screening for potential therapeutic inhibitors.

Q2: What are the primary methods for in-vitro synthesis of this compound?

A2: There are two main approaches for the in-vitro synthesis of this compound: chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the activation of lactic acid and its subsequent reaction with Coenzyme A. Enzymatic synthesis utilizes enzymes that can ligate lactate (B86563) to Coenzyme A, offering potentially higher specificity and milder reaction conditions.

Q3: Which enzymes are known to synthesize this compound?

A3: Several enzymes have been identified that can catalyze the synthesis of this compound:

  • Acetyl-CoA Synthetase 2 (ACSS2): This mammalian enzyme has been shown to function as a this compound synthetase, converting lactate to this compound.[3][4][5]

  • GTP-specific Succinyl-CoA Synthetase (GTPSCS): The nuclear form of this enzyme has been identified as a this compound synthetase, playing a role in histone lactylation.[6][7]

  • Acetyl-CoA:Lactate CoA-transferases (ALCTs): Certain CoA-transferases, such as those from Megasphaera elsdenii, exhibit high catalytic efficiency for the formation of this compound from lactate and acetyl-CoA.[8]

Q4: How can I quantify the concentration of my synthesized this compound?

A4: The most common and accurate method for quantifying this compound is liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[1][2][9] This technique allows for sensitive and specific detection of this compound in your reaction mixture. For less sensitive but more accessible methods, spectrophotometric assays can be adapted to measure the disappearance of NADH or the appearance of a downstream product in a coupled enzyme assay.[10]

Troubleshooting Guide

Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Enzyme Inactivity (Enzymatic Synthesis) 1. Verify Enzyme Integrity: Run an SDS-PAGE to check for enzyme degradation. 2. Confirm Enzyme Activity: Perform an activity assay using a known substrate (e.g., acetate (B1210297) for ACSS2) to ensure the enzyme is active. 3. Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
Suboptimal Reaction Conditions 1. pH and Temperature: Verify that the reaction buffer pH and incubation temperature are optimal for your specific enzyme. 2. Cofactor Concentration: Ensure that essential cofactors like ATP and Mg²⁺ are present at saturating concentrations. 3. Substrate Quality: Use high-purity lactate and Coenzyme A. Impurities can inhibit the enzyme.
Substrate Inhibition 1. Vary Substrate Concentrations: High concentrations of lactate or Coenzyme A can sometimes inhibit the enzyme. Perform a substrate titration to find the optimal concentration range.
Product Instability 1. pH Sensitivity: The thioester bond of this compound can be unstable at non-optimal pH. Maintain the pH of your reaction and storage solutions. 2. Storage Conditions: Store the synthesized this compound at -80°C to minimize degradation.
Inefficient Chemical Reaction (Chemical Synthesis) 1. Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as water can interfere with the activation of lactic acid. 2. Purity of Reagents: Use high-purity N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). 3. Reaction Time: Ensure the reaction proceeds for a sufficient duration to allow for complete activation and coupling.

Quantitative Data Summary

Table 1: Kinetic Parameters of Enzymes for this compound Synthesis

EnzymeSubstrateKmkcatCatalytic Efficiency (kcat/Km)Source
GTPSCSL-Lactate15.32 ± 1.28 mM--[6]
ME-PCT (from M. elsdenii)D-Lactate--84.18 s-1mM-1[8]
ME-PCT (from M. elsdenii)Acetyl-CoA--264.22 s-1mM-1[8]

Table 2: Typical Concentrations of this compound in Mammalian Systems

Sample TypeConcentrationSource
Cell Culture (per cell)1.14 x 10-8 pmol[2]
Mouse Heart (per mg wet weight)0.0172 pmol[2]

Experimental Protocols

Protocol 1: Chemical Synthesis of L-Lactyl-CoA

This protocol is adapted from a previously described method.[1][2]

Materials:

  • L-lactic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A (CoA)

  • Methanol

  • Aqueous sodium bicarbonate solution (0.5 M, pH 8)

Procedure:

  • Activation of L-lactic acid:

    • Dissolve L-lactic acid (1.0 mmol) and NHS (1.0 mmol) in anhydrous THF.

    • Slowly add a solution of DCC (1.0 mmol) in anhydrous THF to the lactic acid solution while stirring at room temperature.

    • Continue stirring the reaction mixture overnight at room temperature.

    • A precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by vacuum filtration.

    • Evaporate the THF from the filtrate under reduced pressure to obtain L-lactyl-NHS. This intermediate can be used without further purification.

  • Coupling to Coenzyme A:

    • Dissolve Coenzyme A (33 µmol) in a 0.5 M aqueous sodium bicarbonate solution (pH 8).

    • Dissolve the L-lactyl-NHS (50 µmol) in methanol.

    • Add the L-lactyl-NHS solution to the Coenzyme A solution and stir for 3 hours at room temperature.

    • The resulting solution contains L-Lactyl-CoA.

  • Purification and Quantification:

    • Purify the L-Lactyl-CoA using solid-phase extraction or HPLC.

    • Quantify the concentration of the purified product using LC-HRMS.

Protocol 2: Enzymatic Synthesis of this compound using GTPSCS (Activity Assay Principle)

This protocol is based on the identified activity of GTP-specific Succinyl-CoA Synthetase (GTPSCS) as a this compound synthetase.[6][7] A direct synthesis protocol is not yet widely established, so this protocol outlines an activity assay that can be adapted for small-scale synthesis.

Materials:

  • Purified recombinant human GTPSCS enzyme

  • L-Lactate solution

  • Coenzyme A (CoA) solution

  • GTP solution

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Coupling enzyme system for detecting CoA-SH formation (e.g., using DTNB) or for detecting GTP consumption.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, GTP, CoA, and L-Lactate at desired concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the purified GTPSCS enzyme to the reaction mixture to start the reaction.

  • Monitoring the Reaction:

    • Monitor the formation of this compound. This can be done indirectly by measuring the consumption of CoA using a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product.

    • Alternatively, the reaction can be monitored by quantifying the amount of this compound produced at different time points using LC-HRMS.

  • Reaction Termination and Product Purification:

    • Stop the reaction by adding a quenching agent (e.g., acid) or by heat inactivation.

    • For small-scale synthesis, the product can be purified from the reaction mixture using solid-phase extraction or HPLC.

Visualizations

Histone_Lactylation_Pathway cluster_glycolysis Glycolysis cluster_synthesis This compound Synthesis cluster_lactylation Histone Lactylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Lactyl_CoA This compound Lactate->Lactyl_CoA ACSS2 / GTPSCS + ATP CoA Coenzyme A CoA->Lactyl_CoA Lactylated_Histone Lactylated Histone Lactyl_CoA->Lactylated_Histone p300 (Writer) Histone Histone Lysine Residue Histone->Lactylated_Histone Lactylated_Histone->Histone HDACs/SIRTs (Erasers) Gene_Expression Gene_Expression Lactylated_Histone->Gene_Expression Alters Chromatin Structure

Caption: Metabolic pathway leading to histone lactylation.

In_Vitro_Lactyl_CoA_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_monitoring 3. Monitoring & Termination cluster_analysis 4. Purification & Analysis Reagents Prepare Substrates (Lactate, CoA, ATP) & Buffers Reaction_Mix Combine Reagents & Enzyme in Reaction Vessel Reagents->Reaction_Mix Enzyme_Prep Purify/Acquire This compound Synthetase (e.g., ACSS2, GTPSCS) Enzyme_Prep->Reaction_Mix Incubation Incubate at Optimal Temperature & pH Reaction_Mix->Incubation Monitoring Monitor Product Formation (LC-MS or Coupled Assay) Incubation->Monitoring Termination Terminate Reaction (Quenching/Heat Inactivation) Monitoring->Termination Purification Purify this compound (SPE or HPLC) Termination->Purification Quantification Quantify Product (LC-HRMS) Purification->Quantification Storage Store at -80°C Quantification->Storage

Caption: Experimental workflow for in-vitro enzymatic synthesis of this compound.

References

Technical Support Center: Strategies to Increase the Yield of Lactylated Peptides for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and enhance the yield of lactylated peptides in your proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low lactylated peptide yield?

A1: Low yield is a frequent challenge in lactyl-proteomics. The primary causes include:

  • Low abundance of lactylation: Lactylation is a low-stoichiometry post-translational modification (PTM), meaning only a small fraction of a given protein may be lactylated at any time.[1]

  • Inefficient enrichment: The enrichment step is critical. Poor antibody affinity, insufficient incubation time, or suboptimal washing procedures can lead to significant sample loss.

  • Sample handling issues: Lactylation levels can be sensitive to sample handling. It is crucial to process samples quickly at low temperatures and to use protease and deacylase inhibitors to preserve the modification.[2]

  • Suboptimal lysis and digestion: Incomplete cell lysis or inefficient protein digestion can prevent the release of lactylated peptides, making them unavailable for enrichment.

Q2: How can I determine if my experimental system is suitable for lactylation analysis?

A2: Systems with high glycolytic activity are prime candidates for lactylation studies. This includes:

  • Cancer cell lines, especially those exhibiting the Warburg effect.[3]

  • Immune cells, such as activated macrophages.[4]

  • Cells grown under hypoxic conditions.

  • Samples from tissues with high metabolic rates.

It is advisable to perform a preliminary Western blot using a pan-anti-lactyl-lysine antibody to confirm the presence of lactylated proteins in your sample before proceeding with a full proteomics workflow.

Q3: Is it necessary to treat my samples with exogenous lactate (B86563) to detect lactylation?

A3: Not always. Endogenous lactate levels are often sufficient for detecting lactylation, especially in metabolically active cells. However, if you are studying the dynamics of lactylation or if your system has low endogenous lactate, treatment with exogenous lactate can increase the signal.[5]

Q4: Can lactylation be misidentified as other PTMs during mass spectrometry analysis?

A4: Yes, lactylation (+72.0211 Da) can be misidentified as other acyl modifications if the mass spectrometer has insufficient resolution. For example, it can be mistaken for acetylation (+42.0106 Da) if the instrument cannot resolve the mass difference. Using a high-resolution mass spectrometer is crucial for accurate identification.[1]

Q5: Is enrichment of lactylated peptides always necessary?

A5: Yes, enrichment is highly recommended. Due to the low abundance of lactylated peptides in a complex biological sample, their signals would likely be masked by unmodified peptides in a standard proteomics experiment. Enrichment significantly increases the chances of detection and identification.[1]

Troubleshooting Guides

Problem 1: Low Number of Identified Lactylated Peptides
Possible Cause Recommended Solution
Inefficient Protein Extraction and Digestion Ensure complete cell lysis using a suitable buffer, potentially with mechanical disruption (e.g., sonication). Optimize the trypsin-to-protein ratio and digestion time to achieve complete digestion.
Poor Enrichment Efficiency Increase the amount of anti-lactyl-lysine antibody or beads. Optimize the incubation time and temperature for the antibody-peptide binding step. Ensure thorough but gentle washing of the beads to remove non-specific binders without eluting the target peptides.
Loss of Peptides During Desalting Check that the pH of your desalting buffer is appropriate (typically pH < 3). Ensure the desalting column does not dry out before elution. Verify that the peptide amount does not exceed the column's binding capacity.[5]
Suboptimal LC-MS/MS Parameters Use a high-resolution mass spectrometer (e.g., Orbitrap) with a resolution of at least 60,000 for MS1 and 30,000 for MS2 scans to accurately distinguish lactylation from other modifications.[1] Optimize the fragmentation energy (HCD or ETD) for lactylated peptides.
Inappropriate Data Analysis Settings Ensure that the mass tolerance for precursor and fragment ions is set appropriately for your instrument. Include lactylation (+72.0211 Da on lysine) as a variable modification in your database search.
Problem 2: High Background of Unmodified Peptides
Possible Cause Recommended Solution
Non-specific Binding to Antibody/Beads Increase the stringency of the wash buffers. This can be achieved by increasing the salt concentration or adding a small amount of a non-ionic detergent. Perform additional wash steps.
Antibody Leaching from Beads If using non-covalently coupled antibodies, some antibody may co-elute with the peptides and interfere with LC-MS/MS analysis. Consider using covalently cross-linked antibody beads.
Sample Contamination Use high-purity reagents and solvents. Work in a clean environment to minimize keratin (B1170402) contamination from skin and hair.[6] Run blank samples to identify sources of contamination from the LC-MS system.[6]

Quantitative Data Presentation

Comparison of Mass Spectrometry-Based Quantification Strategies for Lactyl-Proteomics:

Method Principle Advantages Disadvantages
Label-Free Quantification (e.g., DDA, DIA) Compares the signal intensities of peptides across different samples.[5]No metabolic or chemical labeling required, simpler sample preparation. DIA offers high throughput and data completeness.[1]Can be affected by variations in sample processing and LC-MS/MS performance. DDA has a stochastic element to peptide selection.
Isobaric Labeling (e.g., TMT, iTRAQ) Chemically tags peptides with isobaric mass tags. Quantification is based on reporter ion intensities in MS/MS or MS3 spectra.High multiplexing capacity (up to 18 samples). High precision and accuracy.Can suffer from ratio compression in MS/MS, requiring more complex methods like MS3 for accurate quantification.
Parallel Reaction Monitoring (PRM) Targeted quantification of specific peptides.High sensitivity, specificity, and dynamic range. Excellent for validating findings from discovery experiments.Not suitable for global, discovery-based profiling as it requires pre-selection of target peptides.

Experimental Protocols

Protocol 1: Antibody-Based Enrichment of Lactylated Peptides from Cultured Cells

This protocol provides a detailed methodology for the enrichment of lactylated peptides using anti-lactyl-lysine antibody-conjugated beads.

1. Cell Lysis and Protein Digestion:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and deacetylase/deacylase inhibitors.

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Dilute the urea (B33335) concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Digest the proteins with trypsin overnight at 37°C.

  • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.

2. Immunoaffinity Enrichment:

  • Resuspend the dried peptides in a binding/wash buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[7]

  • Pre-wash anti-lactyl-lysine antibody-conjugated beads with the binding/wash buffer.

  • Incubate the peptide solution with the beads overnight at 4°C with gentle rotation.

  • Wash the beads extensively with the binding/wash buffer to remove non-specifically bound peptides.

  • Perform a final wash with water to remove any remaining buffer components.

  • Elute the enriched lactylated peptides from the beads using a low-pH solution, such as 0.1% TFA.[7]

  • Dry the eluted peptides under vacuum.

3. LC-MS/MS Analysis:

  • Resuspend the enriched peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).

  • Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Ensure the mass spectrometer is configured to detect the mass shift corresponding to lactylation (+72.0211 Da on lysine).

Visualizations

Signaling and Experimental Workflow Diagrams

Glycolysis_to_Lactylation_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Lactyl_CoA Lactyl-CoA Lactate->Lactyl_CoA Lactylated_Protein Lactylated Protein Lactyl_CoA->Lactylated_Protein Protein Protein Protein->Lactylated_Protein Lactylated_Protein->Protein Removes lactyl group Gene_Expression Altered Gene Expression Lactylated_Protein->Gene_Expression p300 p300 (Writer) p300->Lactylated_Protein Adds lactyl group HDACs_SIRTs HDACs/SIRTs (Erasers) HDACs_SIRTs->Protein

Glycolysis leading to protein lactylation and downstream effects.

Lactyl_Peptide_Enrichment_Workflow Start Cell/Tissue Sample Lysis Lysis & Protein Extraction Start->Lysis Digestion Reduction, Alkylation & Trypsin Digestion Lysis->Digestion Peptide_Mix Total Peptide Mixture Digestion->Peptide_Mix Enrichment Immunoaffinity Enrichment (Anti-Kla Antibody) Peptide_Mix->Enrichment Wash Wash Non-specific Peptides Enrichment->Wash Elution Elute Lactylated Peptides Wash->Elution Enriched_Peptides Enriched Lactylated Peptides Elution->Enriched_Peptides LC_MS LC-MS/MS Analysis Enriched_Peptides->LC_MS

Experimental workflow for lactylated peptide enrichment.

Troubleshooting_Logic Start Low Lactylated Peptide Yield Check_Enrichment Review Enrichment Protocol Start->Check_Enrichment Check_Sample_Prep Assess Sample Preparation Start->Check_Sample_Prep Check_MS Verify MS Parameters Start->Check_MS Enrichment_Sol Optimize Antibody/Bead Amount Increase Incubation Time Adjust Wash Buffer Check_Enrichment->Enrichment_Sol Sample_Prep_Sol Ensure Complete Lysis/Digestion Use Deacylase Inhibitors Check Desalting Step Check_Sample_Prep->Sample_Prep_Sol MS_Sol Use High-Resolution MS Check Variable Modifications Optimize Fragmentation Check_MS->MS_Sol

Troubleshooting logic for low lactylated peptide yield.

References

Technical Support Center: Validating Anti-Lactylation Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation of anti-lactylation antibodies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in validating a new anti-lactylation antibody?

A1: The initial validation of an anti-lactylation antibody is crucial for reliable downstream applications. The first steps should always involve assessing its specificity and cross-reactivity. A dot blot assay is a highly recommended starting point due to its simplicity and speed. This technique helps to quickly determine if the antibody recognizes lactylated proteins and can be used to optimize antibody concentrations for other applications like Western blotting.[1]

A typical initial validation workflow involves:

  • Dot Blot Analysis: To confirm binding to lactylated peptides/proteins.

  • Peptide Array: To assess cross-reactivity against other post-translational modifications (PTMs).[2][3][4]

  • Western Blotting: Using cell lysates with and without lactate (B86563) treatment to verify the detection of a physiological range of lactylated proteins.[5]

Q2: How can I be sure my antibody is specific to lactylation and not other acyl modifications?

A2: Due to the structural similarity of different acyl groups, cross-reactivity is a significant concern. Peptide arrays are powerful tools for evaluating antibody specificity against a panel of different modifications.[2][3][4] These arrays can include peptides with lactylation, acetylation, crotonylation, and other modifications to directly assess off-target binding.[6] A truly specific anti-lactylation antibody should show strong binding to lactylated peptides with minimal to no binding to peptides with other modifications.[6]

Q3: What are the best controls to include in my validation experiments?

A3: The use of appropriate controls is fundamental to robust antibody validation.[7] Key controls include:

  • Positive Controls:

    • Recombinant proteins or synthetic peptides with known lactylation sites.

    • Cell lysates from cells treated with lactate to induce hyperlactylation.[5]

    • Overexpression of a protein of interest that is known to be lactylated.[8]

  • Negative Controls:

    • Unmodified recombinant proteins or synthetic peptides.

    • Lysates from knockout/knockdown cells for a specific lactylated protein.[7][8][9]

    • Blocking peptides, which are the same peptides used to generate the antibody, can be used to compete for antibody binding and should result in a loss of signal if the antibody is specific.[7][8]

Troubleshooting Guides

Problem 1: High background or non-specific bands in Western Blotting.

Possible Causes & Solutions:

CauseSolution
Antibody concentration is too high. Optimize the primary and secondary antibody concentrations. A dot blot can be a quick way to determine the optimal dilution.
Blocking is insufficient. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST).[10]
Washing steps are inadequate. Increase the number and/or duration of washes to remove unbound antibodies.
Cross-reactivity with other PTMs. Validate the antibody with a peptide array to check for off-target binding to other modifications.[3][4]
Problem 2: Weak or no signal in my experiment (Western Blot, IP, etc.).

Possible Causes & Solutions:

CauseSolution
Low abundance of lactylation. Treat cells with lactate to increase the level of protein lactylation.[5] Use enrichment techniques like immunoprecipitation (IP) with the anti-lactylation antibody prior to detection.[11][12]
Antibody is not working. Confirm antibody activity using a dot blot with a known lactylated peptide as a positive control.
Inefficient protein transfer (Western Blot). Verify transfer efficiency using a total protein stain like Ponceau S.
Incorrect antibody storage or handling. Follow the manufacturer's instructions for storage and handling to avoid antibody degradation.
Problem 3: Discrepancy between results from different applications (e.g., works in Western Blot but not in Immunoprecipitation).

Possible Causes & Solutions:

CauseSolution
Epitope accessibility. The lactylated epitope may be accessible in denatured proteins (Western Blot) but buried in the native protein conformation (Immunoprecipitation). This is a known challenge for PTM-specific antibodies.
Antibody affinity. The antibody may have insufficient affinity to capture the target protein in an IP experiment. Consider using a higher antibody concentration or a different antibody.
Suboptimal IP protocol. Optimize the IP protocol, including incubation times, washing buffers, and bead choice.

Key Experimental Protocols & Workflows

Dot Blot Assay for Specificity Screening

This assay provides a rapid assessment of an antibody's ability to bind to its target modification and can be used to screen for cross-reactivity.

Workflow Diagram:

Dot_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_detection Detection Peptides Lactylated Peptide (Positive Control) Spotting Spot Peptides onto Nitrocellulose Membrane Peptides->Spotting NonLactyl_Peptides Non-Lactylated Peptides (e.g., Acetylated, Unmodified) NonLactyl_Peptides->Spotting Blocking Block Membrane Spotting->Blocking Primary_Ab Incubate with Anti-Lactylation Ab Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab (HRP) Primary_Ab->Secondary_Ab Develop Add Chemiluminescent Substrate & Image Secondary_Ab->Develop Validation_Workflow Start New Anti-Lactylation Antibody Lot DotBlot Dot Blot Assay (vs. other PTMs) Start->DotBlot PeptideArray Peptide Array (Broad Specificity Screen) DotBlot->PeptideArray If specific WesternBlot Western Blot (Lactate-treated cells) PeptideArray->WesternBlot If specific IP_MS Immunoprecipitation- Mass Spectrometry WesternBlot->IP_MS If specific band pattern observed End Validated for Use IP_MS->End If lactylated proteins are identified

References

Normalization strategies for quantitative analysis of lactylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of protein lactylation. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the quantitative analysis of protein lactylation.

Mass Spectrometry (MS)-Based Analysis

Q1: My mass spectrometry signal for lactylated peptides is very low. What are the potential causes and solutions?

A1: Low signal for lactylated peptides is a common challenge due to the low natural abundance of this modification.[1] Here are several factors to consider:

  • Inefficient Enrichment: The enrichment of lactylated peptides is a critical step.[2]

    • Antibody Quality: Ensure you are using a high-quality, validated anti-lactyl-lysine (anti-Kla) antibody for immunoprecipitation.[3][4] Antibody performance can vary between batches.

    • Incubation Time: Incubate the peptide-antibody bead mixture overnight at 4°C with gentle shaking to ensure maximal binding.[3]

    • Washing Steps: Insufficient washing can lead to non-specific binding, while excessive washing can cause the loss of specifically bound peptides. Follow the protocol recommendations closely.[3]

  • Sample Preparation:

    • Starting Material: Ensure you have sufficient starting protein material. Lactylation is a low-stoichiometry modification, so a higher amount of initial protein may be required compared to other PTM analyses.

    • Protein Digestion: Incomplete protein digestion can lead to missed identifications. Ensure your digestion protocol (e.g., with trypsin) is optimized.[2]

  • Mass Spectrometry Settings:

    • Resolution: High-resolution mass spectrometry (MS1 resolution ≥ 60,000, MS2 resolution ≥ 30,000) is crucial to distinguish lactylation (+72.0211 Da) from other modifications like acetylation (+42.0106 Da).[1]

    • Instrumentation: Use a highly sensitive detection platform, such as an Orbitrap mass spectrometer, which is well-suited for low-abundance modifications.[1]

Q2: How do I choose the right normalization strategy for my label-free quantitative lactylation data?

A2: Normalization is essential to correct for systematic technical variations, such as differences in sample loading or instrument performance.[5][6] The choice of method depends on the characteristics of your dataset.

  • Total Intensity Normalization: This method assumes that the total amount of protein is similar across all samples. It scales intensities to equalize the total signal in each run.[6] It's a straightforward method but can be skewed by highly abundant proteins.

  • Median Normalization: This approach assumes that the median protein intensity is constant across samples and is more robust to outliers than total intensity normalization.[5][6][7] It scales samples to have the same median intensity.

  • Probabilistic Quotient Normalization (PQN): PQN adjusts the distribution based on a reference spectrum (often the median or mean spectrum) and is considered robust for proteomics and metabolomics.[5]

  • Quantile Normalization: This method forces the intensity distributions of all samples to be identical.[7][8] It is a stringent method that should be used with caution, as it can sometimes mask true biological variance.

A recommended approach is to evaluate multiple normalization methods and assess their impact on data variance and the consistency of quality control (QC) samples.[5][9]

Q3: Can I use Data-Independent Acquisition (DIA) for quantifying lactylation?

A3: Yes, DIA is suitable for the systematic and high-throughput quantification of lactylation modifications.[1] It allows for the retrospective analysis of data, which can be advantageous for comprehensive studies. For targeted quantification, Parallel Reaction Monitoring (PRM) is also a recommended approach.[1]

Western Blot Analysis

Q1: I am not getting a clear signal or see high background on my Western blot using a pan-Kla antibody. What should I do?

A1: Troubleshooting Western blots for lactylation requires a systematic approach.

  • No Signal:

    • Positive Control: First, ensure your antibody is working by including a positive control. A lysate from cells treated with a high concentration of sodium lactate (B86563) (e.g., 100 mM for 24 hours) can serve as a strong positive control.[10][11][12]

    • Protein Loading: Load a sufficient amount of protein (e.g., 20-25 µg per lane).[10][11]

    • Transfer Efficiency: Check your protein transfer from the gel to the membrane using a total protein stain like Ponceau S.

    • Antibody Dilution: The primary antibody concentration may be too low. Perform a titration to find the optimal dilution (e.g., starting at 1:500 to 1:1000).[11][13]

  • High Background:

    • Blocking: Ensure you are using an appropriate blocking buffer (e.g., 3-5% nonfat dry milk or BSA in TBST) and blocking for at least 1 hour at room temperature.[10][11]

    • Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations.

    • Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try decreasing the concentrations.

Q2: What is an appropriate loading control for normalizing a pan-Kla Western blot?

A2: A reliable loading control is a protein that is constitutively expressed at a high level and is not affected by your experimental conditions. The choice depends on the subcellular localization of your protein of interest.

  • Whole Cell/Cytoplasmic Lysates: GAPDH, β-Actin, or α-Tubulin are commonly used.[14][15]

  • Nuclear Lysates: For histone lactylation, a nuclear-specific control is essential. Lamin B1 or Histone H3 are excellent choices.[14][15]

  • Mitochondrial Lysates: Use proteins like VDAC1 or COX IV.[15]

Important: Always validate that your chosen loading control's expression does not change with your experimental treatments.[16] An alternative to a single loading control is to use a total protein stain to normalize to the total amount of protein in each lane.[16]

Data Presentation: Normalization Strategies

Table 1: Comparison of Normalization Methods for MS-Based Lactylation Proteomics
Normalization MethodPrincipleAdvantagesConsiderations & Potential Issues
Total Intensity Normalization Assumes the total protein amount is consistent across samples. Scales each sample so the total intensity is the same.[6]Simple to implement and understand.Can be heavily influenced by a few highly abundant proteins. May not be suitable if there are global changes in protein expression.
Median Normalization Assumes the median protein abundance is constant. Scales each sample to have the same median intensity.[6][7]More robust to outliers and skewed distributions than total intensity normalization.[5]Assumes that most proteins do not change in abundance or that changes are symmetrical.
Probabilistic Quotient Normalization (PQN) Aligns each sample's spectrum to a reference spectrum (e.g., the median spectrum of all samples).[5]Robust and effective for proteomics and metabolomics datasets.[5] Less sensitive to a high proportion of changing proteins.Can be computationally more intensive than simpler methods.
Quantile Normalization Forces the intensity distributions of each sample to be identical.[7][8]Effectively removes technical variation related to instrument response.Can obscure true biological variation; should be used with caution. Assumes the underlying global distribution is the same for all samples.
Internal Standards (Spike-in) A known amount of a labeled peptide/protein is added to each sample before processing. Normalization is performed against the signal of this standard.[17]Corrects for variability through all steps, from sample preparation to MS analysis.[17] Considered the gold standard.[17]Can be expensive. The standard must be chosen carefully to not interfere with endogenous peptides and behave similarly during processing.
Table 2: Selection of Loading Controls for Western Blot Analysis
Loading ControlMolecular Weight (kDa)Subcellular LocalizationNotes & Considerations
β-Actin ~42Cytoskeleton/CytoplasmUbiquitously expressed at high levels.[14] May not be suitable for skeletal muscle samples due to extremely high abundance.[14]
GAPDH ~37CytoplasmVery common control. Its expression can be affected by changes in glycolysis, which is relevant to lactylation studies. Validate its stability in your model.
α-Tubulin / β-Tubulin ~55Cytoskeleton/CytoplasmHighly conserved and abundant. Expression can be affected by drugs that target microtubules.[18]
Lamin B1 ~66NucleusExcellent control for nuclear fractions and histone lactylation studies.[14][15] Not suitable for samples without a nuclear envelope.[14]
Histone H3 ~17NucleusIdeal for normalizing histone modifications. Ensures equal loading of nuclear material.[15]
VDAC1/Porin ~31MitochondriaSpecific marker for the outer mitochondrial membrane. Use when investigating lactylation of mitochondrial proteins.[15]
Total Protein Stain N/AEntire LaneNormalizes to the total protein loaded in each lane.[16] Avoids issues with the regulation of single housekeeping proteins. Can be performed before immunodetection.

Experimental Protocols

Protocol 1: Enrichment of Lactylated Peptides for Mass Spectrometry

This protocol outlines the key steps for the immunoaffinity enrichment of lactylated peptides from digested protein extracts.

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Perform in-solution or in-gel digestion of proteins into peptides, typically using trypsin.[2]

    • Desalt the resulting peptide mixture using a C18 column.

  • Immunoaffinity Enrichment:

    • Dissolve the dried, desalted peptides in an immuno-precipitation buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[3]

    • Pre-wash anti-lactyl-lysine antibody-conjugated beads (e.g., agarose (B213101) or magnetic beads) with the same buffer.

    • Incubate the peptide solution with the pre-washed antibody beads overnight at 4°C with gentle end-over-end rotation.[3]

  • Washing and Elution:

    • After incubation, centrifuge the beads and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound peptides. A typical procedure is four washes with NETN buffer followed by two washes with ultrapure water.[3]

    • Elute the bound lactylated peptides from the beads using an acidic solution, such as 0.1% trifluoroacetic acid (TFA).[3]

  • Final Desalting and Preparation for LC-MS/MS:

    • Combine the eluted fractions and vacuum-dry them.

    • Perform a final desalting step using a C18 StageTip to remove any residual contaminants.

    • The enriched peptides are now ready for analysis by LC-MS/MS.[2]

Protocol 2: Western Blot Analysis of Total Lactylation (Pan-Kla)

This protocol provides a general workflow for detecting total protein lactylation.

  • Sample Preparation:

    • Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Positive Control (Optional but Recommended): Treat a parallel culture of cells with 100 mM sodium lactate for 24 hours to induce hyper-lactylation.[10][11]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-25 µg of protein per sample by boiling in Laemmli sample buffer.[11]

    • Separate the proteins on an SDS-PAGE gel (e.g., 4-20% gradient gel).[10]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with a reversible stain like Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or 3% BSA in TBST).[10][11]

    • Incubate the membrane with the primary anti-pan-Kla antibody at the recommended dilution (e.g., 1:1000) in blocking buffer, typically overnight at 4°C.[10][13]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) at the appropriate dilution (e.g., 1:10,000) for 1 hour at room temperature.[11]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Normalization:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • To normalize, strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, Lamin B1) or use a total protein stain.

Visualizations

lactylation_ms_workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis p1 Protein Extraction (Cells/Tissues) p2 Trypsin Digestion p1->p2 p3 Peptide Desalting (C18) p2->p3 e1 Immunoaffinity (anti-Kla antibody) p3->e1 a1 LC-MS/MS (High Resolution) e1->a1 a2 Database Search (e.g., MaxQuant) a1->a2 a3 Normalization & Quantification a2->a3 d1 Identify Lactylated Proteins & Sites a3->d1 d2 Functional Analysis (GO, KEGG) a3->d2

Caption: Workflow for quantitative mass spectrometry-based lactylation analysis.

normalization_choice start Start: Choose Normalization q2 Are spike-in standards available? start->q2 q1 Are there global shifts in protein abundance? q3 Is the dataset prone to outliers? q1->q3 Yes rec3 Consider Total Intensity Normalization q1->rec3 No q2->q1 No rec1 Use Internal Standard (Spike-in) Normalization q2->rec1 Yes rec2 Use Median or PQN Normalization q3->rec2 Yes rec4 Consider Quantile Normalization (with caution) q3->rec4 No ans_yes ans_yes ans_no ans_no rec rec

Caption: Decision tree for selecting a mass spectrometry normalization strategy.

wb_troubleshooting start Poor Pan-Kla WB Signal c1 Run Positive Control (Lactate-treated lysate) start->c1 c2 Check Protein Transfer (Ponceau S stain) start->c2 c1_ok Signal in Control? c1->c1_ok res_bad_ab Issue with Primary Antibody c1_ok->res_bad_ab No res_sample_issue Low lactylation in sample c1_ok->res_sample_issue Yes c2_ok Transfer OK? c2->c2_ok c3 Optimize Antibody Concentration c2_ok->c3 Yes res_transfer_issue Redo SDS-PAGE & Transfer c2_ok->res_transfer_issue No c3_result Increase primary Ab conc. Increase secondary Ab conc. c3->c3_result c4 Check Reagents c3_result->c4 c4_result Prepare fresh buffers. Check ECL substrate.

Caption: Troubleshooting workflow for a Pan-Kla Western Blot experiment.

lactylation_pathway glycolysis High Glycolysis (e.g., Hypoxia, Cancer) lactate Increased Lactate glycolysis->lactate lactyl_coa Lactyl-CoA Formation lactate->lactyl_coa p300 p300/KATs ('Writers') lactyl_coa->p300 lactylated_protein Lactylated Protein (Kla) p300->lactylated_protein Kla protein Protein (e.g., Histones) protein->p300 gene_expression Altered Gene Expression lactylated_protein->gene_expression

Caption: Simplified pathway of glycolysis-driven protein lactylation.

References

Technical Support Center: Addressing the Low Stoichiometry of Histone Lactylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with histone lactylation. This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges posed by the low stoichiometry of this post-translational modification (PTM).

I. Frequently Asked Questions (FAQs)

Q1: Why is histone lactylation considered a low stoichiometry modification?

A1: Histone lactylation is considered a low stoichiometry modification because, in many cellular contexts, it is present on a much smaller fraction of total histone proteins compared to other well-studied modifications like acetylation and methylation.[1] While the exact stoichiometry varies depending on the cell type, condition, and specific lysine (B10760008) residue, studies have consistently shown it to be a less abundant mark.[1] This low abundance presents significant challenges for its detection and functional characterization.

Q2: What are the primary challenges in detecting histone lactylation due to its low abundance?

A2: The primary challenges include:

  • Low Signal-to-Noise Ratio: The low abundance of lactylated histones can result in weak signals that are difficult to distinguish from background noise in techniques like Western blotting and mass spectrometry.[1]

  • Antibody Specificity and Affinity: The development of highly specific and high-affinity antibodies against lactylated lysine is crucial but challenging. Poor antibody performance can lead to false-negative results or non-specific binding.

  • Interference from Other PTMs: The mass of a lactyl group (+72.0211 Da) is relatively close to other modifications, which can lead to misidentification in mass spectrometry if the instrument resolution is insufficient. For instance, it needs to be distinguished from acetylation (+42.0106 Da).[1]

  • Sample Preparation and Enrichment: Efficient enrichment of lactylated histones or peptides is often necessary to increase their concentration to a detectable level. However, enrichment methods themselves can introduce bias or sample loss.

Q3: How can I increase the levels of histone lactylation in my cell culture experiments?

A3: You can increase intracellular lactate (B86563) levels, which serves as the precursor for histone lactylation.[2][3][4] This can be achieved by:

  • Exogenous Lactate Supplementation: Treating cells with sodium lactate can directly increase the intracellular lactate pool and subsequently enhance histone lactylation.[2][5]

  • Inducing Hypoxia: Culturing cells under hypoxic conditions promotes a metabolic shift towards glycolysis, leading to increased lactate production and histone lactylation.[2][4]

  • Using Glycolysis Inhibitors (with caution): While counterintuitive, some studies use inhibitors of enzymes downstream of lactate production to cause lactate accumulation. However, this approach should be carefully controlled and interpreted, as it can have broad metabolic effects.

Q4: What are the key enzymes involved in regulating histone lactylation?

A4: The enzymatic regulation of histone lactylation involves "writers" that add the modification and "erasers" that remove it.

  • Writers (Lactyltransferases): The histone acetyltransferases (HATs) p300 and CBP have been identified as the primary enzymes responsible for catalyzing the addition of the lactyl group from lactyl-CoA onto lysine residues of histones.[6][7][8][9][10]

  • Erasers (Delactylases): Class I histone deacetylases (HDAC1-3 ) have been shown to possess robust delactylase activity, removing the lactyl group from histones.[11][12][13][14] Some studies have also suggested a minor role for SIRT1-3 in vitro.[11][13]

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of histone lactylation.

A. Western Blotting
Problem Possible Cause Recommended Solution
No or Weak Signal Low abundance of histone lactylation in the sample. - Increase the amount of histone extract loaded per lane (up to 50 µg).- Enrich for lactylated histones using immunoprecipitation (IP) prior to loading.- Treat cells with lactate or induce hypoxia to increase lactylation levels.
Inefficient antibody. - Use a validated, high-affinity anti-lactyllysine (anti-Kla) antibody.- Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).
Poor transfer of low molecular weight histones. - Use a smaller pore size membrane (e.g., 0.2 µm PVDF).- Optimize transfer conditions (e.g., reduce methanol (B129727) concentration in the transfer buffer).
Masking of the epitope by blocking buffer. - Test different blocking agents (e.g., 5% BSA in TBST instead of milk).
High Background Non-specific antibody binding. - Decrease the primary antibody concentration.- Increase the number and duration of wash steps.- Include a pre-clearing step for your histone extract.
Contaminated reagents. - Use freshly prepared buffers.
Non-specific Bands Antibody cross-reactivity. - Use a highly specific monoclonal antibody if available.- Perform peptide competition assays to confirm band specificity.
Protein degradation. - Add protease inhibitors to all buffers during sample preparation.
B. Mass Spectrometry
Problem Possible Cause Recommended Solution
Failure to Detect Lactylated Peptides Extremely low abundance. - Implement an enrichment step for lactylated peptides using a pan-specific anti-Kla antibody.[15][16]- Fractionate the peptide sample before LC-MS/MS analysis.
Inefficient ionization of lactylated peptides. - Optimize LC-MS/MS parameters, including the gradient and collision energy.
Misidentification of Lactylation Insufficient mass resolution. - Use a high-resolution mass spectrometer (e.g., Orbitrap) to differentiate lactylation from other PTMs with similar masses.[1]
Incorrect database search parameters. - Ensure that the mass shift for lactylation (+72.0211 Da) is included as a variable modification in your search parameters.
Poor Quantitative Reproducibility Variability in sample preparation and enrichment. - Use a standardized and validated protocol for histone extraction and peptide enrichment.- Include internal standards or labeled peptides for accurate quantification.
C. Chromatin Immunoprecipitation (ChIP/CUT&RUN)
Problem Possible Cause Recommended Solution
Low ChIP Efficiency/Yield Low abundance of the histone mark. - Increase the amount of starting material (cells or tissue).- Use a validated ChIP-grade anti-Kla antibody and optimize its concentration.
Inefficient immunoprecipitation. - Optimize incubation times for antibody-chromatin binding.- Ensure proper bead washing to reduce non-specific binding.
Over-fixation of cells. - Reduce the formaldehyde (B43269) cross-linking time, as this can mask epitopes.
High Background Signal Non-specific antibody binding. - Include a pre-clearing step with protein A/G beads before adding the specific antibody.- Perform a mock IP with a non-specific IgG as a negative control.[17]
Insufficient washing. - Increase the number and stringency of wash steps after immunoprecipitation.[18]

III. Quantitative Data Summary

Due to the low stoichiometry and dynamic nature of histone lactylation, absolute quantitative data is challenging to obtain and can vary significantly between studies. The following tables summarize available qualitative and relative quantitative findings.

Table 1: Comparison of Histone Lactylation and Acetylation Levels in Response to Stimuli

Cell Type/Condition Stimulus Histone Lactylation (Kla) Histone Acetylation (Kac) Reference
Human MCF-7 CellsHypoxiaIncreasedNo significant change or decreased[2][4]
Mouse BMDMsM1 Polarization (LPS + IFN-γ)Increased (late phase)Decreased (late phase)[2][4]
Human HeLa CellsHypoxiaIncreasedDecreased[19]
MacrophagesLactate TreatmentIncreasedIncreased[4]

Table 2: Examples of Identified Histone Lactylation Sites and their Context

Histone Site Cell Type/Organism Biological Context Observed Change Reference
H3K18laMouse BMDMsM1 Macrophage PolarizationIncreased enrichment at promoters of wound healing genes[2]
H4K12laOcular MelanomaCancerHigher levels in tumor tissue associated with recurrence
H3K18laAlzheimer's Disease (AD) modelsNeurodegenerationIncreased levels in 5XFAD mice and AD patients[20]
H3K14la, H4K8la, H4K12laColon Cancer Cell LinesCancerValidated lactylation sites

IV. Experimental Protocols

A. Nuclear Extraction and Histone Purification

This protocol is adapted from established methods for isolating histones for downstream analysis.[21][22][23][24]

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

    • Incubate on ice for 10-15 minutes to allow cells to swell.

    • Lyse the cells by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer.

    • Centrifuge at a low speed (e.g., 1,500 x g) for 5 minutes at 4°C to pellet the nuclei.

  • Histone Extraction:

    • Wash the nuclear pellet with the hypotonic lysis buffer.

    • Resuspend the washed nuclei in 0.2 M H₂SO₄.

    • Incubate on a rotator at 4°C for at least 4 hours or overnight to extract basic histone proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cellular debris.

    • Transfer the supernatant containing the histones to a new tube.

  • Histone Precipitation:

    • Add trichloroacetic acid (TCA) to the histone-containing supernatant to a final concentration of 20-25%.

    • Incubate on ice for at least 1 hour to precipitate the histones.

    • Centrifuge at high speed for 10 minutes at 4°C to pellet the histones.

    • Wash the histone pellet twice with ice-cold acetone.

    • Air-dry the pellet and resuspend in ultrapure water.

    • Quantify the histone concentration using a Bradford or BCA assay.

B. Enrichment of Lactylated Peptides for Mass Spectrometry

This protocol outlines the immunoaffinity enrichment of lactylated peptides.[15][16]

  • Protein Digestion:

    • Start with purified histones or total nuclear extract.

    • Perform in-solution digestion using an appropriate protease (e.g., trypsin).

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • Immunoaffinity Enrichment:

    • Equilibrate anti-L-lactyllysine antibody-conjugated agarose (B213101) beads with a binding/wash buffer (e.g., PBS with 0.05% Tween-20).

    • Incubate the desalted peptides with the antibody-conjugated beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively with the binding/wash buffer to remove non-specifically bound peptides.

    • Perform a final wash with ultrapure water.

  • Elution:

    • Elute the enriched lactylated peptides from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid).

    • Desalt the eluted peptides again using a C18 StageTip before LC-MS/MS analysis.

C. CUT&RUN for Histone Lactylation

This protocol is a condensed workflow based on established CUT&RUN methods.[25][26][27][28]

  • Cell Preparation and Binding:

    • Harvest fresh, unfixed cells and bind them to activated Concanavalin A-coated magnetic beads.

    • Permeabilize the cells with a digitonin-containing buffer.

  • Antibody Incubation:

    • Incubate the cell-bead complexes with a CUT&RUN-validated anti-Kla primary antibody (typically 1-2 µg) in an antibody-binding buffer overnight at 4°C.

    • Include positive (e.g., anti-H3K4me3) and negative (e.g., IgG isotype) control antibodies in separate reactions.

  • pAG-MNase Binding and Cleavage:

    • Wash the cells to remove unbound primary antibody.

    • Incubate with pA/G-MNase, which will bind to the antibody-targeted regions.

    • Wash to remove unbound pA/G-MNase.

    • Activate the MNase by adding Ca²⁺ and incubate at 0°C to induce cleavage of the surrounding DNA.

    • Stop the reaction by adding a chelating agent (e.g., EDTA/EGTA).

  • DNA Release and Purification:

    • Incubate at 37°C to release the cleaved chromatin fragments into the supernatant.

    • Separate the beads using a magnetic stand and collect the supernatant containing the enriched DNA.

    • Purify the DNA using a spin column-based method.

    • Quantify the DNA and proceed with library preparation for sequencing.

V. Signaling Pathways and Workflows

Signaling Pathway of Histone Lactylation Regulation

HistoneLactylationPathway cluster_0 Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA LactylCoA This compound Lactate->LactylCoA p300_CBP p300/CBP (Writers) LactylCoA->p300_CBP LactylatedHistone Lactylated Histone p300_CBP->LactylatedHistone Lactylation Histone Histone HDACs HDAC1-3 (Erasers) LactylatedHistone->HDACs GeneExpression Altered Gene Expression LactylatedHistone->GeneExpression HDACs->Histone Delactylation Hypoxia Hypoxia / Warburg Effect Hypoxia->Glucose

Caption: Regulation of histone lactylation by metabolic pathways and enzymes.

Experimental Workflow for Mass Spectrometry-Based Analysis

MS_Workflow Sample Cells / Tissue Extraction Nuclear Extraction & Histone Purification Sample->Extraction Digestion Protein Digestion (e.g., Trypsin) Extraction->Digestion Enrichment Immunoaffinity Enrichment (anti-Kla) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis

Caption: Workflow for the analysis of histone lactylation by mass spectrometry.

Logical Flow for Troubleshooting Low Western Blot Signal

Caption: Troubleshooting flowchart for low signal in histone lactylation Western blots.

References

Technical Support Center: Optimizing Cell Lysis for Lactyl-CoA Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the optimal extraction and preservation of Lactyl-CoA from cellular samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its preservation critical?

This compound is a thioester metabolite that serves as the substrate donor for histone lysine (B10760008) lactoylation, a recently discovered post-translational modification.[1][2] This modification links cellular metabolism, particularly glycolysis, to epigenetic regulation. Preserving the integrity of this compound during sample processing is critical for accurately studying its role in these pathways. However, it is a very low-abundance metabolite, making its detection and quantification challenging.[1][3][4]

Q2: What are the primary challenges in preserving this compound during cell lysis?

The main challenges stem from both the chemical instability of the molecule and the biological matrix from which it is extracted:

  • Enzymatic Degradation: Cells contain acyl-CoA thioesterases that can rapidly hydrolyze the thioester bond of this compound.[5][6]

  • Chemical Hydrolysis: The thioester bond is susceptible to chemical hydrolysis, especially under neutral or alkaline pH conditions.[5]

  • Low Abundance: this compound is present at concentrations 20 to 350 times lower than major acyl-CoAs like acetyl-CoA, requiring highly sensitive and optimized methods.[1][3]

  • Oxidation: The thiol group in the Coenzyme A moiety is prone to oxidation, which can interfere with analysis.[5]

Q3: Which cell lysis method is most effective for preserving this compound?

The most robust and frequently recommended method involves rapid inactivation of enzymes and protein precipitation using a cold, acidic solution. Lysis with ice-cold 10% (w/v) trichloroacetic acid (TCA) has been shown to be effective for quantifying this compound.[3][7] While methods using cold organic solvents like methanol (B129727) are common for general metabolomics, one study reported that a methanol-water extraction failed to yield a detectable this compound peak, whereas the TCA method was successful.[3][8]

Q4: What are the most critical factors to control during the lysis and extraction process?

To ensure maximal recovery and stability of this compound, the following factors must be strictly controlled:

  • Temperature: All steps must be performed on ice or at 4°C to minimize enzymatic activity and slow chemical degradation.[5][6]

  • pH: A slightly acidic environment (pH 4.0 - 6.8) is essential for maintaining the stability of the thioester bond.[5] Acidic lysis buffers (e.g., TCA or potassium phosphate (B84403) at pH 4.9) are highly recommended.[3][9]

  • Speed: The time between cell harvesting and enzyme inactivation (quenching) must be minimized. Work quickly to prevent metabolic changes and degradation.[10]

  • Storage: If immediate analysis is not possible, flash-freeze cell pellets in liquid nitrogen and store them at -80°C. Store acidic extracts at -80°C and avoid repeated freeze-thaw cycles.[5][10]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No this compound Signal Ineffective Enzyme Quenching: Endogenous thioesterases degraded the analyte before or during lysis.Ensure immediate quenching. For adherent cells, aspirate media and add ice-cold 10% TCA directly to the plate.[3][10] For suspension cells, pellet them quickly at 4°C and immediately resuspend in cold 10% TCA.[10]
Chemical Degradation: The pH of buffers or solvents was not acidic, leading to hydrolysis of the thioester bond.Verify that all buffers and reconstitution solvents are within a stable pH range (4.0-6.8).[5] Use an acidic extraction method.[3]
Inefficient Extraction: The chosen lysis method was not suitable for this compound.Use the recommended 10% TCA extraction protocol.[3][7] Combining chemical lysis with mechanical disruption (e.g., sonication on ice) can improve extraction efficiency.[3][10]
Loss during Sample Cleanup: The analyte was lost during the solid-phase extraction (SPE) step.Optimize the SPE protocol. Ensure the column is properly conditioned and that the wash and elution steps are suitable for short-chain acyl-CoAs.[10]
High Variability Between Replicates Inconsistent Sample Handling: Variations in the timing of quenching, lysis, or extraction steps.Standardize the workflow meticulously. Ensure all samples are processed identically and kept on ice throughout the procedure. Use pre-chilled tubes and buffers.[10]
Inaccurate Normalization: Differences in starting cell number or protein content.Accurately count cells before harvesting. Normalize the final this compound measurement to total protein concentration or cell number.[10]
Sample Degradation in Autosampler: this compound is degrading while waiting for injection.Analyze samples as quickly as possible after preparation. Ensure the autosampler is chilled (e.g., 4°C). Reconstituting the final extract in methanol may improve stability over purely aqueous solutions.[5][11]
Poor Chromatographic Peak Shape Secondary Interactions: The negatively charged phosphate groups of this compound can interact with the stationary phase, causing peak tailing.Optimize the mobile phase. Using an ion-pairing agent or adjusting the pH can improve peak shape.[12]
Matrix Effects: Co-eluting molecules from the sample matrix are suppressing or enhancing the this compound signal.Improve chromatographic separation by optimizing the gradient. Use a stable isotope-labeled internal standard (e.g., ¹³C₃¹⁵N₁-Lactyl-CoA) to correct for matrix effects.[3][13]

Data Presentation

Relative Abundance of this compound

The concentration of this compound is significantly lower than that of other major short-chain acyl-CoAs. The following table summarizes data from HepG2 cells for comparison.

Acyl-CoA SpeciesConcentration (pmol/10⁶ cells)
Succinyl-CoA25.467
Acetyl-CoA10.644
Propionyl-CoA3.532
Crotonoyl-CoA0.032
This compound 0.011
Data sourced from studies on HepG2 cells.[3][4]
Recommended Stability Conditions
ParameterRecommended ConditionRationale
Extraction pH 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.[5][9]
Storage/Analysis pH 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[5]
Extraction Temperature 0 - 4°C (On Ice)Minimizes enzymatic degradation and slows chemical hydrolysis.[5][6]
Long-Term Storage Temp. -80°CEssential for long-term stability of cell pellets and extracts.[5][10]

Experimental Protocols

Protocol 1: Recommended Method for this compound Extraction from Cultured Cells

This protocol is adapted from methods successfully used for the quantification of this compound by LC-MS.[3][7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water

  • Stable isotope-labeled internal standard (e.g., ¹³C₃¹⁵N₁-Lactyl-CoA)

  • Ice bucket, cell scrapers, and pre-chilled 1.5 mL microcentrifuge tubes

  • Probe sonicator

  • Centrifuge capable of 17,000 x g at 4°C

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Methanol and water for SPE

  • Elution buffer: Methanol with 25 mM ammonium (B1175870) acetate

  • Nitrogen evaporator

  • Reconstitution solvent: 5% (w/v) 5-sulfosalicylic acid (SSA) in water

Procedure:

  • Cell Harvesting (Adherent Cells): a. Place the cell culture dish on ice. b. Aspirate the culture medium. c. Quickly wash the cells once with ice-cold PBS. d. Immediately add 1 mL of ice-cold 10% TCA to the plate. e. Use a cell scraper to scrape the cells and collect the acidic lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Harvesting (Suspension Cells): a. Transfer the cell suspension to a centrifuge tube. b. Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C). c. Aspirate the supernatant and immediately resuspend the cell pellet in 1 mL of ice-cold 10% TCA in a pre-chilled 1.5 mL microcentrifuge tube.

  • Lysis and Protein Precipitation: a. Add the internal standard to the acidic lysate. b. Sonicate the sample on ice using short pulses (e.g., 12 pulses of 0.5 seconds each) to ensure complete lysis. Avoid overheating the sample. c. Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE) Cleanup: a. Carefully transfer the supernatant to a new pre-chilled tube. b. Condition an SPE column by washing with 1 mL of methanol, followed by equilibration with 1 mL of water. c. Load the supernatant onto the conditioned SPE column. d. Desalt the column by washing with 1 mL of water. e. Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried sample in a small volume (e.g., 55 µL) of 5% SSA in water. c. The sample is now ready for analysis by LC-MS.

Visualizations

Experimental Workflow for this compound Extraction

Workflow cluster_harvest Cell Harvesting cluster_cleanup Sample Cleanup Harvest_Adherent Adherent Cells: Wash with cold PBS Quench Quenching & Lysis (Add Ice-Cold 10% TCA) Harvest_Adherent->Quench Harvest_Suspension Suspension Cells: Pellet at 4°C Harvest_Suspension->Quench Spike Spike Internal Standard Quench->Spike Sonicate Sonication on Ice Spike->Sonicate Centrifuge Centrifuge (17,000 x g, 4°C) Pellet Protein Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Dry Evaporate to Dryness (Nitrogen Stream) SPE->Dry Reconstitute Reconstitute in 5% SSA Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction and sample preparation.

This compound in Histone Lactylation Pathway

Signaling_Pathway Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Lactyl_CoA This compound Lactate->Lactyl_CoA + CoA-SH - H2O p300 p300 (Lactyltransferase) Lactyl_CoA->p300 Lactylated_Histone Lactylated Histone (Epigenetic Regulation) p300->Lactylated_Histone CoA_SH CoA-SH p300->CoA_SH Histone Histone Protein Histone->p300

Caption: Formation of this compound and its role in histone lactylation.

Troubleshooting Logic for Low this compound Signal

Troubleshooting Start Low or No This compound Signal Check_Quenching Was quenching immediate with ice-cold acid? Start->Check_Quenching Check_pH Were all solutions acidic (pH 4-6.8)? Check_Quenching->Check_pH Yes Sol_Quench Solution: Improve quenching speed. Lyse directly on plate. Check_Quenching->Sol_Quench No Check_Temp Were samples kept on ice at all times? Check_pH->Check_Temp Yes Sol_pH Solution: Verify pH of all buffers and reconstitution solvents. Check_pH->Sol_pH No Check_Method Was a validated method (e.g., TCA + SPE) used? Check_Temp->Check_Method Yes Sol_Temp Solution: Ensure all steps are performed at 0-4°C. Check_Temp->Sol_Temp No Sol_Method Solution: Adopt recommended TCA protocol with sonication. Check_Method->Sol_Method No Success Problem Likely Resolved Check_Method->Success Yes

Caption: Decision tree for troubleshooting low this compound signal.

References

Validation & Comparative

A Comparative Guide to Lactyl-CoA and Acetyl-CoA in Epigenetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic regulation is continuously evolving, with the discovery of novel histone modifications challenging and expanding our understanding of gene expression. Among the most significant are histone acetylation, a well-established mark of active transcription, and the more recently identified histone lactylation. Both involve the acylation of lysine (B10760008) residues on histone tails, utilizing activated acyl-group donors derived from cellular metabolism: Acetyl-Coenzyme A (Acetyl-CoA) and Lactyl-Coenzyme A (Lactyl-CoA), respectively. This guide provides a comprehensive comparison of the roles of this compound and Acetyl-CoA in epigenetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this dynamic field.

At a Glance: Key Differences and Similarities

FeatureThis compoundAcetyl-CoA
Histone Mark Histone Lactylation (Kla)Histone Acetylation (Kac)
Metabolic Precursor Lactate (B86563)Acetate (B1210297), Pyruvate, Citrate (B86180), Fatty Acids
Cellular Concentration 20 to 350 times lower than Acetyl-CoA[1][2][3]Significantly higher and more abundant
Primary "Writers" p300/CBP, KAT2A[4][5][6]p300/CBP, GCN5, PCAF, TIP60[7]
Primary "Erasers" HDAC1-3, SIRT1-3[8][9]Histone Deacetylases (HDACs), Sirtuins (SIRTs)
Functional Role Associated with delayed gene expression in response to metabolic stress (e.g., hypoxia, inflammation), wound healing, and homeostasis.[10][11]Generally associated with active gene transcription and euchromatin.[12]
Kinetics Slower and more prolonged increase in response to stimuli.[8]Rapid and often transient increase in response to stimuli.

Quantitative Data Summary

The relative abundance of the donor molecules and the resulting histone modifications are critical for their biological function. The following tables summarize the available quantitative data.

Table 1: Cellular Concentrations of Acyl-CoAs

Acyl-CoAConcentration in HepG2 cells (pmol/10^6 cells)[13]Concentration in mouse heart (pmol/mg tissue wet weight)[1][13]
This compound 0.0110.0172 - 0.0179
Acetyl-CoA ~0.3 - 2.75 (estimated 30-250x higher than this compound)5.77
Propionyl-CoA ~0.2 - 1.65 (estimated 20-150x higher than this compound)0.476
Crotonyl-CoA 0.033Not Reported
Succinyl-CoA ~0.3 - 2.75 (estimated 30-250x higher than this compound)Not Reported

Table 2: Comparison of Histone Lactylation and Acetylation Dynamics

ConditionHistone ModificationFold Change/ObservationCell TypeReference
HypoxiaHistone Lactylation (Kla)IncreasedMCF-7, HeLa, RAW264.7[10]
HypoxiaHistone Acetylation (Kac)No significant change or decreasedMCF-7, HeLa[8][10]
M1 Macrophage Polarization (late phase)Histone Lactylation (Kla)IncreasedBone Marrow-Derived Macrophages (BMDMs)[10]
M1 Macrophage Polarization (late phase)Histone Acetylation (Kac)DecreasedBone Marrow-Derived Macrophages (BMDMs)[10]
TSA (HDAC inhibitor) TreatmentH3K9 Acetylation~3.9-fold increaseDrosophila[14]
TSA (HDAC inhibitor) TreatmentH3K14 Acetylation~2.3-fold increaseDrosophila[14]
TSA (HDAC inhibitor) TreatmentH3K18 Acetylation~1.5-fold increaseDrosophila[14]

Signaling Pathways

The production and utilization of this compound and Acetyl-CoA for histone modification are intricately linked to cellular metabolic state.

Acetyl-CoA Production for Histone Acetylation

Acetyl-CoA is a central metabolite derived from multiple sources, including glucose, fatty acids, and amino acids.[7][12][15] In the nucleus and cytoplasm, the primary pathways for generating Acetyl-CoA for histone acetylation are the conversion of citrate by ATP-citrate lyase (ACLY) and the conversion of acetate by Acetyl-CoA synthetase 2 (ACSS2).[7][12]

AcetylCoA_Pathway cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Mito_AcetylCoA Mitochondrial Acetyl-CoA Pyruvate->Mito_AcetylCoA PDH Citrate Citrate Mito_AcetylCoA->Citrate Cyto_Citrate Cytosolic Citrate Citrate->Cyto_Citrate Cyto_AcetylCoA Cytosolic/Nuclear Acetyl-CoA Cyto_Citrate->Cyto_AcetylCoA   ACLY ACLY Cyto_Citrate->ACLY Histone_Ac Histone Acetylation Cyto_AcetylCoA->Histone_Ac   HATs HATs (p300/CBP, etc.) Cyto_AcetylCoA->HATs FattyAcids Fatty Acids FattyAcids->Mito_AcetylCoA β-oxidation Acetate Acetate Acetate->Cyto_AcetylCoA   ACSS2 ACSS2 Acetate->ACSS2 ACLY->Cyto_AcetylCoA ACSS2->Cyto_AcetylCoA HATs->Histone_Ac Mitochondrion Mitochondrion Nucleus Nucleus/Cytosol

Fig 1. Acetyl-CoA production pathway for histone acetylation.
This compound Production for Histone Lactylation

The pathway for this compound synthesis is an area of active investigation. It is established that histone lactylation is derived from lactate, a product of glycolysis, particularly under conditions of high glycolytic flux such as hypoxia or inflammation.[10] The enzyme responsible for converting lactate to this compound in cells is not definitively identified, although some evidence suggests that ACSS2 may play this role.[4][8] The histone acetyltransferase p300 has been shown to act as a "writer" for histone lactylation, utilizing this compound as a substrate.[8][11]

LactylCoA_Pathway cluster_cyto Cytosol / Nucleus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate   LDHA LDHA Pyruvate->LDHA LactylCoA This compound Lactate->LactylCoA ?   ACSS2_putative ACSS2 (putative) Lactate->ACSS2_putative Histone_La Histone Lactylation LactylCoA->Histone_La   p300 p300/CBP LactylCoA->p300 LDHA->Lactate ACSS2_putative->LactylCoA p300->Histone_La Cytosol Cytosol/Nucleus

Fig 2. Proposed this compound production pathway for histone lactylation.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying histone lactylation and acetylation. Below are detailed protocols for key experiments.

Synthesis of L-Lactyl-CoA

This protocol is adapted from Varner et al., 2020.[1]

Materials:

  • L-Lactic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A (CoA)

  • Sodium bicarbonate

Procedure:

  • Dissolve L-Lactic acid (1.0 mmol) and NHS (1.0 mmol) in anhydrous THF.

  • Add a solution of DCC (1.0 mmol) in THF dropwise to the L-lactic acid solution at room temperature with stirring.

  • Stir the reaction mixture overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the NHS-lactyl ester.

  • Dissolve the NHS-lactyl ester and Coenzyme A in a sodium bicarbonate buffer.

  • Stir the reaction mixture at room temperature.

  • Purify the resulting L-Lactyl-CoA using high-performance liquid chromatography (HPLC).

  • Validate the final product by mass spectrometry.

In Vitro Histone Lactylation/Acetylation Assay

This protocol is a generalized procedure based on methods described for both acetylation and lactylation assays involving the p300 enzyme.[10][16][17]

Materials:

  • Recombinant p300/CBP histone acetyltransferase

  • Recombinant or purified core histones (or specific histone peptides)

  • This compound or Acetyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • HDAC inhibitor (e.g., Sodium Butyrate)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies (anti-pan-Kla, anti-pan-Kac, or site-specific antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Prepare the reaction mixture in the assay buffer containing recombinant histones and the HDAC inhibitor.

  • Add recombinant p300/CBP enzyme to the mixture.

  • Initiate the reaction by adding this compound or Acetyl-CoA.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence imager.

Quantification of Histone Modifications by Mass Spectrometry

This is a general workflow for the quantitative analysis of histone lactylation and acetylation using mass spectrometry.[18][19][20]

Procedure:

  • Histone Extraction: Isolate nuclei from cell or tissue samples and perform acid extraction (e.g., with 0.4 N H2SO4) to enrich for histones.

  • Protein Digestion: Derivatize the extracted histones (e.g., with propionic anhydride) to block unmodified and monomethylated lysines, followed by digestion with trypsin.

  • (Optional) Peptide Enrichment: For low-abundance modifications like lactylation, enrich for lactylated peptides using immunoaffinity purification with anti-lactyl-lysine antibodies.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the modified peptides. For relative quantification between samples, label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be employed.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing histone lactylation and acetylation in response to a cellular stimulus.

Experimental_Workflow Start Cell Culture (e.g., Macrophages) Stimulus Apply Stimulus (e.g., LPS, Hypoxia) Start->Stimulus Harvest Harvest Cells at Time Points Stimulus->Harvest Split Split Sample Harvest->Split Metabolomics Metabolite Extraction (Lactate, Acetyl-CoA) Split->Metabolomics Histone_Extraction Histone Extraction Split->Histone_Extraction RNA_Seq RNA Isolation and Sequencing Split->RNA_Seq LCMS_Metabolites LC-MS Analysis Metabolomics->LCMS_Metabolites Data_Analysis Integrative Data Analysis LCMS_Metabolites->Data_Analysis Western_Blot Western Blot (Pan/Site-specific Kac/Kla) Histone_Extraction->Western_Blot MS_Proteomics Quantitative Mass Spectrometry (Histone PTMs) Histone_Extraction->MS_Proteomics Western_Blot->Data_Analysis MS_Proteomics->Data_Analysis RNA_Seq->Data_Analysis

References

p300/CBP Substrate Specificity: A Comparative Analysis of Lactyl-CoA versus Acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP), are crucial regulators of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins, a post-translational modification central to chromatin structure and function. Recently, a novel post-translational modification, lysine lactylation, has emerged as a key epigenetic mark linking cellular metabolism to gene regulation. This modification is also catalyzed by p300/CBP, which utilize lactyl-CoA as a substrate. Understanding the substrate specificity of p300/CBP for these two acyl-CoA molecules is critical for elucidating the interplay between cellular metabolism and epigenetic control in health and disease.

This guide provides a comparative analysis of the substrate specificity of p300/CBP for this compound versus acetyl-CoA, supported by available experimental data. While direct, side-by-side kinetic comparisons are still emerging in the literature, this document synthesizes current knowledge to provide a clear overview for researchers.

Quantitative Data Summary

A direct quantitative comparison of the steady-state kinetic parameters for p300/CBP with this compound versus acetyl-CoA is not yet prominently available in published literature. However, existing studies on various short-chain acyl-CoAs provide valuable insights into the enzymatic preferences of p300.

One study demonstrated that the catalytic efficiency of p300 decreases with increasing acyl-CoA chain length.[1] While this compound was not included in this specific study, the data for other short-chain acyl-CoAs suggest that structural differences in the acyl group significantly impact p300's catalytic activity. Another study qualitatively observed that p300 propionylates histone H3 with much slower kinetics compared to acetylation.[2] Given that propionyl-CoA is structurally similar to this compound (both are 3-carbon acyl-CoAs), it can be inferred that p300/CBP likely exhibit a preference for acetyl-CoA over this compound.

Acyl-CoA SubstrateEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Acetyl-CoA p300Data not explicitly foundData not explicitly foundData not explicitly found[3]
CBPData not explicitly foundData not explicitly foundData not explicitly found[3]
This compound p300/CBPData Not Available Data Not Available Data Not Available
Propionyl-CoA p300Slower kinetics than acetyl-CoAData not explicitly foundData not explicitly found[2]
Butyryl-CoA p300Weaker activity than acetyl-CoAData not explicitly foundData not explicitly found[1]
Crotonyl-CoA p300Weaker activity than acetyl-CoAData not explicitly foundData not explicitly found[1]

Table 1: Comparison of p300/CBP Kinetic Parameters for Various Acyl-CoA Substrates. Note: Direct kinetic data for this compound is currently unavailable in the reviewed literature. The table includes related acyl-CoAs to provide context on p300's substrate preferences.

Signaling Pathways and Experimental Workflows

Metabolic Pathways of Acetyl-CoA and this compound

The availability of acetyl-CoA and this compound is intrinsically linked to the metabolic state of the cell. Acetyl-CoA is a central metabolite derived from glycolysis, fatty acid oxidation, and amino acid catabolism. This compound is derived from lactate, a product of anaerobic glycolysis. The relative abundance of these two acyl-CoAs can therefore influence the balance between histone acetylation and lactylation, thereby impacting gene expression programs.

cluster_glycolysis Glycolysis cluster_tca TCA Cycle & FA Oxidation cluster_epigenetics Epigenetic Modification Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH LactylCoA This compound Lactate->LactylCoA Acyl-CoA Synthetase? FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA p300_CBP p300/CBP AcetylCoA->p300_CBP LactylCoA->p300_CBP Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Histone_Lactylation Histone Lactylation p300_CBP->Histone_Lactylation

Caption: Metabolic pathways leading to Acetyl-CoA and this compound production.

Experimental Workflow for In Vitro Acylation Assay

Determining the kinetic parameters of p300/CBP for this compound and acetyl-CoA involves in vitro enzymatic assays. A typical workflow utilizes recombinant p300/CBP, histone substrates, and the respective acyl-CoA. The extent of histone acylation can be quantified using methods like mass spectrometry or radioactive labeling.

cluster_workflow In Vitro Acylation Assay Workflow Start Start: Prepare Reaction Mixture Components Recombinant p300/CBP + Histone Substrate + Acyl-CoA (Acetyl or Lactyl) Start->Components Incubation Incubate at 37°C Components->Incubation Quench Quench Reaction Incubation->Quench Analysis Analysis Quench->Analysis MS Mass Spectrometry (LC-MS/MS) Analysis->MS Quantitative Radio Radioactive Assay (Filter Binding) Analysis->Radio Quantitative Data Data Analysis: Determine kcat, Km, kcat/Km MS->Data Radio->Data

Caption: Workflow for in vitro histone acylation assay.

Experimental Protocols

In Vitro Histone Acetyltransferase/Lactyltransferase Assay (Mass Spectrometry-Based)

This protocol is adapted from methods used to determine the kinetic parameters of p300 for acetyl-CoA and can be applied to this compound.[3]

1. Reagents and Materials:

  • Recombinant human p300 or CBP (catalytic domain or full-length)

  • Histone H3 or H4 protein or peptides

  • Acetyl-CoA

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA)

  • LC-MS/MS system

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone substrate (e.g., 10 µM), and p300/CBP enzyme (e.g., 50 nM).

  • Initiate the reaction by adding varying concentrations of either acetyl-CoA or this compound (e.g., 0-500 µM).

  • Incubate the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Quench the reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of acetylated or lactylated histone product.

  • Determine the initial reaction velocities at each substrate concentration.

  • Calculate the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cell-Free Chromatin-Templated Transcription Assay

This assay can be used to assess the functional consequence of p300-mediated histone lactylation on gene transcription.

1. Reagents and Materials:

  • Recombinant chromatin templates

  • Nuclear extract (as a source of transcription factors)

  • Recombinant p300

  • This compound or Acetyl-CoA

  • NTPs (including [α-³²P]UTP)

  • Transcription Buffer

2. Procedure:

  • Assemble the reaction mixture containing the chromatin template, nuclear extract, and recombinant p300 in the transcription buffer.

  • Add either this compound or acetyl-CoA to the reaction.

  • Initiate transcription by adding the NTP mix.

  • Incubate at 30°C for 1 hour.

  • Isolate the RNA products.

  • Analyze the transcripts by gel electrophoresis and autoradiography to quantify the level of transcription.

Conclusion

The available evidence suggests that p300 and CBP are capable of utilizing both acetyl-CoA and this compound as substrates to mediate histone acetylation and lactylation, respectively. While direct quantitative kinetic comparisons are still needed, preliminary data and studies on structurally similar acyl-CoAs indicate that p300/CBP likely exhibit a higher catalytic efficiency for acetyl-CoA. This preference may be a key factor in regulating the balance between these two important epigenetic marks in response to the metabolic state of the cell. Further research employing rigorous kinetic analysis is required to fully elucidate the substrate specificity of p300/CBP and to understand the functional consequences of the competition between acetylation and lactylation in various physiological and pathological contexts.

References

A Comparative Guide to Enzymatic and Non-Enzymatic Lactylation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactylation, a recently discovered post-translational modification (PTM), has emerged as a critical signaling mechanism linking cellular metabolism to a myriad of biological processes, including gene regulation, inflammation, and cancer. This guide provides an objective comparison of the two primary mechanisms of protein lactylation: enzymatic and non-enzymatic pathways. We delve into the key molecular players, substrate specificities, and present supporting data and detailed experimental protocols to aid researchers in dissecting these distinct regulatory circuits.

At a Glance: Enzymatic vs. Non-Enzymatic Lactylation

FeatureEnzymatic LactylationNon-Enzymatic Lactylation
Primary Lactyl Donor L-Lactyl-CoA, Lactyl-AMPS-D-Lactoylglutathione (LGSH)
Precursor Molecule L-LactateD-Lactate (via Methylglyoxal)
Key "Writer" Enzymes p300/CBP, AARS1, GNAT13, KAT2ANone (spontaneous acyl transfer)
Stereospecificity L-LactylationD-Lactylation
Cellular Localization Primarily nucleusCytoplasm and other compartments
Known Target Proteins Histones (e.g., H3K18la), non-histone proteins (e.g., p53)Enriched on glycolytic enzymes
Regulation Activity of "writer" and "eraser" enzymes (HDACs)Levels of methylglyoxal (B44143) and activity of the glyoxalase system (GLO1, GLO2)

Delving Deeper: The Mechanistic Pathways

Enzymatic Lactylation: A Precisely Regulated Process

Enzymatic lactylation is a controlled process catalyzed by specific "writer" enzymes that transfer a lactyl group from a donor molecule to a lysine (B10760008) residue on a target protein. This pathway is predominantly associated with L-lactate, the major lactate (B86563) enantiomer produced during glycolysis.

Two main enzymatic pathways have been identified:

  • Lactyl-CoA Dependent Pathway: In this pathway, L-lactate is first converted to L-lactyl-CoA. Histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP) can then utilize this compound as a substrate to catalyze the lactylation of proteins, particularly histones.[1][2]

  • Lactyl-AMP Dependent Pathway: Alanyl-tRNA synthetase 1 (AARS1) has been identified as a bona fide lactyltransferase that can directly use L-lactate and ATP to form a lactyl-AMP intermediate, which then serves as the donor for protein lactylation.[3][4] This mechanism bypasses the need for this compound.

The reversibility of this modification is controlled by "eraser" enzymes, primarily histone deacetylases (HDACs) such as HDAC1-3 and sirtuins (e.g., SIRT1), which can remove the lactyl group.[2][5]

Enzymatic Lactylation Pathways
Non-Enzymatic Lactylation: A Spontaneous Modification

Non-enzymatic lactylation is a chemically-driven process that does not require a specific "writer" enzyme. This pathway is primarily linked to the formation of S-D-lactoylglutathione (LGSH), a metabolite derived from the detoxification of methylglyoxal (MGO), a reactive byproduct of glycolysis.[3][6][7]

The key steps in this pathway are:

  • Methylglyoxal (MGO) Formation: MGO is produced as a spontaneous byproduct of glycolysis.

  • LGSH Synthesis: MGO is rapidly conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by glyoxalase 1 (GLO1) to form LGSH.[3]

  • Spontaneous Acyl Transfer: LGSH can then non-enzymatically transfer its D-lactyl group to the lysine residues of nearby proteins.[6][8]

The levels of non-enzymatic lactylation are regulated by the activity of the glyoxalase system, particularly glyoxalase 2 (GLO2), which hydrolyzes LGSH to D-lactate and GSH, thereby reducing the pool of the lactyl donor.[6][7] This pathway is notably enriched on glycolytic enzymes, suggesting a potential feedback mechanism to regulate metabolic flux.[7][8]

NonEnzymaticLactylation cluster_glycolysis Glycolysis Byproduct cluster_lgsh_pathway LGSH Pathway Glucose Glucose Methylglyoxal (MGO) Methylglyoxal (MGO) Glucose->Methylglyoxal (MGO) LGSH LGSH Methylglyoxal (MGO)->LGSH GLO1 GSH GSH D-Lactate D-Lactate LGSH->D-Lactate GLO2 Lactylated Protein Lactylated Protein LGSH->Lactylated Protein Spontaneous Acyl Transfer GLO1 GLO1 GLO2 GLO2 Protein Protein

Non-Enzymatic Lactylation Pathway

Experimental Protocols

Protocol 1: In Vitro Enzymatic Lactylation Assay using p300

This protocol is designed to assess the ability of the histone acetyltransferase p300 to catalyze lactylation of a substrate protein in vitro.

Materials:

  • Recombinant full-length p300 protein

  • Recombinant substrate protein (e.g., histone H3)

  • This compound

  • HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • SDS-PAGE loading buffer

  • Anti-lactyllysine antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Prepare a reaction mixture containing HAT Assay Buffer, recombinant p300 (e.g., 100-200 ng), and the substrate protein (e.g., 1 µg).

  • Initiate the reaction by adding this compound to a final concentration of 50-100 µM.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against lactyllysine.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and imaging system.

InVitroEnzymaticWorkflow Start Start Reaction_Setup Set up reaction: - p300 - Substrate - HAT Buffer Start->Reaction_Setup Add_LactylCoA Add this compound Reaction_Setup->Add_LactylCoA Incubate Incubate at 30°C Add_LactylCoA->Incubate Stop_Reaction Stop with SDS buffer and boil Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot (anti-lactyllysine Ab) SDS_PAGE->Western_Blot Detect Detect Signal Western_Blot->Detect End End Detect->End

In Vitro Enzymatic Lactylation Workflow
Protocol 2: In Vitro Non-Enzymatic Lactylation Assay using LGSH

This protocol assesses the ability of LGSH to non-enzymatically lactylate a substrate protein.

Materials:

  • S-D-Lactoylglutathione (LGSH)

  • Substrate protein (e.g., a glycolytic enzyme like Aldolase A)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • SDS-PAGE loading buffer

  • Anti-lactyllysine antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Prepare a reaction mixture containing the substrate protein (e.g., 1 µg) in the reaction buffer.

  • Add LGSH to a final concentration of 1-5 mM.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against lactyllysine.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and imaging system.

InVitroNonEnzymaticWorkflow Start Start Reaction_Setup Set up reaction: - Substrate Protein - Reaction Buffer Start->Reaction_Setup Add_LGSH Add LGSH Reaction_Setup->Add_LGSH Incubate Incubate at 37°C Add_LGSH->Incubate Stop_Reaction Stop with SDS buffer and boil Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot (anti-lactyllysine Ab) SDS_PAGE->Western_Blot Detect Detect Signal Western_Blot->Detect End End Detect->End

In Vitro Non-Enzymatic Lactylation Workflow

Concluding Remarks

The distinction between enzymatic and non-enzymatic lactylation highlights the multifaceted nature of this emerging post-translational modification. Enzymatic lactylation represents a highly regulated signaling mechanism, while non-enzymatic lactylation appears to be a more spontaneous process directly linked to metabolic stress. Understanding the nuances of these pathways is paramount for researchers aiming to unravel the intricate roles of lactate in health and disease and for the development of novel therapeutic strategies targeting these modifications. The provided protocols offer a starting point for the experimental investigation of these distinct lactylation mechanisms.

References

Unveiling the enzymatic architects of Lactyl-CoA synthesis: A comparative guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the key acyl-CoA synthetases responsible for the production of Lactyl-CoA, a critical precursor for histone lactylation and a signaling molecule linking metabolism to epigenetic regulation. This guide provides a comparative overview of the identified enzymes, their kinetic properties, and detailed experimental protocols for their characterization, aimed at researchers, scientists, and drug development professionals.

The burgeoning field of epigenetics has identified histone lactylation as a crucial post-translational modification, directly linking cellular metabolic states, particularly the Warburg effect, to gene regulation. The substrate for this modification, this compound, is synthesized from lactate (B86563) and Coenzyme A. The identification of the specific acyl-CoA synthetases responsible for this conversion is paramount for understanding the regulatory networks of histone lactylation and for developing targeted therapeutic interventions. This guide compares the two primary enzymes identified to date as this compound synthetases in mammalian cells: Acetyl-CoA Synthetase 2 (ACSS2) and GTP-specific Succinyl-CoA Synthetase (GTPSCS).

Key Enzymes in this compound Biosynthesis

Recent studies have pinpointed two key enzymes, ACSS2 and GTPSCS, as the primary producers of this compound in mammalian cells.[1][2] While both enzymes can catalyze the formation of this compound, they exhibit distinct characteristics in terms of their primary functions, regulation, and kinetic parameters.

ACSS2 (Acetyl-CoA Synthetase 2) is a well-characterized enzyme primarily known for its role in converting acetate (B1210297) to acetyl-CoA.[3] However, emerging evidence has demonstrated its capacity to also utilize lactate as a substrate to produce this compound.[1][4] The activity of ACSS2 is subject to post-translational modifications, including phosphorylation, which can influence its subcellular localization and enzymatic function.[5] Notably, ACSS2 has been shown to form a complex with the lysine (B10760008) acetyltransferase KAT2A, thereby directly coupling this compound synthesis to histone lactylation.[1]

GTPSCS (GTP-specific Succinyl-CoA Synthetase) , also known as SUCLG2, is a key enzyme in the mitochondrial citric acid cycle, where it catalyzes the conversion of succinyl-CoA to succinate.[2] Intriguingly, GTPSCS has been identified as a nuclear enzyme capable of synthesizing this compound.[2][6] Its nuclear localization and interaction with the histone acetyltransferase p300 suggest a dedicated role in providing this compound for histone lactylation in specific cellular contexts, such as gliomagenesis.[2]

Comparative Performance: A Quantitative Look

A direct comparison of the enzymatic efficiency of ACSS2 and GTPSCS in producing this compound is essential for understanding their relative contributions under different physiological and pathological conditions. While comprehensive kinetic data for ACSS2 with lactate as a substrate remains to be fully elucidated, a Michaelis constant (Km) for GTPSCS has been reported.

EnzymeSubstrateKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
GTPSCS Lactate15.32 ± 1.28[6]Not ReportedNot Reported
ACSS2 LactateNot ReportedNot ReportedNot Reported
ACSS2Acetate~0.2-0.4~1-5~2,500-25,000

Note: The kinetic parameters for ACSS2 with acetate are provided for reference to its primary activity. The lack of reported kinetic data for ACSS2 with lactate highlights a critical knowledge gap in the field.

The reported Km value for GTPSCS with lactate is in the millimolar range, suggesting that it can effectively utilize lactate as a substrate, especially in environments with high lactate concentrations, such as in tumors exhibiting the Warburg effect.[6] The absence of kinetic data for ACSS2's this compound synthetase activity makes a direct comparison of catalytic efficiency challenging. However, given that ACSS2's primary substrate is acetate, it is plausible that its affinity for lactate is lower.

Signaling and Regulatory Pathways

The synthesis of this compound by ACSS2 and GTPSCS is integrated into distinct cellular signaling pathways, underscoring their specialized roles.

Lactyl_CoA_Synthesis_Pathways Signaling Pathways for this compound Synthesis cluster_ACSS2 ACSS2 Pathway cluster_GTPSCS GTPSCS Pathway EGFR EGFR Activation ERK ERK EGFR->ERK ACSS2_cyto ACSS2 (Cytoplasm) ERK->ACSS2_cyto P ACSS2_phos p-ACSS2 ACSS2_cyto->ACSS2_phos ACSS2_nuc ACSS2 (Nucleus) ACSS2_phos->ACSS2_nuc Translocation KAT2A KAT2A ACSS2_nuc->KAT2A Forms Complex Lactyl_CoA_A This compound ACSS2_nuc->Lactyl_CoA_A Catalyzes Histone_Lactylation_A Histone Lactylation KAT2A->Histone_Lactylation_A Transfers Lactyl Group Lactate_A Lactate Lactate_A->Lactyl_CoA_A CoA_A CoA CoA_A->Lactyl_CoA_A Lactyl_CoA_A->Histone_Lactylation_A GTPSCS_mito GTPSCS (Mitochondria) GTPSCS_nuc GTPSCS (Nucleus) GTPSCS_mito->GTPSCS_nuc Translocation p300 p300 GTPSCS_nuc->p300 Interacts with Lactyl_CoA_G This compound GTPSCS_nuc->Lactyl_CoA_G Catalyzes Histone_Lactylation_G Histone Lactylation p300->Histone_Lactylation_G Transfers Lactyl Group Lactate_G Lactate Lactate_G->Lactyl_CoA_G CoA_G CoA CoA_G->Lactyl_CoA_G Lactyl_CoA_G->Histone_Lactylation_G Experimental_Workflow Workflow for Characterizing this compound Synthetases start Start: Hypothesis (Enzyme X produces this compound) recombinant_exp Recombinant Protein Expression and Purification (ACSS2, GTPSCS) start->recombinant_exp activity_assay In Vitro Activity Assay (Colorimetric/Fluorometric) recombinant_exp->activity_assay lcms_quant LC-MS Quantification of this compound recombinant_exp->lcms_quant Validate product identity kinetic_analysis Kinetic Parameter Determination (Km, kcat) activity_assay->kinetic_analysis cellular_studies Cellular Studies (Overexpression/Knockdown) kinetic_analysis->cellular_studies lcms_quant->cellular_studies histone_lac_analysis Analysis of Histone Lactylation (Western Blot, MS) cellular_studies->histone_lac_analysis end Conclusion: Enzyme X is a this compound Synthetase histone_lac_analysis->end

References

A Comparative Analysis of Histone Lactylation and Acetylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of epigenetic modifications is paramount. This guide provides a comprehensive comparison of two critical histone marks: lactylation and acetylation. Delving into their discovery, enzymatic regulation, and functional consequences, we present a side-by-side analysis supported by experimental data to illuminate their distinct and overlapping roles in gene regulation and cellular metabolism.

At a Glance: Key Distinctions and Similarities

Histone acetylation, a well-established epigenetic mark, and the more recently discovered histone lactylation, are both dynamic post-translational modifications (PTMs) occurring on lysine (B10760008) residues of histone proteins. While both play crucial roles in modulating chromatin structure and gene expression, they are regulated by distinct metabolic pathways and exhibit different temporal dynamics, leading to unique functional outcomes.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative and qualitative differences between histone lactylation and acetylation, drawing from foundational studies in the field.

Table 1: General Characteristics

FeatureHistone LactylationHistone Acetylation
Year of Discovery 2019[1][2][3]1964[4]
Modifying Group Lactyl groupAcetyl group
Metabolic Precursor Lactyl-CoA (derived from lactate)[3][5]Acetyl-CoA[4][6]
Primary Metabolic Pathway Glycolysis[5][7]Cellular respiration, fatty acid oxidation
Effect on Lysine Charge NeutralizationNeutralization[4]
Primary Function Gene activation, metabolic reprogramming, immune response[1][7][8]Gene activation, chromatin accessibility[4][9]

Table 2: Enzymatic Regulation

Enzyme ClassHistone LactylationHistone Acetylation
"Writers" (Acyltransferases) p300/CBP, GCN5, HBO1[10][11][12]Histone Acetyltransferases (HATs) e.g., p300/CBP, GCN5, PCAF[9][13]
"Erasers" (Deacylases) HDAC1-3, SIRT1-3[1][14]Histone Deacetylases (HDACs), Sirtuins (SIRTs)[4][15]
"Readers" (Binding Proteins) To be fully elucidatedBromodomain-containing proteins[4]

Table 3: Temporal Dynamics in M1 Macrophage Polarization

Time PointHistone Lactylation (H3K18la)Histone Acetylation (H3K18ac)
Early Phase (0-6 hours) Gradual increase[5]Peaks at 3-6 hours, then declines[5][16]
Late Phase (16-24 hours) Continued, sustained increase[5][16][17]Decreased levels[5]

Data synthesized from Zhang et al. (2019) study on bacterially challenged M1 macrophages.[3][5]

Signaling Pathways: From Metabolism to Gene Expression

The regulation of histone lactylation and acetylation is intrinsically linked to the metabolic state of the cell. Below are diagrams illustrating the key signaling pathways leading to these modifications.

HistoneLactylationPathway Histone Lactylation Signaling Pathway cluster_glycolysis Glycolysis cluster_nucleus Nucleus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate LDHA LactylCoA This compound (hypothesized) Lactate->LactylCoA ACSS2? p300 p300/CBP LactylCoA->p300 Substrate Histone Histone p300->Histone Lactylates LactylatedHistone Lactylated Histone GeneActivation Gene Activation LactylatedHistone->GeneActivation

Caption: Histone Lactylation Signaling Pathway.

HistoneAcetylationPathway Histone Acetylation Signaling Pathway cluster_metabolism Cellular Metabolism cluster_nucleus_acetyl Nucleus Glucose_meta Glucose Pyruvate_meta Pyruvate Glucose_meta->Pyruvate_meta Glycolysis AcetylCoA_meta Acetyl-CoA Pyruvate_meta->AcetylCoA_meta PDH AcetylCoA_nuc Acetyl-CoA AcetylCoA_meta->AcetylCoA_nuc HATs HATs (e.g., p300/CBP) AcetylCoA_nuc->HATs Substrate Histone_acetyl Histone HATs->Histone_acetyl Acetylates AcetylatedHistone Acetylated Histone GeneActivation_acetyl Gene Activation AcetylatedHistone->GeneActivation_acetyl

Caption: Histone Acetylation Signaling Pathway.

Experimental Protocols: Key Methodologies

Accurate detection and quantification of histone lactylation and acetylation are crucial for research in this field. Below are generalized protocols for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Mass Spectrometry, which are cornerstone techniques for studying these modifications.

Chromatin Immunoprecipitation sequencing (ChIP-seq) Protocol

This protocol outlines the general steps for performing ChIP-seq to map the genome-wide distribution of histone lactylation or acetylation.

  • Cell Cross-linking and Lysis:

    • Cross-link proteins to DNA in cultured cells using formaldehyde.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Isolate the nuclei and lyse them to release chromatin.

    • Shear the chromatin into fragments of 200-600 base pairs using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K18la or anti-H3K27ac).

    • Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing of the library.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify regions of enrichment (peaks) for the histone modification.

    • Annotate the peaks to genomic features (e.g., promoters, enhancers).

ChIP_seq_Workflow ChIP-seq Experimental Workflow Start Cells in Culture Crosslinking Formaldehyde Cross-linking Start->Crosslinking Lysis Cell & Nuclear Lysis Crosslinking->Lysis Shearing Chromatin Shearing (Sonication/Enzymatic) Lysis->Shearing IP Immunoprecipitation (Specific Antibody) Shearing->IP Washes Washes IP->Washes Elution Elution & Reverse Cross-linking Washes->Elution Purification DNA Purification Elution->Purification LibraryPrep Library Preparation Purification->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis (Peak Calling) Sequencing->DataAnalysis End Genome-wide Map DataAnalysis->End

Caption: ChIP-seq Experimental Workflow.

Mass Spectrometry-Based Proteomics Protocol

This protocol provides a general workflow for the identification and quantification of histone lactylation and acetylation sites using mass spectrometry.

  • Histone Extraction:

    • Isolate nuclei from cells or tissues.

    • Extract histone proteins using acid extraction (e.g., with sulfuric acid).

    • Precipitate the histones with trichloroacetic acid.

  • Protein Digestion:

    • Wash and resuspend the histone pellet.

    • Chemically derivatize the unmodified and monomethylated lysine residues to prevent digestion by trypsin.

    • Digest the histones into peptides using an appropriate protease, such as trypsin.

  • Peptide Enrichment (Optional but Recommended for Lactylation):

    • For low-abundance modifications like lactylation, enrich for lactylated peptides using an antibody specific to lactyl-lysine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Use database search algorithms to identify the peptide sequences from the MS/MS spectra.

    • Identify and localize the lactyl or acetyl modifications on the peptides.

    • Quantify the relative abundance of the modified peptides. High-resolution mass spectrometry is often required to distinguish lactylation from other modifications.[18]

MS_Workflow Mass Spectrometry Workflow for Histone PTMs Start Cells/Tissues HistoneExtraction Histone Extraction (Acid Extraction) Start->HistoneExtraction Digestion Protein Digestion (e.g., Trypsin) HistoneExtraction->Digestion Enrichment Enrichment of Modified Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (Peptide Identification & Quantification) LCMS->DataAnalysis End PTM Site Identification & Quantification DataAnalysis->End

Caption: Mass Spectrometry Workflow for Histone PTMs.

Concluding Remarks

The study of histone lactylation is a rapidly evolving field that is reshaping our understanding of the interplay between metabolism and epigenetics. While sharing some mechanistic similarities with the well-characterized process of histone acetylation, lactylation exhibits distinct regulatory inputs and functional outputs. For researchers in both academia and industry, a clear understanding of these differences is essential for designing experiments, interpreting data, and identifying novel therapeutic targets for a range of diseases, from cancer to inflammatory disorders. The methodologies and comparative data presented in this guide offer a foundational resource for navigating this exciting area of research.

References

A Comparative Guide to Histone Lactylation and Other Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of epigenetics has long recognized histone post-translational modifications (PTMs) as critical regulators of gene expression and chromatin architecture. While well-studied modifications like acetylation, methylation, phosphorylation, and ubiquitination have been the focus of extensive research, the recent discovery of histone lactylation has unveiled a novel layer of complexity, directly linking cellular metabolism with epigenetic regulation. This guide provides an objective comparison of the functional differences between histone lactylation and other key histone modifications, supported by experimental data and detailed methodologies.

Introduction to Histone Modifications

Histones are proteins that package DNA into a compact structure called chromatin. PTMs on histone tails, catalyzed by specific enzymes, can alter chromatin structure, making DNA more or less accessible to the transcriptional machinery. These modifications act as a "histone code" that is read by other proteins to regulate a variety of cellular processes.[1][2]

Histone Lactylation: A Link Between Metabolism and Epigenetics

Discovered in 2019, histone lactylation is a PTM where a lactyl group, derived from the metabolic byproduct lactate (B86563), is added to a lysine (B10760008) residue on a histone tail.[3][4] This modification has been shown to play a significant role in various physiological and pathological processes, including inflammation, cancer, and metabolic diseases.[5][6][7] Unlike some other PTMs, lactylation provides a direct mechanism through which the metabolic state of a cell can influence gene expression.[3]

Functional Comparison of Histone Modifications

Histone modifications can be broadly categorized by their general effect on transcription. While acetylation is almost always associated with transcriptional activation, other modifications like methylation can be either activating or repressive depending on the specific lysine residue that is modified.

ModificationDonor MoleculeGeneral FunctionKey "Writer" EnzymesKey "Eraser" Enzymes
Lactylation Lactyl-CoA (from Lactate)Transcriptional Activation[3][8]p300/CBP[9][10]HDAC1-3[2][11]
Acetylation Acetyl-CoATranscriptional Activation[1][12]Histone Acetyltransferases (HATs)Histone Deacetylases (HDACs)
Methylation S-adenosylmethionine (SAM)Activation or Repression[13]Histone Methyltransferases (KMTs)Histone Demethylases (KDMs)
Phosphorylation ATPDiverse roles in cell cycle, DNA repair[14][15]KinasesPhosphatases
Ubiquitination UbiquitinTranscriptional regulation, DNA repair[10]Ubiquitin LigasesDeubiquitinating Enzymes (DUBs)
Temporal Dynamics: Lactylation vs. Acetylation

A key functional difference between lactylation and acetylation is their temporal dynamics. Studies in M1 macrophages have shown that while both modifications can be induced by stimuli like bacterial exposure, they exhibit different kinetics. Acetylation levels tend to peak and reach a stable state within 6 hours, whereas lactylation shows a more prolonged increase, continuing for up to 24 hours.[5] This suggests that acetylation may be involved in the initial, rapid response to a stimulus, while lactylation could play a role in later, more sustained cellular responses, such as promoting homeostasis and wound healing.[3][4]

Quantitative Impact on Gene Expression

While both lactylation and acetylation are associated with increased gene expression, their specific targets and the magnitude of their effects can differ. For instance, in macrophages, histone lactylation at the promoters of pro-fibrotic genes is associated with their increased expression.[5] In ocular melanoma, histone lactylation promotes oncogene expression, accelerating tumor development.[5] The development of quantitative assays for lactylation is ongoing, which will enable more precise comparisons with other modifications.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Leading to Histone Lactylation

The production of lactate through glycolysis is the central metabolic event leading to histone lactylation. Under conditions of high glycolytic flux, such as in cancer cells (the Warburg effect) or during hypoxia, increased intracellular lactate serves as the precursor for this modification.[3][4][8] The enzyme p300, a known histone acetyltransferase, has also been identified as a "writer" of lactylation, capable of transferring the lactyl group from this compound to histone lysine residues.[9][10]

HistoneLactylationPathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Lactyl_CoA This compound Lactate->Lactyl_CoA ACSS2 (unconfirmed for this compound) [7] p300 p300 (Writer) Lactyl_CoA->p300 Histone Histone p300->Histone Lactyl group transfer Lactylated_Histone Lactylated Histone Gene_Expression Gene Expression Lactylated_Histone->Gene_Expression Activation

Signaling pathway of histone lactylation.
Experimental Workflow for Histone Modification Analysis

The analysis of histone modifications typically involves a series of steps from sample preparation to data analysis. Mass spectrometry and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) are two of the most powerful techniques used in this field.[16][17][18]

HistoneModWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_ms_workflow Mass Spectrometry Workflow cluster_chip_workflow ChIP-seq Workflow Cell_Culture 1. Cell Culture/Tissue Collection Nuclei_Isolation 2. Nuclei Isolation Cell_Culture->Nuclei_Isolation Histone_Extraction 3. Histone Extraction (e.g., Acid Extraction) Nuclei_Isolation->Histone_Extraction ChIP_seq ChIP-seq Nuclei_Isolation->ChIP_seq MS_Analysis Mass Spectrometry Histone_Extraction->MS_Analysis Digestion 4a. Digestion (e.g., with Trypsin) Chromatin_Fragmentation 4b. Chromatin Fragmentation LC_MS 5a. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis_MS 6a. Data Analysis (Identification & Quantification of PTMs) LC_MS->Data_Analysis_MS Immunoprecipitation 5b. Immunoprecipitation with specific antibody Chromatin_Fragmentation->Immunoprecipitation DNA_Purification 6b. DNA Purification Immunoprecipitation->DNA_Purification Sequencing 7b. High-Throughput Sequencing DNA_Purification->Sequencing Data_Analysis_ChIP 8b. Data Analysis (Peak calling, etc.) Sequencing->Data_Analysis_ChIP

General workflow for histone modification analysis.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Lactylation

This protocol is adapted from standard ChIP-seq protocols and can be used to map the genomic locations of histone lactylation.[16][19][20]

1. Chromatin Cross-linking and Preparation:

  • Harvest cells and cross-link proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature.

  • Quench the reaction with 125 mM glycine.

  • Lyse the cells and isolate the nuclei.

  • Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific for the lactylated histone mark of interest (e.g., anti-H3K18la).

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

4. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA.

  • Perform high-throughput sequencing.

5. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Use peak-calling algorithms to identify regions enriched for the histone lactylation mark.

Mass Spectrometry-Based Analysis of Histone Modifications

This protocol provides a general workflow for the identification and quantification of histone PTMs, including lactylation, using a bottom-up proteomics approach.[21][22][23][24][25]

1. Histone Extraction:

  • Isolate nuclei from cells or tissues.

  • Extract histones using an acid extraction method (e.g., with 0.2 N HCl).[26]

  • Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

2. Histone Digestion:

  • Resuspend the purified histones in a suitable buffer.

  • Chemically derivatize lysine residues with propionic anhydride (B1165640) to block trypsin cleavage at these sites.

  • Digest the histones into peptides using an enzyme like trypsin, which will now primarily cleave after arginine residues.

3. Peptide Derivatization and Desalting:

  • Derivatize the newly generated N-termini of the peptides with propionic anhydride.

  • Desalt the peptide mixture using C18 StageTips.

4. LC-MS/MS Analysis:

  • Separate the peptides by nano-liquid chromatography (nLC).

  • Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their mass and sequence.

5. Data Analysis:

  • Use specialized software to search the MS/MS spectra against a histone protein database to identify peptides and their modifications.

  • Quantify the relative abundance of different PTMs by comparing the signal intensities of the corresponding peptides.

Conclusion

Histone lactylation represents a significant paradigm shift in our understanding of epigenetic regulation, directly linking cellular metabolism to the control of gene expression. While it shares some functional similarities with other activating marks like acetylation, its distinct temporal dynamics and metabolic origins highlight its unique role in cellular physiology and disease. The continued development of advanced analytical techniques will be crucial for further dissecting the intricate interplay between lactylation and other histone modifications, paving the way for novel therapeutic strategies targeting the metabolic-epigenetic axis.

References

The Emerging Rivalry: Does Lactyl-CoA Compete with Other Acyl-CoAs for Enzyme Binding?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The recent discovery of lactyl-Coenzyme A (lactyl-CoA) and its role in histone lactylation has opened a new frontier in understanding the interplay between metabolism and epigenetic regulation. As researchers delve deeper into the functions of this novel acyl-CoA, a critical question arises: does this compound compete with the more established and abundant acyl-CoAs, such as acetyl-CoA and succinyl-CoA, for binding to the active sites of enzymes? This guide provides an objective comparison based on the current experimental data, offering insights into the potential for competitive interactions and their physiological implications.

Quantitative Comparison of Acyl-CoA Enzyme Interactions

Direct comparative kinetic data for this compound and other acyl-CoAs with the same enzyme are still emerging. However, by compiling data from various studies on enzymes known to bind different acyl-CoAs, we can infer the potential for competition. The following table summarizes key kinetic and concentration parameters for this compound and other major acyl-CoAs.

Acyl-CoATarget Enzyme(s)Binding Affinity (Kd) / Michaelis Constant (Km)Inhibition Constant (Ki)Intracellular Concentration (approx.)
This compound p300, KAT2A, ACSS2Data not yet availableData not yet available0.0172 pmol/mg tissue (mouse heart)[1][2]
Acetyl-CoA HATs (e.g., p300), ACSS2Km for ACSS2: ~16 µM[3]Not applicable (substrate)5.77 pmol/mg tissue (mouse heart)[1]
Propionyl-CoA p300Data not yet availableNot applicable (substrate)0.476 pmol/mg tissue (mouse heart)[1]
Succinyl-CoA OGDH, GCN5Data not yet availableNot applicable (substrate)Significantly higher than this compound[1][2]
Oleoyl-CoA h15-LOX-2IC50 = 0.62 µMKi = 82 nM (allosteric)[4]Variable
Palmitoyl-CoA ACSData not yet availablePotent inhibitor of ACS[5]Variable

Key Inferences:

  • Concentration Disparity: The intracellular concentration of this compound is estimated to be 20 to 350 times lower than that of major acyl-CoAs like acetyl-CoA, propionyl-CoA, and succinyl-CoA.[1][2] This suggests that for enzymes with similar binding affinities for these molecules, this compound would be at a significant competitive disadvantage under normal physiological conditions.

  • Enzyme Specificity: Recent research has identified acetyl-CoA synthetase 2 (ACSS2) as a bona fide this compound synthetase, capable of converting lactate (B86563) to this compound.[6] This enzyme also produces acetyl-CoA, indicating a shared binding site and a direct point of competition. The relative efficiencies of ACSS2 in producing this compound versus acetyl-CoA are a critical area for future investigation.

  • Histone Acyltransferases (HATs): The acetyltransferase p300 has been shown to mediate histone lactylation, indicating it can bind this compound.[1] Given that p300 is a well-established histone acetyltransferase, it is highly probable that this compound and acetyl-CoA compete for the same active site. The significantly higher abundance of acetyl-CoA suggests that histone acetylation would be the predominant modification, unless local concentrations of this compound are substantially elevated.

Signaling Pathways and Experimental Workflows

To understand the context of this competition, it is crucial to visualize the metabolic pathways that produce these acyl-CoAs and the experimental setups used to study their interactions.

Acyl_CoA_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_fatty_acid Fatty Acid Metabolism cluster_epigenetics Epigenetic Regulation Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Lactyl_CoA This compound Lactate->Lactyl_CoA ACSS2 Citrate Citrate Citrate->Acetyl_CoA alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA OGDH Histones Histones Succinyl_CoA->Histones Succinylation HATs HATs (p300, KAT2A) Succinyl_CoA->HATs Fatty_Acids Fatty Acids Long_Chain_Acyl_CoA Long-Chain Acyl-CoA Fatty_Acids->Long_Chain_Acyl_CoA ACSL Long_Chain_Acyl_CoA->Acetyl_CoA β-oxidation Acetyl_CoA->Histones Acetylation Acetyl_CoA->HATs Lactyl_CoA->Histones Lactylation Lactyl_CoA->HATs

Figure 1. Simplified metabolic pathways illustrating the origins of various acyl-CoAs and their convergence on histone modification, highlighting potential points of enzymatic competition.

Experimental Protocols

Investigating the competitive binding of this compound requires precise experimental setups. Below are detailed methodologies for key experiments in this area.

Enzyme-Coupled Assay for Acyl-CoA Synthetase Activity

This method is adapted for determining the kinetic parameters of enzymes like ACSS2 with different substrates (e.g., lactate vs. acetate).

Principle: The formation of an acyl-CoA is coupled to a series of enzymatic reactions that result in a colorimetric or fluorometric readout.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:

      • 10 mM MgCl2

      • 2 mM ATP

      • 0.5 mM Coenzyme A

      • Coupling enzymes (e.g., acyl-CoA oxidase, horseradish peroxidase)

      • A chromogenic or fluorogenic substrate (e.g., Amplex Red)

  • Substrate Addition:

    • Add varying concentrations of the carboxylate substrate (e.g., lactate or acetate) to initiate the reaction.

  • Enzyme Addition:

    • Add the purified acyl-CoA synthetase (e.g., ACSS2) to the reaction mixture.

  • Kinetic Measurement:

    • Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Competitive Inhibition Assay using High-Throughput Mass Spectrometry

This protocol is designed to directly assess the competition between two acyl-CoAs for the same enzyme.

Principle: A rapid mass spectrometry-based method is used to quantify the product of the enzymatic reaction in the presence of a potential competitor.

Protocol:

  • Enzyme Reaction:

    • Set up reaction mixtures containing the enzyme (e.g., p300), the primary substrate (e.g., acetyl-CoA), and the histone substrate.

    • In parallel reactions, include increasing concentrations of the potential competitor (e.g., this compound).

  • Reaction Quenching:

    • After a defined incubation period, stop the reaction by adding a quenching solution (e.g., 10% formic acid).

  • RapidFire/MS Analysis:

    • Inject the quenched samples into a RapidFire high-throughput mass spectrometry system.

    • The system performs rapid solid-phase extraction to remove salts and detergents before injecting the sample into the mass spectrometer.

  • Quantification:

    • Quantify the amount of acylated histone product by monitoring its specific mass-to-charge ratio.

  • Data Analysis:

    • Plot the product formation as a function of the competitor concentration to determine the IC50 value.

    • Further kinetic experiments can be designed to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Competitive_Binding_Workflow cluster_setup Experimental Setup Enzyme Enzyme (e.g., p300) Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Substrate_1 Primary Substrate (e.g., Acetyl-CoA) Substrate_1->Reaction_Mix Substrate_2 Competing Substrate (e.g., this compound) Substrate_2->Reaction_Mix Histone Histone Substrate Histone->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Quenching Reaction Quenching Incubation->Quenching MS_Analysis Mass Spectrometry Analysis Quenching->MS_Analysis Data_Analysis Data Analysis (IC50, Ki) MS_Analysis->Data_Analysis

Figure 2. A generalized experimental workflow for determining the competitive binding of two different acyl-CoAs to a histone acyltransferase.

Conclusion and Future Directions

The currently available evidence strongly suggests that this compound has the potential to compete with other acyl-CoAs, particularly acetyl-CoA, for binding to the active sites of enzymes like ACSS2 and p300. However, the significantly lower physiological concentration of this compound implies that this competition may only become significant under conditions of lactate accumulation, such as intense exercise or in the tumor microenvironment.

Future research should focus on:

  • Direct Kinetic Comparisons: Determining the Km, kcat, and Ki values of this compound and other acyl-CoAs for key enzymes like p300 and KAT2A will be crucial for a definitive understanding of their competitive interactions.

  • Cellular and in vivo Studies: Investigating the dynamics of histone lactylation versus acetylation in response to metabolic shifts will provide physiological context to the in vitro findings.

  • Structural Biology: Co-crystal structures of enzymes like p300 bound to this compound would offer invaluable insights into the molecular basis of its binding and potential for competition.

As our understanding of this compound metabolism and its enzymatic interactions grows, so too will our ability to therapeutically target these pathways in various diseases.

References

Validating the Direct Role of Lactyl-CoA in Cellular Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of lysine (B10760008) lactylation as a post-translational modification has opened a new frontier in understanding the non-metabolic roles of lactate (B86563). A central question in this emerging field is the direct role of lactyl-CoA in mediating these cellular changes versus alternative, non-enzymatic pathways. This guide provides a comparative analysis of the current models, supporting experimental data, and detailed protocols to aid researchers in validating the direct involvement of this compound in their specific cellular systems.

Mechanistic Models: Enzymatic vs. Non-Enzymatic Lactylation

Two primary mechanisms have been proposed to explain protein lactylation. The first is a direct, enzyme-mediated process utilizing this compound. The second involves a non-enzymatic reaction driven by reactive lactate-derived metabolites.

Table 1: Comparison of Proposed Lactylation Mechanisms

FeatureEnzymatic Lactylation (this compound Dependent)Non-Enzymatic Lactylation (this compound Independent)
Lactyl Donor L-Lactyl-CoAS-D-lactoylglutathione (LGSH)
Key Precursor LactateMethylglyoxal (a glycolysis byproduct)
Catalysis "Writer" enzymes (e.g., p300/CBP, GCN5, KAT2A) transfer the lactyl group from this compound to lysine residues.[1][2]Spontaneous chemical reaction between LGSH and lysine residues.[2][3]
Key Regulators Putative this compound synthetases (e.g., ACSS2 has been suggested but its direct role is debated), "Eraser" enzymes (HDAC1-3, SIRT1-3).[1][4]Glyoxalase 1 (GLO1) produces LGSH; Glyoxalase 2 (GLO2) degrades LGSH, thus inhibiting lactylation.[3]
Evidence In vitro transcription assays show p300-dependent lactylation using this compound.[5] ACSS2 has been implicated in L-lactyl-CoA biosynthesis.[6]Knockout of GLO2 increases LGSH levels and protein lactylation.[3]
Controversy The intracellular concentration of this compound is significantly lower than that of acetyl-CoA, raising questions about its sufficiency as a substrate.[6][7][8][9][10][11] The specific enzyme for this compound synthesis is not definitively identified.[1][6]The relative contribution of this pathway to total cellular lactylation under physiological conditions is still under investigation.

Quantitative Insights into Intracellular this compound

A critical aspect of validating the direct role of this compound is determining its presence and concentration within the cell. Recent advances in mass spectrometry have enabled the detection and quantification of this metabolite, although it is found at low levels compared to other short-chain acyl-CoAs.

Table 2: Intracellular Concentrations of Acyl-CoAs

MetaboliteConcentration in HepG2 cells (pmol/10^6 cells)Concentration in Mouse Heart (pmol/mg wet weight)Reference
This compound ~1.14 x 10^-8~0.0172 - 0.0187[7][8][9][10][11]
Crotonyl-CoA Similar to this compoundNot reported[7][8][9][10][11]
Acetyl-CoA Significantly higher~5.77[10]
Propionyl-CoA Significantly higher~0.476[10]
Succinyl-CoA 20-350 times higher than this compoundNot reported[7][8][9][10][11]

The low abundance of this compound suggests that its role might be highly localized or that the enzymes utilizing it have a very high affinity.[7][10]

Visualizing the Pathways

To clarify the proposed mechanisms, the following diagrams illustrate the key steps in both the enzymatic and non-enzymatic lactylation pathways.

Enzymatic_Lactylation_Pathway cluster_glycolysis Glycolysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Lactyl_CoA This compound Lactate->Lactyl_CoA Putative This compound Synthetase (e.g., ACSS2?) Lactylated_Histones Lactylated Histones/ Proteins Lactyl_CoA->Lactylated_Histones Writers (p300, GCN5) Histones Histones/Proteins Histones->Lactylated_Histones Lactylated_Histones->Histones Erasers (HDACs, SIRTs) Gene_Expression Altered Gene Expression Lactylated_Histones->Gene_Expression NonEnzymatic_Lactylation_Pathway Glycolysis_Byproduct Glycolysis Byproduct MGO Methylglyoxal (MGO) Glycolysis_Byproduct->MGO LGSH S-D-lactoylglutathione (LGSH) MGO->LGSH GLO1 Lactylated_Histones Lactylated Histones/ Proteins LGSH->Lactylated_Histones Spontaneous Reaction D_Lactate D-Lactate LGSH->D_Lactate GLO2 Histones Histones/Proteins Histones->Lactylated_Histones Gene_Expression Altered Gene Expression Lactylated_Histones->Gene_Expression GSH Glutathione D_Lactate->GSH In_Vitro_Transcription_Workflow cluster_assembly Chromatin Assembly cluster_reaction Lactylation Reaction cluster_transcription In Vitro Transcription cluster_analysis Analysis DNA DNA Template Chromatin Chromatin Template DNA->Chromatin Histones Recombinant Histones Histones->Chromatin Lactylated_Chromatin Lactylated Chromatin Chromatin->Lactylated_Chromatin TF Transcription Factor (e.g., p53) TF->Lactylated_Chromatin HAT HAT (e.g., p300) HAT->Lactylated_Chromatin Lactyl_CoA This compound Lactyl_CoA->Lactylated_Chromatin RNA RNA Transcript Lactylated_Chromatin->RNA Western_Blot Western Blot (Pan-lactyllysine Ab) Lactylated_Chromatin->Western_Blot Transcription_Machinery Transcription Machinery Transcription_Machinery->RNA RT_qPCR RT-qPCR RNA->RT_qPCR

References

A Comparative Analysis of L-Lactyl-CoA and D-Lactyl-CoA in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known effects and biochemical roles of L-Lactyl-CoA and D-Lactyl-CoA, two stereoisomers of lactyl-coenzyme A that have emerged as key players in the regulation of cellular processes through a post-translational modification known as lysine (B10760008) lactylation. This document summarizes the current understanding of their distinct mechanisms of action, their impact on histone modifications and gene expression, and provides relevant experimental data and protocols for their study.

Introduction to L-Lactyl-CoA and D-Lactyl-CoA

Lactate, once considered merely a metabolic byproduct of glycolysis, is now recognized as a critical signaling molecule. Its activated form, lactyl-coenzyme A (lactyl-CoA), exists as two stereoisomers, L-Lactyl-CoA and D-Lactyl-CoA, which serve as donors for the lactylation of lysine residues on histone and non-histone proteins. This modification has significant implications for epigenetic regulation and cellular function. While structurally similar, L- and D-Lactyl-CoA exhibit distinct origins, enzymatic interactions, and proposed biological consequences.

Comparative Data Summary

Direct quantitative comparisons of the effects of L-Lactyl-CoA and D-Lactyl-CoA on gene expression and enzyme kinetics are limited in the current scientific literature. However, available data on their involvement in histone lactylation and interaction with relevant enzymes are summarized below.

FeatureL-Lactyl-CoAD-Lactyl-CoA
Primary Origin Enzymatically synthesized from L-lactate, a major product of glycolysis.[1][2]Primarily derived from the glyoxalase pathway intermediate, D-lactoylglutathione.[3][4][5]
Mechanism of Lysine Lactylation Primarily enzymatic, mediated by lysine acetyltransferases (KATs) such as p300/CBP.[6][7]Primarily non-enzymatic, through acyl transfer from D-lactoylglutathione.[3][4]
"Writer" Enzymes (Acyltransferases) p300/CBP and other potential KATs.[6][7]Generally considered a non-enzymatic process.[3][4]
"Eraser" Enzymes (Deacylases) Histone deacetylases (HDACs), particularly HDAC1-3 and SIRT1-3.[8]Histone deacetylases (HDACs), particularly HDAC1-3.[8][9][10]
HDAC3 Catalytic Efficiency (kcat/KM) Lower preference for removal compared to D-lactyllysine.[9]Approximately 3.5-fold higher catalytic efficiency for removal by HDAC3 compared to L-lactyllysine.[9]
Known Biological Roles Regulation of gene expression, particularly in response to metabolic state, hypoxia, and immune cell activation.[2][11]Associated with the glyoxalase system and may regulate glycolytic enzymes.[4][12]

Signaling and Metabolic Pathways

The distinct pathways for the generation and action of L-Lactyl-CoA and D-Lactyl-CoA are illustrated below.

L_Lactyl_CoA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Lactate L-Lactate Pyruvate->L_Lactate LDHA L_Lactyl_CoA L-Lactyl-CoA L_Lactate->L_Lactyl_CoA Acyl-CoA Synthetase (putative) Histones Histones L_Lactyl_CoA->Histones p300/CBP (Writer) Lactylated_Histones L-Lactylated Histones Histones->Lactylated_Histones Lactylation Lactylated_Histones->Histones HDACs/SIRTs (Erasers) Gene_Expression Gene Expression Regulation Lactylated_Histones->Gene_Expression

L-Lactyl-CoA Metabolic and Signaling Pathway.

D_Lactyl_CoA_Pathway Glycolytic_Intermediates Glycolytic Intermediates Methylglyoxal Methylglyoxal Glycolytic_Intermediates->Methylglyoxal D_Lactoylglutathione D-Lactoylglutathione Methylglyoxal->D_Lactoylglutathione Glyoxalase 1 Proteins Proteins (e.g., Glycolytic Enzymes) D_Lactoylglutathione->Proteins Non-enzymatic Acyl Transfer D_Lactylated_Proteins D-Lactylated Proteins Proteins->D_Lactylated_Proteins D-Lactylation D_Lactylated_Proteins->Proteins HDACs (Erasers) Enzyme_Activity Modulation of Enzyme Activity D_Lactylated_Proteins->Enzyme_Activity

D-Lactyl-CoA Precursor and Non-Enzymatic Lactylation Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible study of L- and D-Lactyl-CoA.

Quantification of Lactoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from methodologies used to detect and quantify lactoyl-CoA in mammalian cells and tissues.[13][14][15]

a. Sample Preparation:

  • For cultured cells, aspirate the media and add ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Scrape the cells and transfer to a microfuge tube.

  • For tissues, homogenize in a suitable buffer on ice.

  • Centrifuge the samples to pellet precipitated proteins.

  • Collect the supernatant containing the acyl-CoAs.

b. LC-MS Analysis:

  • Employ a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Separate acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).

  • Detect lactoyl-CoA based on its specific mass-to-charge ratio (m/z) and retention time, confirmed using a synthetic standard.

  • For quantification, use an isotopically labeled internal standard of lactoyl-CoA.

In Vitro Histone Lactylation Assay

This assay is designed to assess the ability of "writer" enzymes to utilize this compound for histone lactylation.

a. Reaction Setup:

  • Prepare a reaction mixture containing recombinant histones (e.g., H3 or H4), the purified "writer" enzyme (e.g., p300), and either L-Lactyl-CoA or D-Lactyl-CoA in a suitable reaction buffer.

  • Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.

  • Stop the reaction by adding SDS-PAGE loading buffer.

b. Detection of Lactylation:

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a pan-specific anti-lactyllysine antibody to detect lactylated histones.

  • Use an antibody against the core histone as a loading control.

In Vitro Transcription Assay

This assay can be used to evaluate the direct effect of histone lactylation on gene transcription.[16]

a. Chromatin Template Preparation:

  • Assemble a chromatin template using recombinant histones and a DNA template containing a specific gene promoter (e.g., p53-responsive promoter).

b. Lactylation and Transcription Reaction:

  • Perform an in vitro lactylation reaction on the chromatin template as described above, using either L-Lactyl-CoA or D-Lactyl-CoA.

  • After the lactylation step, add a nuclear extract or purified transcription factors and RNA polymerase to initiate transcription.

  • Incubate to allow for RNA synthesis.

c. Analysis of Transcripts:

  • Isolate the RNA products.

  • Quantify the specific transcripts using quantitative reverse transcription PCR (qRT-PCR) or a nuclease protection assay.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the effects of L- and D-Lactyl-CoA on in vitro transcription.

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 In Vitro Lactylation cluster_2 In Vitro Transcription cluster_3 Analysis L_Lactyl_CoA Synthesize L-Lactyl-CoA L_Lactylation Incubate with p300 + L-Lactyl-CoA L_Lactyl_CoA->L_Lactylation D_Lactyl_CoA Synthesize D-Lactyl-CoA D_Lactylation Incubate with p300 + D-Lactyl-CoA D_Lactyl_CoA->D_Lactylation Chromatin_Template Prepare Chromatin Template Chromatin_Template->L_Lactylation Chromatin_Template->D_Lactylation Control No this compound Control Chromatin_Template->Control Add_Transcription_Machinery Add Nuclear Extract / Transcription Factors & RNA Pol L_Lactylation->Add_Transcription_Machinery D_Lactylation->Add_Transcription_Machinery Control->Add_Transcription_Machinery Transcription_L Transcription Add_Transcription_Machinery->Transcription_L Transcription_D Transcription Add_Transcription_Machinery->Transcription_D Transcription_C Transcription Add_Transcription_Machinery->Transcription_C Isolate_RNA Isolate RNA Transcription_L->Isolate_RNA Transcription_D->Isolate_RNA Transcription_C->Isolate_RNA qRT_PCR qRT-PCR Analysis Isolate_RNA->qRT_PCR Compare_Expression Compare Gene Expression Levels qRT_PCR->Compare_Expression

Workflow for Comparing L- and D-Lactyl-CoA Effects on In Vitro Transcription.

Conclusion

The study of L-Lactyl-CoA and D-Lactyl-CoA is a rapidly evolving field that bridges cellular metabolism and epigenetic regulation. Current evidence points to distinct pathways for their generation and their roles in lysine lactylation. L-Lactyl-CoA acts as a substrate for enzymatic lactylation by "writer" enzymes like p300, directly linking glycolytic flux to gene regulation. In contrast, D-lactyl modifications are thought to arise primarily through a non-enzymatic mechanism linked to the glyoxalase pathway. While "eraser" enzymes like HDACs can remove both modifications, their catalytic efficiencies differ.

Further research is needed to directly compare the enzymatic kinetics of "writer" enzymes with both L- and D-Lactyl-CoA and to perform head-to-head comparisons of their impacts on global gene expression profiles. Such studies will be instrumental in fully elucidating the specific roles of these stereoisomers in health and disease and for the development of targeted therapeutic strategies.

References

Navigating Post-Translational Modifications: A Comparative Guide to Pan-Acetyl-Lysine Antibody Cross-Reactivity with Lactylated Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of post-translational modifications (PTMs), the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the cross-reactivity of pan-acetyl-lysine antibodies with lactylated lysine (B10760008), offering supporting experimental data, detailed protocols, and visual aids to inform your research decisions.

The burgeoning field of epigenetics and protein regulation has highlighted the critical roles of various PTMs, including lysine acetylation and the more recently discovered lysine lactylation. Both modifications are implicated in a range of cellular processes, from gene transcription to metabolic regulation. Given their structural similarities, the potential for cross-reactivity between antibodies designed to detect these modifications is a significant concern. This guide aims to objectively assess the performance of pan-acetyl-lysine antibodies in distinguishing between acetylated and lactylated lysine residues.

Quantitative Data Summary

A critical aspect of antibody validation is the quantitative assessment of its specificity. While direct quantitative data from competitive ELISAs specifically testing the cross-reactivity of a wide range of commercial pan-acetyl-lysine antibodies with lactylated lysine is not extensively available in the public domain, existing studies and manufacturer-provided data for pan-lactyl-lysine antibodies offer valuable insights into the potential for distinction between these two modifications.

The following table summarizes the available data on the specificity of a commercially available anti-L-lactyllysine antibody, which demonstrates a lack of cross-reactivity with acetylated lysine. This serves as an important reference point, suggesting that highly specific antibodies that can differentiate between these two marks can be developed.

Antibody TypeTarget ModificationCross-Reactivity with Acetylated LysineExperimental MethodReference
Anti-L-Lactyllysine Rabbit mAbL-Lactyl-LysineNo detectable cross-reactivityDot Blot[1]

Note: The absence of comprehensive, direct cross-reactivity data for pan-acetyl-lysine antibodies with lactylated lysine underscores the importance of in-house validation for any specific antibody lot being used in experiments where both modifications may be present.

Experimental Protocols

To aid researchers in their own validation efforts, this section provides detailed methodologies for key experiments used to assess antibody specificity and cross-reactivity.

Dot Blot Assay for Antibody Specificity

This protocol is adapted from manufacturer's guidelines and is suitable for qualitatively assessing the cross-reactivity of a pan-acetyl-lysine antibody against lactylated peptides.[1]

Objective: To determine if the pan-acetyl-lysine antibody binds to lactylated lysine peptides.

Materials:

  • Nitrocellulose membrane

  • Pan-acetyl-lysine antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG)

  • Acetylated peptide library (positive control)

  • L-lactylated peptide library (test sample)

  • Unmodified peptide library (negative control)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Peptide Spotting: Spot serial dilutions (e.g., 100 ng, 20 ng, 4 ng) of the acetylated peptide library, L-lactylated peptide library, and unmodified peptide library onto a dry nitrocellulose membrane. Allow the spots to air dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the pan-acetyl-lysine antibody in blocking buffer to its recommended working concentration. Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using an appropriate imaging system. The intensity of the spots will indicate the degree of antibody binding.

Competitive ELISA for Quantitative Cross-Reactivity

This protocol provides a framework for quantitatively assessing the cross-reactivity of a pan-acetyl-lysine antibody using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[2]

Objective: To quantify the extent to which lactylated lysine competes with acetylated lysine for binding to a pan-acetyl-lysine antibody.

Materials:

  • 96-well ELISA plate

  • Acetylated protein or peptide (for coating)

  • Pan-acetyl-lysine antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Acetylated peptide (competitor)

  • L-lactylated peptide (competitor)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBST: Phosphate-Buffered Saline with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the acetylated protein/peptide diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBST. Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the acetylated peptide (positive control inhibitor) and the L-lactylated peptide (test inhibitor). In a separate plate or tubes, pre-incubate the pan-acetyl-lysine antibody with each dilution of the competitor peptides for at least 30 minutes.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Final Washes: Wash the plate five times with PBST.

  • Detection: Add the TMB substrate solution to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution. The color will turn yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader. A decrease in signal in the presence of the competitor indicates binding to the primary antibody. The degree of signal reduction by the lactylated peptide compared to the acetylated peptide will quantify the cross-reactivity.

Signaling Pathways and Experimental Workflows

The interplay between lysine acetylation and lactylation is particularly evident in metabolic pathways, most notably glycolysis. Both modifications have been identified on several glycolytic enzymes, suggesting a complex regulatory network that responds to the metabolic state of the cell.[3]

Below are diagrams generated using Graphviz to illustrate these concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dot_blot Dot Blot Assay cluster_elisa Competitive ELISA peptides Acetylated, Lactylated, & Unmodified Peptides membrane Spot Peptides on Nitrocellulose Membrane peptides->membrane compete Pre-incubate Ab with Competitor Peptides peptides->compete block Block Membrane membrane->block primary_ab Incubate with Pan-Acetyl-Lysine Ab block->primary_ab secondary_ab Incubate with Secondary Ab-HRP primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect coat Coat Plate with Acetylated Peptide block_elisa Block Plate coat->block_elisa add_to_plate Add Mixture to Plate block_elisa->add_to_plate compete->add_to_plate secondary_elisa Incubate with Secondary Ab-HRP add_to_plate->secondary_elisa detect_elisa Colorimetric Detection secondary_elisa->detect_elisa

Fig. 1: Experimental workflows for assessing antibody cross-reactivity.

glycolysis_regulation cluster_regulation Post-Translational Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA HATs HATs (e.g., p300) Lactate->HATs Lactyl-CoA AcetylCoA->HATs PGM Phosphoglycerate Mutase (PGM) LDH Lactate Dehydrogenase (LDH) HATs->PGM Kac/Kla HATs->LDH Kac/Kla HDACs HDACs HDACs->PGM Deacylation/ Delactylation HDACs->LDH Deacylation/ Delactylation Kac Acetylation Kla Lactylation

Fig. 2: Regulation of glycolysis by lysine acetylation and lactylation.

Conclusion

The specificity of pan-acetyl-lysine antibodies is a critical consideration for researchers studying protein acetylation, particularly in biological systems with high glycolytic activity where lysine lactylation may also be prevalent. While data from pan-lactyl-lysine antibody characterization suggests that high specificity is achievable, the lack of extensive, direct quantitative data on the cross-reactivity of pan-acetyl-lysine antibodies with lactylated lysine necessitates careful in-house validation.

By employing rigorous experimental methods such as dot blots and competitive ELISAs, researchers can ensure the reliability of their findings. The co-occurrence of acetylation and lactylation on key metabolic enzymes highlights the intricate regulatory networks within the cell and underscores the need for highly specific tools to dissect these pathways. As our understanding of the "lactate clock" and its influence on the epigenome expands, the demand for well-characterized antibodies will undoubtedly continue to grow.

References

The Genesis of a Key Epigenetic Modifier: Evaluating the Evidence for Direct Enzymatic Production of Lactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the enzymatic and non-enzymatic routes to Lactyl-CoA, a critical precursor for histone lactylation. This report synthesizes current experimental evidence, presents quantitative data for comparison, and provides detailed experimental protocols for researchers in metabolism and drug discovery.

The discovery of histone lactylation as a key epigenetic modification has ignited significant interest in the metabolic pathways that generate its precursor, this compound. The prevailing hypothesis centers on the direct enzymatic conversion of lactate (B86563) to this compound. However, compelling evidence also points towards alternative, non-enzymatic routes. This guide provides a detailed comparison of the evidence for and against the direct enzymatic production of this compound, offering a valuable resource for researchers navigating this rapidly evolving field.

Evidence Supporting Direct Enzymatic Production of this compound

The primary candidate for the direct enzymatic synthesis of this compound is Acetyl-CoA Synthetase 2 (ACSS2) , a cytosolic and nuclear enzyme known for its role in converting acetate (B1210297) to Acetyl-CoA. Several studies have proposed that ACSS2 possesses a broader substrate specificity than previously appreciated, enabling it to utilize lactate as a substrate. One study has explicitly described ACSS2 as a "bona fide this compound synthetase"[1]. This activity is thought to be particularly relevant in cellular states characterized by high lactate levels, such as in highly glycolytic cancer cells.

Another potential enzymatic contributor is propionyl-CoA synthetase , with some research suggesting its capability to act on lactate, albeit with potentially lower efficiency than its primary substrate, propionate.

The proposed direct enzymatic pathway can be depicted as follows:

G Lactate L-Lactate Enzyme Acyl-CoA Synthetase (e.g., ACSS2) Lactate->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme LactylCoA This compound Enzyme->LactylCoA Mg2+ AMP_PPi AMP + PPi Enzyme->AMP_PPi

Figure 1: Proposed direct enzymatic production of this compound.

Evidence for Alternative and Non-Enzymatic Pathways

A significant body of evidence challenges the notion that direct enzymatic synthesis is the sole or even primary source of cellular this compound. A prominent alternative pathway involves the non-enzymatic formation of this compound from lactoylglutathione (LGSH) , an intermediate of the glyoxalase pathway. This pathway suggests that under conditions of high glycolytic flux, the accumulation of methylglyoxal (B44143) leads to increased LGSH levels, which can then non-enzymatically transfer its lactyl group to Coenzyme A.

This alternative mechanism is illustrated below:

G Methylglyoxal Methylglyoxal GLO1 GLO1 Methylglyoxal->GLO1 GSH Glutathione (GSH) GSH->GLO1 LGSH Lactoylglutathione (LGSH) LactylCoA This compound LGSH->LactylCoA Non-enzymatic acyl transfer CoA Coenzyme A CoA->LactylCoA GLO1->LGSH Enzymatic

Figure 2: Non-enzymatic formation of this compound via lactoylglutathione.

The physiological relevance of this non-enzymatic pathway is supported by the observation that the cellular concentration of this compound is significantly lower than that of major acyl-CoAs like Acetyl-CoA, suggesting that a high-efficiency, dedicated enzymatic production pathway may not be the primary route[2][3].

Quantitative Data Comparison

The following tables summarize the available quantitative data regarding cellular concentrations of this compound and the kinetic parameters of enzymes implicated in its synthesis. A direct comparison of the kinetic parameters of ACSS2 with lactate and acetate is a critical area for future research.

MetaboliteCell/Tissue TypeConcentrationReference
This compoundHepG2 cells~1.14 x 10-8 pmol/cell
This compoundMouse Heart~0.0172 pmol/mg wet weight
Acetyl-CoAMouse Heart~5.77 pmol/mg wet weight
Propionyl-CoAMouse Heart~0.476 pmol/mg wet weight

Table 1: Cellular Concentrations of this compound and Other Acyl-CoAs.

EnzymeSubstrateKmVmax or kcatCatalytic Efficiency (kcat/Km)Reference
ACSS2 (Human)Acetate~200 µM--[4]
ACSS2 (Human)Propionate>10 mM--[5]
ACSS2 (Human)LactateData not availableData not availableData not available-
PrpE (S. enterica)Propionate190 ± 20 µM1.8 ± 0.1 s-11644 mM-1s-1[6]
PrpE (S. enterica)LactateData not availableData not availableData not available-

Table 2: Kinetic Parameters of Acyl-CoA Synthetases.

Experimental Protocols

Quantification of this compound by LC-HRMS

This protocol is adapted from a study that first quantified this compound in mammalian cells and tissues[2].

a. Sample Preparation:

  • For cultured cells, aspirate the media and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Scrape the cells and transfer to a microfuge tube.

  • For tissues, homogenize in 10% TCA.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

b. LC-HRMS Analysis:

  • Use a C18 reversed-phase column for separation.

  • Employ a gradient elution with mobile phase A (e.g., 95:5 water:methanol with 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., 95:5 methanol:water with 10 mM ammonium acetate).

  • Perform high-resolution mass spectrometry in positive ion mode, monitoring for the specific m/z of this compound.

  • Quantify using a stable isotope-labeled internal standard of this compound.

In Vitro Acyl-CoA Synthetase Activity Assay

This is a general protocol that can be adapted to test the activity of enzymes like ACSS2 with lactate as a substrate.

a. Reaction Mixture (in a 96-well plate):

  • 50 mM HEPES buffer, pH 7.5

  • 10 mM MgCl2

  • 2 mM ATP

  • 0.5 mM Coenzyme A

  • Varying concentrations of L-Lactate (or other substrates)

  • Purified recombinant enzyme (e.g., ACSS2)

b. Assay Procedure:

  • Assemble the reaction mixture without the enzyme and pre-incubate at 37°C.

  • Initiate the reaction by adding the enzyme.

  • Incubate for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 10% TCA).

  • Analyze the formation of this compound by LC-MS as described above. Alternatively, a coupled-enzyme assay that detects the production of AMP or PPi can be used for continuous monitoring.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Enzyme Activity Assay Cell_Tissue Cells or Tissue Lysis Lysis/Homogenization (e.g., 10% TCA) Cell_Tissue->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant LC Liquid Chromatography (C18 column) Supernatant->LC Inject MS High-Resolution Mass Spectrometry LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis Reaction_Setup Set up reaction mix (Buffer, ATP, CoA, Lactate) Add_Enzyme Add purified enzyme Reaction_Setup->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Quench_Reaction Quench reaction Incubation->Quench_Reaction Quench_Reaction->LC Analyze product

Figure 3: General experimental workflow for investigating this compound production.

Conclusion

The available evidence presents a nuanced picture of this compound biosynthesis. While the direct enzymatic production of this compound by enzymes such as ACSS2 is a compelling hypothesis, the non-enzymatic pathway involving lactoylglutathione provides a strong alternative explanation for the presence of this important metabolite. The low cellular concentrations of this compound compared to other acyl-CoAs may suggest that its formation is a less efficient or more tightly regulated process than the high-flux pathways for Acetyl-CoA production.

Further research is critically needed to:

  • Determine the kinetic parameters of ACSS2 and other candidate enzymes with lactate as a substrate.

  • Quantitatively assess the relative contributions of the enzymatic and non-enzymatic pathways to the cellular this compound pool under different physiological and pathological conditions.

  • Identify the specific cellular compartments where each pathway is most active.

A deeper understanding of the mechanisms governing this compound levels will be instrumental in developing therapeutic strategies that target histone lactylation in diseases such as cancer and inflammatory disorders.

References

The Race for Lactylation: Comparing the Catalytic Efficiency of Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the enzymatic landscape of histone lactylation, focusing on the comparative catalytic efficiencies of key histone acetyltransferases (HATs). This guide provides available quantitative data, detailed experimental protocols for comparative analysis, and visual workflows to support further research in this emerging field of epigenetic regulation.

The recent discovery of histone lactylation as a novel epigenetic modification has opened new avenues for understanding the interplay between cellular metabolism and gene regulation. This post-translational modification, where a lactyl group is transferred from lactyl-CoA to a lysine (B10760008) residue on a histone tail, is intrinsically linked to glycolysis and the "Warburg effect" observed in cancer cells and activated immune cells. Several histone acetyltransferases (HATs), known as epigenetic "writers," have been implicated in catalyzing this reaction. This guide provides a comparative analysis of the known HATs with lactylation activity, focusing on their catalytic efficiency, and offers detailed protocols for researchers to conduct their own comparative studies.

Comparative Catalytic Efficiency of HATs

The primary HATs identified as potential histone lactyltransferases are p300 (also known as EP300 or KAT3B) and GCN5 (also known as KAT2A). While the body of research on histone lactylation is rapidly growing, direct kinetic comparisons of lactyltransferase versus acetyltransferase activity are still emerging. However, existing data on the substrate promiscuity of these enzymes, particularly p300, with various acyl-CoA molecules can provide valuable insights.

p300: A Promiscuous Acyltransferase with Decreasing Efficiency for Larger Acyl Groups

p300 is a well-characterized HAT known for its broad substrate specificity. Kinetic analyses have demonstrated that p300 can utilize various short-chain acyl-CoA molecules, but its catalytic efficiency tends to decrease as the length of the acyl chain increases. This suggests that the bulkier lactyl group, compared to the acetyl group, may be a less efficiently utilized substrate for p300.

A summary of the steady-state kinetic parameters for p300 with different acyl-CoA molecules using a histone H4 peptide substrate is presented below. While data for this compound is not yet available in the literature, the trend observed with other acyl-CoAs provides a predictive framework.

Acyl-CoA Substratekcat (min⁻¹)Km (µM)kcat/Km (min⁻¹µM⁻¹)Relative Efficiency (to Acetyl-CoA)
Acetyl-CoA 1.8 ± 0.10.5 ± 0.13.6100%
Propionyl-CoA 1.5 ± 0.11.3 ± 0.31.15~32%
n-Butyryl-CoA 0.4 ± 0.021.6 ± 0.30.25~7%
This compound Data Not AvailableData Not AvailableData Not AvailablePredicted to be lower than Acetyl-CoA

Table 1: Kinetic parameters of p300 with various acyl-CoA substrates. The data indicates a decrease in catalytic efficiency (kcat/Km) as the acyl chain length increases. It is hypothesized that this compound, with its larger structure, would follow this trend.

GCN5: A Confirmed Lactyltransferase Awaiting Quantitative Comparison

GCN5 has also been identified as an enzyme capable of catalyzing lactylation, not only on histones but also on other proteins like ERK. While its role as a lactyltransferase is established, comprehensive kinetic data directly comparing its efficiency with this compound versus acetyl-CoA for histone substrates is currently lacking in published literature. Such studies are crucial to fully understand the regulatory dynamics and potential substrate preferences of GCN5 in the context of cellular lactate (B86563) levels.

Signaling Pathway Leading to Histone Lactylation

Histone lactylation is directly fueled by cellular metabolism, specifically the glycolytic pathway. Increased glucose uptake and metabolism, often seen in highly proliferative or inflammatory states, lead to an accumulation of pyruvate, which is then converted to lactate by lactate dehydrogenase (LDHA). This lactate can then be converted into the this compound donor substrate required for the HAT-mediated modification of histones.

Signaling_Pathway cluster_glycolysis Glycolysis cluster_lactate_prod Lactate Production cluster_lactyl_coa Substrate Synthesis cluster_lactylation Histone Lactylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA This compound This compound Lactate->this compound Histone Lactylation Lactylated Histones (Gene Regulation) This compound->Histone Lactylation p300 / GCN5

Fig. 1: Signaling pathway from glucose to histone lactylation.

Experimental Protocols for Comparative Kinetic Analysis

To address the current gap in quantitative data, researchers can adapt existing in vitro HAT assay protocols to compare the catalytic efficiency of different HATs for lactylation. Below is a detailed methodology for such a comparative study.

Reagents and Materials
  • Recombinant HATs: Purified, full-length or catalytic domains of p300, GCN5, and other HATs of interest.

  • Substrates:

    • Histone H3 or H4 peptides (e.g., H3 residues 1-21).

    • Recombinant histone H3 or H4 proteins.

  • Acyl-CoA Donors:

    • Acetyl-CoA (for baseline comparison).

    • L-Lactyl-CoA (synthesis required, see below).

  • Assay Buffer: 50 mM HEPES (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA).

  • Mass Spectrometry: High-Resolution Mass Spectrometer (e.g., Orbitrap) coupled with Liquid Chromatography (LC-MS/MS).

Synthesis of L-Lactyl-CoA

A detailed protocol for the synthesis of L-lactyl-CoA has been previously described.[1] Briefly, L-lactic acid is activated with N-hydroxysuccinimide and then coupled to Coenzyme A. The product should be purified by HPLC and its identity confirmed by mass spectrometry.

In Vitro Lactylation/Acetylation Reaction

The following protocol is for a single reaction. A matrix of reactions should be set up by varying the concentrations of the acyl-CoA donor and the histone substrate to determine Michaelis-Menten kinetics.

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Assay Buffer

    • Histone substrate (at a fixed, saturating concentration when varying acyl-CoA, or at varying concentrations when determining Km for the histone).

    • Recombinant HAT enzyme (e.g., 50 nM p300).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA donor (acetyl-CoA or this compound) at varying concentrations (e.g., 0-200 µM).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 10% TFA.

  • Prepare samples for mass spectrometry analysis.

Quantification by Mass Spectrometry
  • Separate the acylated and unacylated histone peptides using reverse-phase liquid chromatography.

  • Analyze the eluate by mass spectrometry to measure the abundance of the modified (lactylated or acetylated) and unmodified peptides.

  • Calculate the reaction velocity (rate of product formation) for each substrate concentration.

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, kcat and Km. The catalytic efficiency is then calculated as the ratio kcat/Km.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis cluster_kinetics Kinetic Parameter Determination A Purify Recombinant HATs (p300, GCN5) D Set up Reaction Matrix: Vary [Acyl-CoA] & [Histone] A->D B Synthesize L-Lactyl-CoA & Prepare Acetyl-CoA B->D C Prepare Histone Substrates (Peptides or Proteins) C->D E Incubate at 30°C D->E F Quench Reaction with TFA E->F G LC-MS/MS Analysis: Quantify Acylated Peptides F->G H Calculate Reaction Velocities G->H I Michaelis-Menten Plot H->I J Calculate kcat, Km, and kcat/Km I->J

Fig. 2: Workflow for comparative kinetic analysis of HATs.

Conclusion

The enzymatic basis of histone lactylation is a frontier in epigenetic research. While p300 and GCN5 are established as key writers of this modification, a comprehensive, quantitative comparison of their catalytic efficiencies for lactylation versus the canonical acetylation is needed. The available data for p300 suggests a lower efficiency for bulkier acyl groups, a trend that likely extends to this compound. The provided experimental framework offers a robust methodology for researchers to perform these crucial comparative kinetic studies. Elucidating the enzymatic preferences of different HATs for this compound will be pivotal in understanding how cells fine-tune their transcriptional programs in response to metabolic shifts, with significant implications for drug development in cancer and inflammatory diseases.

References

Lactyl-CoA: Architect of Epigenetic Signaling or a Whisper in the Metabolic Wind?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The discovery of protein lactylation, a novel post-translational modification (PTM), has ignited a debate within the scientific community. Is its precursor, Lactyl-CoA, a bona fide signaling molecule that actively directs cellular processes, or is it merely a metabolic byproduct of glycolysis, its downstream effects a consequence of mass action rather than precise regulation? This guide provides an objective comparison of these two viewpoints, supported by experimental data, detailed methodologies, and visual representations to aid researchers in navigating this complex topic.

The Central Debate: A Tale of Two Perspectives

The central question revolves around the significance of this compound's role in the cell. The "signaling molecule" hypothesis posits that this compound is a key component of a sophisticated signaling cascade that links cellular metabolic status to epigenetic regulation.[1][2][3] In this view, fluctuations in this compound levels, driven by changes in lactate (B86563) concentration, serve as a rheostat that fine-tunes gene expression.[4]

Conversely, the "metabolic byproduct" argument suggests that while protein lactylation occurs, it may not be a tightly regulated signaling event. Proponents of this view point to the low intracellular concentration of this compound compared to other acyl-CoAs, suggesting that lactylation might be a less specific, perhaps even stochastic, modification occurring when lactate levels are high.[5][6][7] Some evidence also points to a non-enzymatic mechanism for lactylation that bypasses this compound altogether, further questioning its role as a specific signaling entity.[8][9]

Evidence for this compound as a Signaling Molecule

The primary evidence supporting this compound as a signaling molecule lies in the discovery of a canonical enzymatic pathway for protein lactylation. This pathway mirrors other well-established acyl-CoA-dependent modifications like acetylation.

Key enzymatic players have been identified:

  • "Writers" (Lactyltransferases): The acetyltransferase p300/CBP has been shown to utilize this compound to catalyze the lactylation of histone lysine (B10760008) residues.[10][11] More recently, ACSS2 has been identified as a bona fide this compound synthetase, and in complex with KAT2A, it acts as a lactyltransferase, directly linking lactate metabolism to histone lactylation and gene expression.[12][13]

  • "Erasers" (Delactylases): Histone deacetylases (HDACs) 1-3 and sirtuins (SIRT) 1-3 have been shown to possess delactylase activity, suggesting a dynamic and reversible regulatory process.[11]

The discovery of these specific enzymes argues for a regulated, rather than random, process. Furthermore, histone lactylation has been linked to the regulation of gene expression in various physiological and pathological contexts, including macrophage polarization, immune response, and cancer progression.[2][10][14][15] For instance, under hypoxic conditions, increased glycolysis leads to higher lactate levels, which in turn stimulates histone lactylation and the expression of inflammatory response genes in M1 macrophages.[4]

Signaling_Pathway cluster_glycolysis Glycolysis cluster_synthesis This compound Synthesis cluster_modification Histone Lactylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate ACSS2 ACSS2 (this compound Synthetase) Lactate->ACSS2 substrate Lactyl_CoA This compound ACSS2->Lactyl_CoA synthesis Histone Histone Lactylated_Histone Lactylated Histone Gene_Expression Gene Expression (e.g., ARG1) Lactylated_Histone->Gene_Expression regulates p300_KAT2A p300 / KAT2A (Writers) HDACs_SIRTs HDACs / SIRTs (Erasers)

Evidence for this compound as a Metabolic Byproduct

The main argument against this compound being a primary signaling molecule is its remarkably low abundance in cells compared to other acyl-CoAs that serve as precursors for histone modifications.

Acyl-CoA SpeciesEstimated Concentration in HepG2 cells (pmol/10^6 cells)Reference
This compound 0.011 [16]
Crotonyl-CoA0.033[16]
Acetyl-CoA~3.3[16]
Succinyl-CoA~2.75[16]
Propionyl-CoA~0.33[16]

Table 1: Comparison of intracellular Acyl-CoA concentrations.

The concentration of this compound is estimated to be 20 to 350 times lower than that of major acyl-CoAs like acetyl-CoA and succinyl-CoA.[5][6] This raises questions about its ability to effectively compete for enzyme active sites and drive a specific signaling program.

Furthermore, a non-enzymatic mechanism of protein lactylation has been proposed, involving the transfer of a lactyl group from lactoyl-glutathione, a byproduct of the glyoxalase pathway.[8][9] If a significant portion of cellular lactylation occurs through this non-enzymatic, this compound-independent pathway, it would diminish the role of this compound as a specific signaling molecule.

Experimental Protocols

1. Quantification of this compound by LC-HRMS

This method is crucial for determining the intracellular concentration of this compound and comparing it to other acyl-CoAs.

  • Sample Preparation: Cells or tissues are rapidly harvested and metabolites are extracted using a cold solvent, typically a methanol/water mixture, to quench enzymatic activity.[5][17]

  • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC), often with a reversed-phase column.

  • Mass Spectrometry Detection: The eluting compounds are ionized and their mass-to-charge ratio is measured with a high-resolution mass spectrometer (HRMS).[5][6][17]

  • Quantification: The abundance of this compound is determined by comparing its signal to that of a stable isotope-labeled internal standard (e.g., 13C315N1-lactoyl-CoA).[5][6]

LCMS_Workflow start Cell/Tissue Sample extraction Metabolite Extraction (Cold Methanol/Water) start->extraction lc Liquid Chromatography (Separation) extraction->lc ms High-Resolution Mass Spectrometry (Detection) lc->ms quant Quantification (vs. Internal Standard) ms->quant end This compound Concentration quant->end

2. Proteomic Analysis of Protein Lactylation

This approach identifies and quantifies lactylated proteins and specific lactylation sites.

  • Protein Extraction and Digestion: Proteins are extracted from cell or tissue lysates and digested into peptides, typically using trypsin.[18]

  • Enrichment of Lactylated Peptides: Due to the low abundance of lactylated peptides, they are often enriched using antibodies that specifically recognize lactyl-lysine.[18][19]

  • LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The fragmentation pattern of the peptides allows for the identification of the specific lysine residue that is lactylated.[18][19]

  • Data Analysis: The mass spectrometry data is analyzed using specialized software to identify the lactylated proteins and quantify changes in lactylation levels between different experimental conditions.[18]

Conclusion: A Field Ripe for Discovery

The debate over whether this compound is a signaling molecule or a metabolic byproduct is far from settled. Strong evidence exists for an enzymatic pathway that suggests a regulatory role, yet the low intracellular concentration of this compound presents a significant challenge to this model.

Logical_Debate question Is this compound a Signaling Molecule or a Metabolic Byproduct? signaling Bona Fide Signaling Molecule question->signaling byproduct Metabolic Byproduct question->byproduct evidence_signaling Evidence: - Specific 'writer' and 'eraser' enzymes - Regulates gene expression - Links metabolism to epigenetics signaling->evidence_signaling evidence_byproduct Evidence: - Very low intracellular concentration - Potential for non-enzymatic lactylation byproduct->evidence_byproduct

For researchers and drug development professionals, this ambiguity presents both a challenge and an opportunity. Further investigation into the kinetics of lactyltransferases and delactylases, the potential for compartmentalization of this compound pools, and the relative contributions of enzymatic and non-enzymatic lactylation will be crucial to resolving this debate. Understanding the true nature of this compound's role will undoubtedly open new avenues for therapeutic intervention in diseases with a metabolic component, such as cancer and inflammatory disorders.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Lactyl-CoA for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Lactyl-CoA, a key acyl-CoA involved in various metabolic pathways. By adhering to these procedural, step-by-step instructions, laboratories can ensure operational safety and environmental responsibility.

Core Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent material like sand or earth.[1] Collect the absorbed material into a designated, sealed container for proper disposal and prevent it from entering drains or water courses.[1]

Step-by-Step Disposal Protocols

There are two primary recommended methods for the disposal of this compound, depending on the quantity and institutional guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[2][3]

Method 1: Disposal via a Licensed Waste Management Contractor (Recommended for all quantities)

This is the most straightforward and highly recommended method for the disposal of unused or waste this compound.[1]

  • Waste Segregation: Collect all waste materials containing this compound, including solid compound, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and appropriate waste container.[1][2] Avoid mixing this compound waste with other waste streams, especially incompatible chemicals.[2]

  • Labeling: Clearly label the waste container with the full chemical name ("this compound"), concentration (if in solution), and any other information required by your institution's EHS office.[1][2] Proper labeling is crucial for safe handling and disposal by waste management personnel.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be secure, well-ventilated, and separate from incompatible materials.[1][2]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for proper disposal.[1]

Method 2: Laboratory-Scale Chemical Inactivation (For small quantities, with EHS approval)

For small quantities of this compound, a chemical inactivation procedure can be performed to hydrolyze the thioester bond, rendering the molecule less biologically active. This procedure should only be carried out by trained personnel and with prior approval from your institution's EHS department.[1][3] The thioester bond in acyl-CoA compounds is susceptible to base-catalyzed hydrolysis (saponification).[1]

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze the thioester bond of this compound to form lactate (B86563) and Coenzyme A.

Materials:

  • Waste this compound solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Stir plate and magnetic stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a chemical fume hood, place the aqueous solution of waste this compound into a suitable reaction vessel equipped with a magnetic stir bar.

  • Basification: While stirring, slowly add the 1 M NaOH solution dropwise.[1] Continuously monitor the pH of the solution. Continue adding NaOH until the pH is stable between 12 and 13.[1]

  • Hydrolysis: Allow the solution to stir at room temperature for a minimum of 2 hours to ensure the complete hydrolysis of the thioester bond.[1]

  • Neutralization: After the hydrolysis period, slowly and carefully add 1 M HCl solution dropwise while stirring to neutralize the solution.[1] Monitor the pH and continue adding HCl until the pH is between 6 and 8.[1]

  • Final Disposal: The resulting neutralized solution, containing lactate, Coenzyme A, and salts, may be suitable for drain disposal with copious amounts of water, depending on local regulations.[1] Crucially, confirm with your institution's EHS guidelines before any drain disposal. [1]

Data Presentation

The following table summarizes key information relevant to the handling and disposal of this compound and its hydrolysis products.

PropertyThis compoundLactic Acid (Hydrolysis Product)Coenzyme A (Hydrolysis Product)
Molecular Formula C24H40N7O18P3S[4]C3H6O3C21H36N7O16P3S[5]
Molecular Weight 839.60 g/mol [4]90.08 g/mol 767.53 g/mol
Primary Hazard Treat as potentially hazardous chemical.Causes severe skin burns and eye damage.[6]Treat as a standard biochemical reagent.
Storage Temperature -80°C, protect from light.[4]Room temperature.-20°C to -80°C.
Recommended Disposal Licensed waste contractor or chemical inactivation.Neutralize and dispose per EHS guidelines.Treat as non-hazardous biochemical waste per EHS guidelines.
Mandatory Visualizations

The following diagrams illustrate the logical workflows for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_ppe Safety Precautions cluster_method Disposal Method Selection cluster_contractor Method 1: Licensed Contractor cluster_inactivation Method 2: Chemical Inactivation start Generate this compound Waste ppe Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe decision Consult EHS Guidelines & Quantity Assessment ppe->decision segregate Segregate Waste decision->segregate Bulk or Preferred Method hydrolysis Perform Base-Catalyzed Hydrolysis (pH 12-13) decision->hydrolysis Small Quantity & EHS Approved label_waste Label Container Clearly segregate->label_waste store Store in Designated Area label_waste->store pickup Arrange EHS Pickup store->pickup neutralize Neutralize Solution (pH 6-8) hydrolysis->neutralize final_disposal Final Disposal per EHS Guidelines neutralize->final_disposal

Caption: General workflow for the proper disposal of this compound.

cluster_reactants Reactants cluster_process Process cluster_products Products lactyl_coa This compound hydrolysis Hydrolysis (Thioester Cleavage) lactyl_coa->hydrolysis naoh NaOH (Base) naoh->hydrolysis lactate Lactate hydrolysis->lactate coash Coenzyme A (CoASH) hydrolysis->coash

Caption: Chemical inactivation pathway for this compound via hydrolysis.

References

Essential Safety and Logistics for Handling Lactoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Lactoyl-CoA, including operational and disposal plans.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or neoprene, powder-free.Protects skin from potential irritation or absorption.
Body Protection Lab Coat/GownLong-sleeved, disposable or clean lab coat.Prevents contamination of personal clothing.
Eye Protection Safety Glasses/GogglesANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or aerosols.
Face Protection Face ShieldTo be used in conjunction with safety glasses or goggles when there is a significant risk of splashing.[1]Provides an additional layer of protection for the face.[1]
Respiratory Protection N95/N100 RespiratorNIOSH-approved, fit-tested N95 or N100 respirator.Recommended if handling the powder form and there is a risk of inhalation.

Experimental Protocols: Safe Handling and Disposal

Due to the limited specific hazard data for Lactoyl-CoA, the following protocols are based on general best practices for handling biochemical reagents in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verification: Confirm that the product received is Lactoyl-CoA (CAS No: 1926-57-4).[2]

  • Storage: Immediately transfer the product to the appropriate storage conditions. Lactoyl-CoA should be stored at -80°C, protected from light, and under a nitrogen atmosphere to maintain its stability.[2][3]

Handling and Use
  • Preparation: Before handling, ensure that the designated work area (e.g., a clean bench or fume hood) is clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Equilibration: When removing from -80°C storage, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can degrade the compound.

  • Weighing: If weighing the powder form, do so in a chemical fume hood or a balance enclosure to minimize inhalation risk.

  • Dissolving: When preparing solutions, add the solvent to the Lactoyl-CoA powder slowly to avoid splashing. If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[3]

  • Post-Handling: After use, securely seal the container, purge with nitrogen if possible, and return it to -80°C storage.

Disposal Plan

As no specific disposal information is available for Lactoyl-CoA, it should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Solid Waste:

    • Collect any solid Lactoyl-CoA waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect aqueous solutions of Lactoyl-CoA in a designated, clearly labeled aqueous hazardous waste container.

    • Solutions containing organic solvents should be collected in a separate, labeled hazardous waste container for organic waste.

  • Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).

    • Dispose of all cleaning materials in the designated solid hazardous waste container.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Workflow for Safe Handling of Lactoyl-CoA

The following diagram illustrates the procedural flow for the safe handling and disposal of Lactoyl-CoA.

Lactoyl_CoA_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Inspect & Verify Shipment B Store at -80°C (Protect from Light, Under N2) A->B Immediate Action C Don Appropriate PPE B->C Before Handling D Equilibrate to Room Temp in Desiccator C->D E Weigh Powder in Fume Hood/Enclosure D->E F Prepare Solution E->F G Securely Seal & Return to -80°C Storage F->G After Use H Decontaminate Work Area & Equipment I Segregate & Label Waste (Solid & Liquid) H->I J Arrange for EHS Waste Pickup I->J

Caption: Workflow for the safe handling and disposal of Lactoyl-CoA.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lactyl-coa
Reactant of Route 2
Lactyl-coa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.